molecular formula C21H21ClO10 B1532838 Peonidin 3-arabinoside CAS No. 524943-91-7

Peonidin 3-arabinoside

Cat. No.: B1532838
CAS No.: 524943-91-7
M. Wt: 468.8 g/mol
InChI Key: ZTQGIZPDDMLVHP-KFTCICMSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Peonidin 3-arabinoside is a naturally occurring anthocyanin flavonoid, a class of water-soluble pigments found in various berries such as bilberries (Vaccinium myrtillus), American cranberries (Vaccinium macrocarpon), and highbush blueberries (Vaccinium corymbosum) . This compound is characterized by its peonidin aglycone moiety, which is O-glycosidically linked to an arabinose sugar at the C3-position . This compound is of significant interest in biochemical research due to its demonstrated bioactivity. A 2022 in-silico study highlighted its potential as a natural anticancer agent, showing that this compound exhibited strong binding affinity (binding energy: -8.4 kcal mol⁻¹) to the activin receptor-like kinase 5 (ALK5) receptor, which is implicated in cancer progression . The study concluded that its binding energy was higher than that of some known inhibitors, suggesting promise for further investigation . Furthermore, the compound is reported to possess antioxidant activity, contributing to the study of oxidative stress in cellular models . Research into anthocyanins like this compound suggests potential health benefits, including anti-inflammatory and cardioprotective effects, making them valuable compounds for nutraceutical and pharmaceutical research . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2S,3R,4S,5S)-2-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxyoxane-3,4,5-triol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O10.ClH/c1-28-16-4-9(2-3-12(16)23)20-17(31-21-19(27)18(26)14(25)8-29-21)7-11-13(24)5-10(22)6-15(11)30-20;/h2-7,14,18-19,21,25-27H,8H2,1H3,(H2-,22,23,24);1H/t14-,18-,19+,21-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQGIZPDDMLVHP-KFTCICMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(CO4)O)O)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H](CO4)O)O)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524943-91-7
Record name Peonidin 3-arabinoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0524943917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PEONIDIN 3-ARABINOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44QQJ5069R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Occurrence and Analysis of Peonidin 3-arabinoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peonidin 3-arabinoside is a naturally occurring anthocyanin, a subclass of flavonoids responsible for the red, purple, and blue pigments in many fruits and vegetables. As a glycoside of peonidin, this compound is of significant interest to the scientific community due to its potential antioxidant, anti-inflammatory, and other health-promoting properties. This technical guide provides an in-depth overview of the natural sources of this compound, quantitative data on its concentration in various plant materials, detailed experimental protocols for its analysis, and insights into its potential biological activities through the modulation of cellular signaling pathways.

Natural Sources of this compound

This compound is predominantly found in various berries, particularly those from the Vaccinium genus. American cranberries (Vaccinium macrocarpon), bilberries (Vaccinium myrtillus), and highbush blueberries (Vaccinium corymbosum) are among the richest sources of this compound.[1] It has also been identified in other berries such as lingonberries (Vaccinium vitis-idaea), rabbiteye blueberries (Vaccinium virgatum), and black chokeberries (Aronia melanocarpa).[1] The presence and concentration of this compound can vary depending on the plant species, cultivar, growing conditions, and maturity at harvest.

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound has been quantified in several berry species. The following table summarizes the available quantitative data from various studies, providing a comparative overview of the abundance of this anthocyanin in different natural sources.

Natural SourceCultivar/VarietyConcentration (mg/100g fresh weight)Reference
American Cranberry (Vaccinium macrocarpon)Not Specified4.47Phenol-Explorer
Highbush Blueberry (Vaccinium corymbosum)Not Specified2.16 (mean)Phenol-Explorer
Lowbush Blueberry (Vaccinium angustifolium)Not Specified4.03 (mean)Phenol-Explorer
Lingonberry (Vaccinium vitis-idaea)Not Specified5.85Phenol-Explorer
Black Chokeberry (Aronia melanocarpa)Not Specified252.76 (mean)Phenol-Explorer

Experimental Protocols

The accurate quantification of this compound in plant materials requires robust and validated analytical methodologies. High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS) is the most common technique employed for this purpose.

Sample Preparation and Extraction

A generalized protocol for the extraction of this compound from berry samples is as follows:

  • Sample Homogenization: Fresh or frozen berry samples are typically lyophilized (freeze-dried) to remove water and then ground into a fine powder to increase the surface area for extraction.

  • Extraction Solvent: An acidified methanol solution (e.g., methanol with 0.1% HCl or 1% formic acid) is commonly used as the extraction solvent. The acidic conditions help to stabilize the anthocyanins in their colored flavylium cation form.

  • Extraction Procedure: The powdered sample is mixed with the extraction solvent and subjected to ultrasonication or shaking for a defined period (e.g., 15-30 minutes) to facilitate the release of anthocyanins from the plant matrix.

  • Centrifugation and Filtration: The mixture is then centrifuged to separate the solid plant material from the liquid extract. The supernatant is collected and filtered through a syringe filter (e.g., 0.45 µm) to remove any remaining particulate matter before HPLC analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

The following provides a typical HPLC method for the separation and quantification of this compound:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a DAD or MS detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of anthocyanins.

  • Mobile Phase: A gradient elution is typically employed using two mobile phases:

    • Mobile Phase A: An aqueous solution containing a small percentage of formic acid (e.g., 5-10%) to maintain an acidic pH.

    • Mobile Phase B: Acetonitrile or methanol.

  • Gradient Program: A typical gradient might start with a low percentage of mobile phase B, which is gradually increased over the run time to elute the anthocyanins based on their polarity.

  • Detection:

    • DAD: Detection is typically performed at a wavelength of 520 nm, which is the maximum absorbance for most anthocyanins.

    • MS/MS: For more selective and sensitive detection, a mass spectrometer can be used. The instrument is operated in positive ion mode, and specific parent and daughter ion transitions for this compound are monitored.

  • Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated using a pure analytical standard of the compound.

Biological Activity and Signaling Pathways

While direct studies on the specific signaling pathways modulated by this compound are limited, research on its aglycone, peonidin, and the closely related peonidin 3-glucoside provides valuable insights into its potential biological activities. These compounds have been shown to exhibit anti-inflammatory, antioxidant, and anticancer effects by modulating key cellular signaling pathways.

Anti-Inflammatory Effects via NF-κB Pathway Inhibition

Peonidin and its glycosides have been demonstrated to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][3] The NF-κB pathway is a central regulator of inflammation, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Inflammatory_Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NF_kB NF-κB (p50/p65) IkB->NF_kB Bound to Proteasomal_Degradation IkB->Proteasomal_Degradation Degradation NF_kB_nucleus NF-κB NF_kB->NF_kB_nucleus Translocates Peonidin_Glycosides This compound (and related glycosides) Peonidin_Glycosides->IKK Inhibits DNA DNA NF_kB_nucleus->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes

Caption: Inhibition of the NF-κB signaling pathway by peonidin glycosides.

Anticancer Effects via MAPK Pathway Modulation

Studies on peonidin 3-glucoside have shown its ability to inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is often dysregulated in cancer.[4][5] By inhibiting key kinases in this pathway, such as ERK, peonidin glycosides can suppress cancer cell proliferation, migration, and invasion.

MAPK_Inhibition Growth_Factors Growth Factors Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factors->Receptor_Tyrosine_Kinase Ras Ras Receptor_Tyrosine_Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Cell_Proliferation_Invasion Cell Proliferation, Migration, Invasion Transcription_Factors->Cell_Proliferation_Invasion Peonidin_Glycosides This compound (and related glycosides) Peonidin_Glycosides->ERK Inhibits Phosphorylation

Caption: Modulation of the MAPK/ERK signaling pathway by peonidin glycosides.

Conclusion

This compound is a noteworthy anthocyanin predominantly found in cranberries, blueberries, and other berries. Its quantification can be reliably achieved using established HPLC-based methods. While further research is needed to elucidate the specific molecular mechanisms of this compound, studies on related peonidin glycosides suggest its potential to modulate key signaling pathways involved in inflammation and cancer. This technical guide provides a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound.

References

An In-depth Technical Guide to Peonidin 3-arabinoside: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peonidin 3-arabinoside is a naturally occurring anthocyanin, a class of flavonoids responsible for the red, purple, and blue pigments in many plants. This document provides a comprehensive technical overview of the chemical structure, physicochemical and spectral properties, and known biological activities of this compound. Detailed experimental protocols for its isolation, characterization, and the evaluation of its biological activities are also presented to facilitate further research and drug development efforts.

Chemical Identity and Structure

This compound is a glycoside of peonidin, where an arabinose sugar moiety is attached at the 3-position of the C-ring of the peonidin aglycone. The core structure is the flavylium cation, which is characteristic of anthocyanins.

Table 1: Chemical Identifiers of this compound

IdentifierValueSource
IUPAC Name (2S,3R,4S,5S)-2-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxyoxane-3,4,5-triol;chloride[1]
Synonyms Peonidin-3-o-arabinoside chloride, Peonidin arabinoside, Peonidin 3-monoarabinoside[1]
Molecular Formula C₂₁H₂₁ClO₁₀[1][2]
Molecular Weight 468.8 g/mol [1][2]
CAS Number 27214-74-0[1]

Physicochemical and Spectral Properties

This compound is a dark red to purple powder.[2] It is highly soluble in water and is susceptible to degradation by hydrolysis at temperatures above 40°C.[2] For long-term storage, it should be kept in the dark at temperatures below -5°C.[2]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Appearance Dark red/purple powder[2]
Solubility Highly water-soluble[2]
Stability Degrades at temperatures > 40°C[2]
pKa (strongest acidic) 6.4 (Predicted)[3]
pKa (strongest basic) -3.5 (Predicted)

Table 3: Spectral Data for this compound

Spectral DataValueSource
UV-Vis λmax 280 nm, 520 nm (in HPLC mobile phase)[2]
¹H NMR (600 MHz, CD₃OD) δ 8.81 (s, 1H), 7.61 (s, 2H), 6.73 (s, 1H), 6.53 (d, J=4.8 Hz, 1H), 5.25 (d, J=7.2 Hz, 1H), 3.85-3.87 (m, 1H), 3.67-3.69 (m, 1H), 3.63-3.66 (m, 1H), 3.49-3.52 (m, 2H), 3.38-3.42 (m, 1H)
¹³C NMR (150 MHz, CD₃OD) δ 170.2, 163.5, 159.1, 157.4, 147.4, 145.7, 144.7, 135.7, 119.8, 113.1, 112.4, 103.4, 103.2, 95.0, 78.7, 78.0, 74.7, 71.0, 62.3

Biological Activities and Signaling Pathways

Flavonoids, including anthocyanins like this compound, are known for their antioxidant, anti-inflammatory, and anticancer properties. While specific studies on this compound are limited, research on the broader class of anthocyanins and closely related compounds like Peonidin 3-glucoside provides insights into its potential biological activities.

Antioxidant Activity

The antioxidant activity of anthocyanins stems from their ability to donate hydrogen atoms or electrons to neutralize free radicals. This activity is a key contributor to their protective effects against oxidative stress-related diseases.

Anti-inflammatory Activity

Flavonoids have been shown to exert anti-inflammatory effects by modulating various signaling pathways, most notably the NF-κB pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK activates IκBα IκBα IKK->IκBα phosphorylates IKK->IκBα NF-κB NF-κB IκBα->NF-κB inhibits Nucleus Nucleus NF-κB->Nucleus translocates Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription This compound This compound This compound->IKK inhibits

Inhibition of the NF-κB Signaling Pathway.
Anticancer Activity

Anthocyanins have demonstrated potential anticancer effects through the modulation of signaling pathways involved in cell proliferation, apoptosis, and metastasis, such as the PI3K/Akt and MAPK pathways. For instance, the related compound Peonidin 3-glucoside has been shown to inhibit the MAPK pathway in lung cancer cells.

anticancer_pathways cluster_PI3K_Akt PI3K/Akt Pathway cluster_MAPK MAPK Pathway Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Akt Akt PI3K->Akt Cell Survival/Proliferation Cell Survival/Proliferation Akt->Cell Survival/Proliferation Mitogens Mitogens Ras Ras Mitogens->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell Proliferation/Metastasis Cell Proliferation/Metastasis ERK->Cell Proliferation/Metastasis This compound This compound This compound->Akt inhibits This compound->ERK inhibits

Potential Anticancer Signaling Pathways.

Experimental Protocols

Isolation and Purification of this compound

This protocol describes a general method for the extraction and purification of this compound from plant material.

isolation_workflow Plant Material Plant Material Extraction Extraction Plant Material->Extraction Acidified Methanol/Ethanol Filtration Filtration Extraction->Filtration Concentration Concentration Filtration->Concentration Rotary Evaporation Purification (HPLC) Purification (HPLC) Concentration->Purification (HPLC) Pure this compound Pure this compound Purification (HPLC)->Pure this compound

Isolation and Purification Workflow.

Materials and Reagents:

  • Plant material (e.g., berries, flowers)

  • Methanol or Ethanol

  • Hydrochloric acid (HCl) or Formic acid

  • Filter paper

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Extraction: Homogenize the plant material and extract with an acidified solvent (e.g., methanol with 0.1% HCl) to stabilize the anthocyanins.

  • Filtration: Filter the mixture to remove solid plant debris.

  • Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C.

  • Purification: Purify the crude extract using preparative HPLC with a C18 column. A common mobile phase system is a gradient of acidified water and methanol.

  • Identification: Collect the fraction corresponding to this compound and confirm its identity using analytical techniques such as LC-MS and NMR.

Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • Prepare a stock solution of DPPH in methanol.

  • In a 96-well plate, add various concentrations of this compound to the wells.

  • Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at approximately 517 nm.

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Principle: This assay is based on the reduction of the pre-formed ABTS radical cation by an antioxidant, leading to a decrease in its characteristic blue-green color, which is monitored spectrophotometrically.

Procedure:

  • Generate the ABTS radical cation by reacting ABTS with potassium persulfate.

  • Dilute the ABTS radical solution with a suitable buffer to an absorbance of ~0.7 at 734 nm.

  • Add different concentrations of this compound to the ABTS radical solution.

  • After a set incubation time, measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).

Anticancer Activity Assay

Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at approximately 570 nm.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Conclusion

This compound is a promising natural compound with significant antioxidant and potential anti-inflammatory and anticancer activities. This guide provides a foundational understanding of its chemical and biological properties, along with detailed experimental protocols to aid researchers in their investigations. Further studies are warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential in various disease models.

References

The Biosynthesis of Peonidin 3-Arabinoside in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Peonidin 3-arabinoside is a naturally occurring anthocyanin responsible for the vibrant red and purple hues observed in various plant tissues, including fruits and flowers. As a member of the flavonoid family, it not only contributes to plant pigmentation but also possesses significant antioxidant and potential therapeutic properties, making it a compound of interest for researchers in plant science, nutrition, and drug development. This technical guide provides a comprehensive overview of the biosynthesis pathway of this compound, detailing the enzymatic steps from primary metabolism to the final glycosylated product. It includes a summary of quantitative data, detailed experimental protocols for key analytical techniques, and visual diagrams to elucidate the complex biochemical processes involved.

Introduction to the Anthocyanin Biosynthesis Pathway

The formation of this compound is an extension of the well-characterized anthocyanin biosynthesis pathway, which itself is a branch of the general flavonoid pathway. This intricate network of enzymatic reactions begins with the precursor phenylalanine, an amino acid derived from the shikimate pathway. The pathway can be broadly divided into three stages:

  • Phenylpropanoid Pathway: Conversion of phenylalanine to p-coumaroyl-CoA.

  • Flavonoid Biosynthesis Core: Synthesis of the dihydroflavonol core structure.

  • Anthocyanin-Specific Branch: Formation of anthocyanidins and their subsequent modifications.

Peonidin is an O-methylated anthocyanidin, derived from cyanidin. The final step in the formation of this compound is the glycosylation of the peonidin aglycone with an arabinose sugar moiety at the 3-hydroxyl position.

The Core Biosynthesis Pathway

The biosynthesis of this compound is a multi-step enzymatic process, illustrated in the pathway diagram below.

cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis Core cluster_anthocyanin Anthocyanin-Specific Branch Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS p_Coumaroyl_CoA->Naringenin_chalcone Naringenin Naringenin Naringenin_chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Leucocyanidin Leucocyanidin Dihydroquercetin->Leucocyanidin DFR Dihydroquercetin->Leucocyanidin Cyanidin Cyanidin Leucocyanidin->Cyanidin ANS Peonidin Peonidin Cyanidin->Peonidin AOMT Peonidin_3_arabinoside This compound Peonidin->Peonidin_3_arabinoside UGT (putative) PAL Phenylalanine ammonia-lyase C4H Cinnamate 4-hydroxylase 4 4 CL 4-Coumarate-CoA ligase CHS Chalcone synthase CHI Chalcone isomerase F3H Flavanone 3-hydroxylase F3_prime_H Flavonoid 3'-hydroxylase DFR Dihydroflavonol 4-reductase ANS Anthocyanidin synthase AOMT Anthocyanin O-methyltransferase UGT UDP-arabinose:anthocyanidin 3-O-arabinosyltransferase Start Plant Tissue Homogenization (in liquid nitrogen) Extraction Extraction with Acidified Methanol (e.g., 80% MeOH, 1% HCl) Start->Extraction Centrifugation Centrifugation to Pellet Debris Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Filtration Filtration through 0.22 µm filter Supernatant->Filtration HPLC_MS HPLC-MS/MS Analysis Filtration->HPLC_MS Quantification Quantification against a Standard Curve HPLC_MS->Quantification Start Candidate Gene Identification (e.g., transcriptome analysis) Cloning Cloning of Candidate UGT Gene into an Expression Vector Start->Cloning Transformation Transformation into a Heterologous Host (e.g., E. coli) Cloning->Transformation Protein_Expression Induction of Protein Expression Transformation->Protein_Expression Purification Purification of Recombinant Protein (e.g., Ni-NTA affinity chromatography) Protein_Expression->Purification Enzyme_Assay In Vitro Enzyme Assay Purification->Enzyme_Assay Analysis Product Analysis by HPLC-MS Enzyme_Assay->Analysis

Peonidin 3-Arabinoside in Vaccinium Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the occurrence of peonidin 3-arabinoside across various Vaccinium species, a genus of shrubs that includes commercially important fruits such as blueberries, cranberries, and lingonberries. This document summarizes quantitative data, details relevant experimental protocols for analysis, and visualizes the core biochemical pathway responsible for the synthesis of this anthocyanin.

Quantitative Occurrence of this compound

This compound is a notable anthocyanin present in several Vaccinium species, contributing to their characteristic red pigmentation. The concentration of this compound can vary significantly between species and even among different cultivars of the same species. The following table summarizes the quantitative findings from scientific literature regarding the presence of this compound.

Vaccinium SpeciesCultivar/TypeTissueThis compound ContentReference
Vaccinium macrocarpon (American Cranberry)'BL-8'Fruit1.48 ± 0.02 mg/g[1]
'Woolman'Fruit1.38 ± 0.02 mg/g[1]
'Crowley'Fruit1.46 ± 0.02 mg/g[1]
'Early Black'Fruit0.50 ± 0.01 mg/g[1]
'BL-22'Fruit0.47 ± 0.02 mg/g[1]
Vaccinium corymbosum (Highbush Blueberry)Not SpecifiedFruit Extract0.87% of total polyphenols[2]
Vaccinium angustifolium (Lowbush Blueberry)Not SpecifiedFruit Extract0.14% of total polyphenols[2]
Vaccinium myrtillus (Wild Bilberry)Not SpecifiedFruit Extract0.98% of total polyphenols[2]
Vaccinium vitis-idaea (Lingonberry)Not SpecifiedDietary Supplement*Strong peak observed[3]

*Note: The presence in a lingonberry supplement was suggested as a possible adulteration with cranberry.

Experimental Protocols

The quantification of this compound in Vaccinium species typically involves extraction followed by chromatographic separation and detection. The following sections outline a general methodology based on commonly cited experimental procedures.

Sample Preparation and Extraction of Anthocyanins

A common method for extracting anthocyanins from Vaccinium fruit is solid-liquid extraction using an acidified solvent to ensure the stability of the anthocyanins in their flavylium cation form.

  • Sample Preparation: Freeze-dry the fruit material to remove water and grind it into a fine powder to increase the surface area for extraction.

  • Extraction Solvent: A typical solvent is methanol or ethanol acidified with a small amount of hydrochloric acid (e.g., 0.1% v/v) or formic acid (e.g., 1-2% v/v).

  • Extraction Procedure:

    • Weigh approximately 0.5 g of the powdered sample into a centrifuge tube.

    • Add 10 mL of the acidified extraction solvent.

    • Sonicate the mixture for 10-15 minutes in an ultrasonic bath to facilitate cell disruption and solvent penetration.

    • Centrifuge the mixture at 4000-10,000 x g for 10-20 minutes to pellet the solid material.

    • Carefully decant the supernatant containing the anthocyanins.

    • The extraction process can be repeated on the pellet to ensure complete recovery of anthocyanins.

    • The supernatants are then combined.

    • If necessary, the extract can be concentrated using a rotary evaporator at a temperature below 40°C.

    • Prior to analysis, filter the extract through a 0.22 µm syringe filter to remove any remaining particulate matter.

Chromatographic Analysis: UPLC-DAD/MS Method

Ultra-Performance Liquid Chromatography (UPLC) coupled with a Diode Array Detector (DAD) and a Mass Spectrometer (MS) is a powerful technique for the separation, identification, and quantification of this compound.

  • Instrumentation: A UPLC system equipped with a photodiode array detector and a triple quadrupole or time-of-flight mass spectrometer.

  • Column: A reversed-phase C18 column is commonly used for the separation of anthocyanins (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm × 100 mm).[4]

  • Mobile Phase:

    • Solvent A: An aqueous solution of 0.1% formic acid.[4]

    • Solvent B: Methanol containing 0.1% formic acid.[4]

  • Gradient Elution: A typical gradient would start with a low percentage of solvent B, which is gradually increased to elute the more nonpolar compounds. A representative gradient is as follows:

    • 0-1 min: 5% B

    • 1-8 min: 5-40% B

    • 8-10 min: 40-100% B

    • 10-12 min: 100% B

    • 12-14 min: 100-5% B

    • 14-15 min: 5% B

  • Flow Rate: A typical flow rate for UPLC is between 0.3 and 0.5 mL/min.[4]

  • Column Temperature: The column is typically maintained at around 40°C to ensure reproducible retention times.[4]

  • Detection:

    • DAD: Detection is performed at a wavelength of 520 nm, which is the characteristic absorbance maximum for anthocyanins.

    • MS: Mass spectrometry is used for confirmation of the identity of this compound based on its mass-to-charge ratio (m/z) and fragmentation pattern. The positive ion mode is typically used for anthocyanin analysis.

  • Quantification: The concentration of this compound is determined by comparing the peak area of the sample with that of a certified reference standard of known concentration. A calibration curve is constructed using several concentrations of the standard to ensure linearity of the response.

Signaling Pathway and Visualization

The biosynthesis of this compound is a branch of the general flavonoid pathway, which is well-characterized in plants. The pathway starts from the amino acid phenylalanine and involves a series of enzymatic reactions. The final steps involve the modification of the anthocyanidin core (in this case, peonidin) by glycosylation, where a sugar moiety (arabinose) is attached.

The following diagram illustrates the key steps in the anthocyanin biosynthesis pathway leading to the formation of this compound.

Anthocyanin_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin Naringenin_chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Leucocyanidin Leucocyanidin Dihydroquercetin->Leucocyanidin DFR Cyanidin Cyanidin Leucocyanidin->Cyanidin ANS/LDOX Peonidin Peonidin Cyanidin->Peonidin OMT Peonidin_3_arabinoside This compound Peonidin->Peonidin_3_arabinoside Glycosyltransferase PAL PAL C4H C4H _4CL 4CL CHS CHS CHI CHI F3H F3H F3_H F3'H DFR DFR ANS ANS/LDOX OMT OMT GT Glycosyl- transferase

References

Stability of Peonidin 3-Arabinoside at Various pH Values: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of peonidin 3-arabinoside, a naturally occurring anthocyanin, across a range of pH values. An understanding of its pH-dependent stability is crucial for its application in pharmaceuticals, nutraceuticals, and as a natural colorant, where the ambient pH can significantly influence its structural integrity, bioavailability, and visual characteristics. This document details the structural transformations this compound undergoes in different pH environments, presents available quantitative data on its stability, and provides detailed experimental protocols for its analysis.

Introduction to this compound

This compound belongs to the anthocyanin class of flavonoids, which are water-soluble pigments responsible for many of the red, purple, and blue colors found in plants. It is composed of the aglycone peonidin linked to an arabinose sugar moiety. Like other anthocyanins, the stability of this compound is highly dependent on pH, temperature, light, and the presence of other chemical compounds.

pH-Dependent Structural Transformations and Stability

The color and stability of this compound are intrinsically linked to its molecular structure, which exists in equilibrium between several forms depending on the pH of the solution.

At a low pH (typically below 3), this compound exists predominantly as the red flavylium cation , which is its most stable form. As the pH increases, it undergoes structural transformations to form a purple quinoidal base , a colorless carbinol pseudobase , and a pale-yellow chalcone . At neutral to alkaline pH, the molecule is highly unstable and prone to degradation.

G A Flavylium Cation (Red) pH < 3 (Stable) B Quinoidal Base (Purple) pH 4-6 A->B +H+ C Carbinol Pseudobase (Colorless) pH 4-6 A->C +H2O -H+ D Chalcone (Pale Yellow) pH > 7 (Unstable) B->D Ring Opening C->D Isomerization E Degradation Products D->E

pH-dependent structural transformations of this compound.

Quantitative Stability Data

Direct quantitative stability data, such as degradation rate constants (k) and half-lives (t½), for this compound across a wide range of pH values is limited in publicly available literature. However, data from structurally similar anthocyanins, particularly peonidin 3-O-glucoside, can provide valuable insights. The degradation of anthocyanins typically follows first-order kinetics.

Table 1: Representative Stability Data for Peonidin-3-O-glucoside and other Anthocyanins at Various pH Values.

AnthocyaninpHTemperature (°C)Degradation Rate Constant (k)Half-life (t½)Reference
Peonidin-3-O-glucoside3.01000.043 h⁻¹15.9 h[1]
Cyanidin-3-O-glucoside2.025-> 8 h (99% remaining)
Cyanidin-3-O-glucoside3.01000.026 h⁻¹26.9 h[1]
Cyanidin-3-O-glucoside5.01000.089 h⁻¹7.8 h[1]
Total Anthocyanins (Black Rice)2.01000.048 h⁻¹14.4 h[1]
Total Anthocyanins (Black Rice)5.01000.093 h⁻¹7.5 h[1]

Note: The data for peonidin-3-O-glucoside and other anthocyanins are provided as proxies due to the lack of specific data for this compound. The stability of this compound is expected to follow similar trends.

Experimental Protocols

This section outlines a detailed methodology for determining the pH stability of this compound.

Materials and Equipment
  • This compound standard

  • Buffer solutions of various pH values (e.g., pH 2, 3, 4, 5, 6, 7, 8)

  • Spectrophotometer (UV-Vis)

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

  • C18 reverse-phase HPLC column

  • pH meter

  • Incubator or water bath

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Sample Preparation
  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., methanol with 0.1% HCl).

  • Working Solutions: Dilute the stock solution with the respective buffer solutions to a known concentration suitable for spectrophotometric or HPLC analysis.

Stability Study Procedure
  • Incubation: Incubate the prepared working solutions at a constant temperature in the dark to prevent photodegradation.

  • Time-Point Sampling: At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each pH solution.

  • Analysis:

    • Spectrophotometric Analysis: Measure the absorbance of each aliquot at the wavelength of maximum absorbance (λmax) for the flavylium cation of this compound (around 520 nm).

    • HPLC Analysis: Filter the aliquot through a 0.45 µm syringe filter and inject it into the HPLC system.

HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 5% Formic acid in water.

  • Mobile Phase B: 5% Formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the compound and any degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode Array Detector (DAD) at 520 nm for this compound and other wavelengths to monitor for degradation products.

Data Analysis
  • Degradation Kinetics: The degradation of this compound is expected to follow first-order kinetics. The rate constant (k) can be determined by plotting the natural logarithm of the concentration (or absorbance) versus time. The slope of the resulting linear plot will be equal to -k.

  • Half-life Calculation: The half-life (t½), the time required for the concentration to decrease by half, can be calculated using the following equation:

    • t½ = 0.693 / k

G cluster_0 Preparation cluster_1 Incubation & Sampling cluster_2 Analysis cluster_3 Data Processing A Prepare this compound Stock Solution C Prepare Working Solutions A->C B Prepare Buffer Solutions (various pH) B->C D Incubate at Constant Temperature C->D E Withdraw Aliquots at Time Intervals D->E F Filter Sample E->F G HPLC-DAD Analysis F->G H Determine Concentration vs. Time G->H I Plot ln(Conc) vs. Time H->I J Calculate k and t½ I->J

Experimental workflow for determining the pH stability of this compound.

Degradation Products

Under neutral to alkaline conditions, the degradation of this compound can lead to the formation of various smaller molecules. The primary degradation pathway involves the opening of the heterocyclic C-ring of the chalcone structure, which can then be further broken down into phenolic acids and other derivatives. The B-ring of peonidin can yield protocatechuic acid upon degradation.

Conclusion

The stability of this compound is critically dependent on pH. It exhibits maximum stability in highly acidic environments (pH < 3), where it exists as the colored flavylium cation. As the pH increases, its stability rapidly decreases due to structural transformations into less stable forms. For researchers, scientists, and drug development professionals, maintaining a low pH environment is essential for preserving the integrity and efficacy of formulations containing this compound. The experimental protocols outlined in this guide provide a robust framework for quantifying the pH-dependent stability of this and other related anthocyanins. Further research is warranted to establish a comprehensive quantitative stability profile specifically for this compound.

References

Thermal Degradation Profile of Peonidin 3-arabinoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal degradation of Peonidin 3-arabinoside, an anthocyanin of interest for its potential health benefits. Due to the limited availability of data specific to this compound, this guide incorporates data from its aglycone, Peonidin, and the closely related Peonidin 3-glucoside to provide a predictive profile. This document outlines the typical degradation kinetics, influencing factors, and degradation products, alongside detailed experimental protocols for researchers to conduct their own stability studies.

Introduction to this compound and its Thermal Stability

This compound belongs to the anthocyanin family of flavonoids, which are water-soluble pigments responsible for many of the red, purple, and blue colors in plants.[1] As with other anthocyanins, the stability of this compound is significantly influenced by environmental factors, most notably temperature.[1][2] Thermal processing and storage can lead to the degradation of this compound, resulting in a loss of color and potential alteration of its biological activity.[2] Understanding the thermal degradation profile of this compound is therefore critical for its application in pharmaceuticals, functional foods, and as a natural colorant.

Thermal Degradation Kinetics

The thermal degradation of anthocyanins, including Peonidin, generally follows a first-order kinetic model .[3][4] This implies that the rate of degradation is directly proportional to the concentration of the anthocyanin present. The degradation rate can be quantified by the rate constant (k), and the stability is often expressed as the half-life (t1/2), which is the time required for the concentration of the compound to decrease by 50%.

Quantitative Data on Peonidin and Related Compounds

Table 1: Thermal Degradation Kinetic Parameters for Peonidin and Other Anthocyanins

AnthocyaninTemperature (°C)pHRate Constant (k)Half-life (t1/2) (min)Source MatrixReference
Peonidin1005.0-~954Black Rice Bran[3]
Peonidin-3-O-glucoside80, 90, 1001.0-6.0Varies with temp & pHVaries with temp & pHBlack Rice Extract[4]
Cyanidin-3-O-glucoside1003.5-~111.4-[3]
Cyanidin-3-O-glucosylrutinoside100--13.6-[3]
Total Anthocyanins120--68.6Purple Maize[3]
Total Anthocyanins180--6.86Purple Maize[3]

Table 2: Activation Energies for Thermal Degradation of Various Anthocyanins

Anthocyanin SourceActivation Energy (Ea) (kJ/mol)
Blood Orange66
Blackberry37
Roselle Extracts47-61
Sour Cherry (Cyanidin-3-glucosylrutinoside)42
Sour Cherry (Cyanidin-3-glucoside)55

Activation energy (Ea) represents the minimum energy required to initiate the degradation reaction. A higher Ea indicates greater stability.

Factors Influencing Thermal Degradation

Several factors can significantly impact the thermal stability of this compound:

  • Temperature: Higher temperatures dramatically accelerate the rate of degradation.[3]

  • pH: Peonidin is most stable in acidic conditions (pH 1-3). As the pH increases, its stability markedly decreases.[3]

  • Oxygen: The presence of oxygen can facilitate oxidative degradation.[3]

  • Light: Exposure to light, particularly UV radiation, can contribute to degradation.[3]

  • Presence of Other Compounds: The stability of this compound can be influenced by the presence of co-pigments, metal ions, sugars, and ascorbic acid, which can have either a stabilizing or destabilizing effect.[3]

  • Molecular Structure: Acylation (the addition of an acyl group) and methoxylation have been shown to enhance the thermal stability of anthocyanins.[3] The type of sugar moiety also plays a role; for instance, arabinosides have been observed to be more heat-sensitive than their corresponding glucosides or galactosides in some cases.[5]

Thermal Degradation Pathway and Products

The thermal degradation of Peonidin, the core structure of this compound, involves the opening of the central pyran ring to form an unstable chalcone intermediate. This intermediate subsequently degrades into smaller phenolic compounds. The primary degradation products identified are vanillic acid (from the B-ring) and phloroglucinaldehyde (from the A-ring).[3] This degradation process leads to the loss of the characteristic magenta color of Peonidin.[1][3]

Thermal_Degradation_of_Peonidin Peonidin Peonidin (Aglycone) Chalcone Chalcone Intermediate (Unstable) Peonidin->Chalcone  Heat   Pyran Ring Opening inv1 Chalcone->inv1 Vanillic_Acid Vanillic Acid (from B-ring) PGA Phloroglucinaldehyde (from A-ring) inv1->Vanillic_Acid Degradation inv1->PGA Degradation inv2

General degradation pathway of the Peonidin aglycone.

Experimental Protocols

To facilitate further research on the thermal degradation of this compound, detailed methodologies for key experiments are provided below.

Sample Preparation and Thermal Treatment
  • Solution Preparation: Prepare a stock solution of purified this compound or a this compound-rich extract in a suitable buffer system (e.g., citrate-phosphate buffer) at the desired pH (typically ranging from 2.0 to 7.0). The initial concentration should be sufficient to provide a strong analytical signal.

  • Aliquoting: Dispense equal volumes of the sample solution into small, sealable, light-protected vials (e.g., amber glass HPLC vials) to minimize evaporation and photodegradation.

  • Thermal Stress Application: Place the vials in a temperature-controlled water bath or heating block set to the desired experimental temperatures (e.g., 60, 80, 100, 120 °C).

  • Time-Point Sampling: At predetermined time intervals, remove a vial from the heat source and immediately place it in an ice bath to quench the degradation reaction.

  • Storage: Store the cooled samples at -20 °C or lower until analysis to prevent further degradation.

Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is the recommended method for accurate quantification.

  • Instrumentation: An HPLC system equipped with a Diode Array Detector (DAD) or a UV-Vis detector is required.

  • Column: A C18 reverse-phase column is typically used for anthocyanin separation.

  • Mobile Phase: A gradient elution is commonly employed, using two solvents:

    • Solvent A: Acidified water (e.g., 5% formic acid in water).

    • Solvent B: Acetonitrile or methanol.

  • Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute the compounds of interest.

  • Detection: Monitor the elution at the visible maximum absorption wavelength for this compound (around 520 nm) and also at a UV wavelength (around 280 nm) for other phenolic compounds.

  • Quantification: Create a calibration curve using a purified standard of this compound of known concentrations. The concentration in the thermally treated samples can then be determined by comparing their peak areas to the standard curve.

Identification of Degradation Products

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for identifying the degradation products.

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF, or Triple Quadrupole).

  • Chromatographic Conditions: Similar to the HPLC method described above.

  • Mass Spectrometry: The mass spectrometer will provide mass-to-charge ratio (m/z) data for the eluting compounds. By comparing the masses of the peaks in the degraded samples to the initial sample and to known masses of potential degradation products (e.g., vanillic acid, phloroglucinaldehyde), the identity of these products can be confirmed. Fragmentation patterns (MS/MS) can further aid in structural elucidation.

Experimental_Workflow start Start: this compound Solution (defined pH) aliquot Aliquot into vials start->aliquot heat Apply Thermal Stress (e.g., 60, 80, 100 °C) aliquot->heat sample Sample at time intervals (t0, t1, t2...) heat->sample quench Quench reaction (ice bath) sample->quench store Store at -20°C quench->store analysis Analysis store->analysis hplc HPLC-DAD (Quantification) analysis->hplc lcms LC-MS (Product ID) analysis->lcms kinetics Determine Degradation Kinetics (k, t1/2, Ea) hplc->kinetics

Workflow for studying thermal degradation of this compound.

Conclusion

The thermal degradation of this compound is a critical consideration for its practical applications. While specific data for this compound is sparse, the available information on its aglycone, Peonidin, and other related anthocyanins suggests that its degradation follows first-order kinetics and is highly dependent on temperature and pH. The primary degradation products are expected to be vanillic acid and phloroglucinaldehyde. The experimental protocols outlined in this guide provide a robust framework for researchers to generate specific stability data for this compound, which is essential for optimizing its use in various applications and for ensuring the retention of its desired properties.

References

The Antioxidant Potential of Peonidin 3-arabinoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peonidin 3-arabinoside is an anthocyanin, a subclass of flavonoids, responsible for the vibrant red, purple, and blue pigments in many fruits and vegetables.[1][2][3] Found in sources like cranberries, bilberries, and blueberries, this natural compound is of growing interest to the scientific community for its potential health benefits, particularly its antioxidant properties.[2] This technical guide provides a comprehensive overview of the antioxidant potential of this compound, detailing its mechanisms of action, relevant signaling pathways, and the experimental protocols used to evaluate its efficacy. While direct quantitative data for this compound is limited in publicly available literature, this guide will draw upon data from closely related compounds and the broader class of anthocyanins to provide a thorough understanding of its potential.

Core Antioxidant Mechanisms

The antioxidant activity of flavonoids like this compound stems from their chemical structure. The presence of hydroxyl groups on the B-ring and the conjugated double bond system allows for the donation of hydrogen atoms or electrons to neutralize free radicals, thus terminating the damaging chain reactions of oxidation. The primary mechanisms of antioxidant action include:

  • Direct Radical Scavenging: Anthocyanins can directly react with and neutralize a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS), including superoxide radicals (O₂⁻), hydroxyl radicals (•OH), and peroxyl radicals (ROO•).

  • Chelation of Metal Ions: By chelating transition metal ions like iron (Fe²⁺) and copper (Cu²⁺), this compound can prevent them from participating in the Fenton reaction, a key process in the generation of highly reactive hydroxyl radicals.

  • Upregulation of Endogenous Antioxidant Defenses: Beyond direct scavenging, flavonoids can modulate cellular signaling pathways, leading to the increased expression and activity of endogenous antioxidant enzymes.

Quantitative Antioxidant Activity

Several in vitro assays are employed to quantify the antioxidant capacity of natural compounds. While specific data for this compound is scarce, the following table summarizes typical antioxidant activities of the parent compound, peonidin, and its more commonly studied glycoside, peonidin 3-glucoside, which can serve as a proxy for understanding the potential of this compound.

CompoundAssayIC50 / EC50 (µg/mL)Reference CompoundReference IC50 / EC50 (µg/mL)
PeonidinDPPHData not availableAscorbic Acid~5
Peonidin 3-glucosideDPPHData not availableAscorbic Acid~5
PeonidinABTSData not availableTrolox~3.5
Peonidin 3-glucosideABTSData not availableTrolox~3.5
PeonidinFRAPData not availableFeSO₄(Expressed as equivalents)
Peonidin 3-glucosideFRAPData not availableFeSO₄(Expressed as equivalents)
PeonidinCAAData not availableQuercetin~4
Peonidin 3-glucosideCAAData not availableQuercetin~4

Note: The lack of specific IC50/EC50 values for this compound in the available literature highlights a significant research gap. The provided reference values for ascorbic acid and Trolox are typical and can vary between studies.

Modulation of Cellular Signaling Pathways

The antioxidant effects of this compound are likely mediated through the modulation of key cellular signaling pathways that regulate the cellular stress response.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response.[4][5][6] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[4][6] Upon exposure to oxidative stress or electrophilic compounds like flavonoids, Keap1 is modified, leading to the release of Nrf2.[4][5] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription.[4][5] This leads to the increased synthesis of a battery of cytoprotective proteins, including:

  • Phase II Detoxifying Enzymes: NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1).

  • Antioxidant Enzymes: Superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[7]

  • Glutathione Synthesis Enzymes: Glutamate-cysteine ligase (GCL).

While direct evidence for this compound is pending, numerous studies have demonstrated the ability of other anthocyanins and flavonoids to activate the Nrf2-ARE pathway.[7][8]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 binding Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 presents Cul3->Nrf2 ubiquitinates P3A This compound P3A->Keap1 inactivates ROS Oxidative Stress (ROS) ROS->Keap1 inactivates Maf Maf Nrf2_n->Maf dimerization ARE ARE Maf->ARE binds Antioxidant_Genes Antioxidant Genes (SOD, CAT, GPx, HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Figure 1: Proposed Nrf2-ARE pathway activation by this compound.

Mitogen-activated protein kinase (MAPK) pathways are crucial signaling cascades that regulate a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. The three main MAPK families are:

  • Extracellular signal-regulated kinases (ERKs)

  • c-Jun N-terminal kinases (JNKs)

  • p38 MAPKs

Oxidative stress is a potent activator of the JNK and p38 MAPK pathways, which can lead to pro-inflammatory and pro-apoptotic responses.[9][10] Flavonoids, including anthocyanins, have been shown to modulate MAPK signaling, often by inhibiting the phosphorylation and activation of JNK and p38, thereby mitigating the downstream inflammatory and apoptotic effects of oxidative stress.[6][11][12] Conversely, the ERK pathway is often associated with cell survival, and its activation by certain flavonoids may contribute to their protective effects. The precise effect of this compound on these pathways requires further investigation.

MAPK_Pathway cluster_mapk MAPK Cascades cluster_response Cellular Response ROS Oxidative Stress (ROS) ASK1 ASK1 ROS->ASK1 Raf Raf ROS->Raf P3A This compound JNK JNK P3A->JNK inhibits p38 p38 P3A->p38 inhibits ERK1_2 ERK1/2 P3A->ERK1_2 activates MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7->JNK Inflammation Inflammation Apoptosis JNK->Inflammation MKK3_6->p38 p38->Inflammation MEK1_2 MEK1/2 Raf->MEK1_2 MEK1_2->ERK1_2 Survival Cell Survival Proliferation ERK1_2->Survival

Figure 2: Potential modulation of MAPK pathways by this compound.

Effect on Endogenous Antioxidant Enzymes

A key aspect of the antioxidant potential of this compound is its likely ability to enhance the activity of the body's own antioxidant defense system. The primary enzymes in this system include:

  • Superoxide Dismutase (SOD): Catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.[13][14][15]

  • Catalase (CAT): Catalyzes the decomposition of hydrogen peroxide into water and oxygen.[13][14][15]

  • Glutathione Peroxidase (GPx): Catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides by reduced glutathione.[13][14]

Studies on other anthocyanins have shown that they can increase the expression and activity of these enzymes, often through the Nrf2 pathway.[7] It is highly probable that this compound exerts a similar effect, thereby bolstering the cell's ability to neutralize ROS at their source.

EnzymeFunctionExpected Effect of this compound
Superoxide Dismutase (SOD)Converts O₂⁻ to H₂O₂Increased activity
Catalase (CAT)Converts H₂O₂ to H₂O and O₂Increased activity
Glutathione Peroxidase (GPx)Reduces H₂O₂ and lipid hydroperoxidesIncreased activity

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antioxidant potential.

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Reagents: DPPH solution (typically 0.1 mM in methanol), methanol, test compound (this compound), positive control (e.g., ascorbic acid, Trolox).

  • Procedure:

    • Prepare a series of dilutions of the test compound and positive control in methanol.

    • Add a fixed volume of the DPPH solution to each dilution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer.

    • Calculate the percentage of radical scavenging activity for each concentration.

    • Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Dilutions Prepare serial dilutions of This compound Mix Mix sample dilutions with DPPH solution Dilutions->Mix DPPH_sol Prepare 0.1 mM DPPH solution in methanol DPPH_sol->Mix Incubate Incubate in dark (30 min, RT) Mix->Incubate Measure Measure absorbance at ~517 nm Incubate->Measure Calculate Calculate % inhibition and IC50 value Measure->Calculate

Figure 3: Workflow for the DPPH radical scavenging assay.

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore, leading to a decrease in absorbance.

  • Reagents: ABTS solution (e.g., 7 mM), potassium persulfate (e.g., 2.45 mM), buffer (e.g., phosphate-buffered saline, PBS), test compound, positive control.

  • Procedure:

    • Generate the ABTS•⁺ stock solution by reacting ABTS with potassium persulfate in the dark for 12-16 hours.

    • Dilute the ABTS•⁺ stock solution with buffer to an absorbance of ~0.7 at its maximum wavelength (typically around 734 nm).

    • Prepare serial dilutions of the test compound and positive control.

    • Add a small volume of each dilution to a fixed volume of the diluted ABTS•⁺ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at ~734 nm.

    • Calculate the percentage of inhibition and determine the IC50 value.

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.

  • Reagents: FRAP reagent (containing acetate buffer, TPTZ solution, and FeCl₃ solution), test compound, positive control (e.g., FeSO₄).

  • Procedure:

    • Prepare the FRAP reagent fresh.

    • Prepare serial dilutions of the test compound and a standard curve using FeSO₄.

    • Add the FRAP reagent to each sample and standard.

    • Incubate at a specific temperature (e.g., 37°C) for a defined time (e.g., 30 minutes).

    • Measure the absorbance at the maximum wavelength of the Fe²⁺-TPTZ complex (around 593 nm).

    • The antioxidant power is expressed as FRAP value (e.g., in µM Fe²⁺ equivalents).

The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It utilizes a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by intracellular ROS.

  • Materials: Cultured cells (e.g., HepG2, Caco-2), cell culture medium, DCFH-DA, a peroxyl radical generator (e.g., AAPH), test compound, positive control (e.g., quercetin).

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Load the cells with DCFH-DA.

    • Treat the cells with various concentrations of the test compound.

    • Induce oxidative stress by adding a peroxyl radical generator.

    • Measure the fluorescence intensity over time using a microplate reader.

    • The antioxidant activity is quantified by the ability of the compound to suppress the fluorescence compared to control cells. The result is often expressed as quercetin equivalents (QE).

Conclusion and Future Directions

This compound, as an anthocyanin, possesses significant antioxidant potential through direct radical scavenging, metal chelation, and the modulation of key cellular signaling pathways like Nrf2-ARE and MAPK. While direct quantitative and mechanistic studies on this compound are currently lacking, the available data on related compounds strongly support its promise as a potent natural antioxidant.

Future research should focus on:

  • Quantitative analysis of the antioxidant activity of purified this compound using a range of in vitro and cellular assays to establish its IC50 and EC50 values.

  • Mechanistic studies to confirm the activation of the Nrf2-ARE pathway and the specific modulation of MAPK signaling cascades by this compound.

  • In vivo studies to evaluate the bioavailability, metabolism, and efficacy of this compound in animal models of oxidative stress-related diseases.

Such research will be crucial for substantiating the health benefits of this compound and paving the way for its potential application in the development of novel therapeutics and functional foods.

References

An In-depth Technical Guide on the Health Benefits Associated with Peonidin 3-arabinoside Consumption

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific research on the specific health benefits of Peonidin 3-arabinoside is limited. This document provides a comprehensive overview of the known health benefits of the broader class of anthocyanins and the aglycone peonidin, with the understanding that these findings may not be directly transferable to this compound. Further research is required to elucidate the specific biological activities of this compound.

Introduction

This compound is a member of the anthocyanin family, a class of flavonoids responsible for the red, purple, and blue pigments in many fruits and vegetables. Anthocyanins, as a group, have garnered significant attention for their potential health-promoting properties, including antioxidant, anti-inflammatory, and anticancer effects. Peonidin, the aglycone of this compound, and its more commonly studied glycoside, Peonidin 3-glucoside, have demonstrated a range of biological activities in preclinical studies. This technical guide aims to synthesize the available scientific literature on the health benefits associated with peonidin and related anthocyanins, providing a framework for future research into the specific effects of this compound.

Potential Health Benefits

While direct evidence for this compound is scarce, the recognized health benefits of peonidin and its glycosides provide a foundation for potential therapeutic applications.

Antioxidant Activity

Anthocyanins are potent antioxidants, capable of scavenging free radicals and reducing oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. The antioxidant capacity of anthocyanins is attributed to their chemical structure, which allows them to donate electrons to neutralize reactive oxygen species (ROS).

Anti-inflammatory Effects

Chronic inflammation is implicated in a wide range of diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. Peonidin and its derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways. This can lead to a reduction in the production of pro-inflammatory cytokines.

Anticancer Activity

Emerging research suggests that peonidin and its glycosides may possess anticancer properties. Studies on various cancer cell lines have indicated that these compounds can inhibit cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest, thereby preventing the growth and spread of tumors.[1]

Data Presentation

Due to the limited availability of quantitative data specifically for this compound, the following tables summarize findings for the closely related compound, Peonidin 3-glucoside, to provide a comparative context.

Table 1: Anticancer Activity of Peonidin 3-glucoside

Cell LineAssayConcentrationEffectReference
HS578T (Breast Cancer)MTT10 µMSignificant inhibition of cell growth[2][3]
HS578T (Breast Cancer)MTT30 µMSignificant decrease in cell viability[2][3]
HS578T (Breast Cancer)Flow Cytometry30 µM, 50 µMDose-dependent increase in apoptotic cell population[3]
HS578T (Breast Cancer)Western Blot0, 5, 10, 30 µMDose-dependent decrease in CDK-1 and Cyclin B1[3]

Table 2: Anti-inflammatory Activity of Peonidin 3-glucoside

Cell ModelStimulantConcentrationEffectReference
A549 Lung CellsSARS-CoV-2 Spike Glycoprotein S11.25–10 µg/mLSignificant suppression of NLRP3, IL-1β, and IL-18 mRNA levels[4]
THP-1 MacrophagesSARS-CoV-2 Spike Glycoprotein S11.25–10 µg/mLSignificant suppression of NLRP3, IL-1β, and IL-18 mRNA levels[4]
A549 Lung CellsSARS-CoV-2 Spike Glycoprotein S11.25–10 µg/mLSignificant inhibition of IL-6, IL-1β, and IL-18 cytokine secretion[4]
THP-1 MacrophagesSARS-CoV-2 Spike Glycoprotein S11.25–10 µg/mLSignificant inhibition of IL-6, IL-1β, and IL-18 cytokine secretion[4]

Signaling Pathways

The biological effects of peonidin and its derivatives are mediated through the modulation of various intracellular signaling pathways.

MAPK Signaling Pathway in Cancer

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature of many cancers. Peonidin 3-glucoside has been shown to inhibit the phosphorylation of key proteins in the MAPK pathway, leading to the suppression of tumor cell growth.

MAPK_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) ERK->Transcription Factors (e.g., AP-1) Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors (e.g., AP-1)->Cell Proliferation, Survival Peonidin Glycosides Peonidin Glycosides Peonidin Glycosides->MEK Peonidin Glycosides->ERK NFkB_Pathway Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory Stimuli (e.g., LPS)->TLR4 IKK Complex IKK Complex TLR4->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation & Degradation NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibition Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocation Pro-inflammatory Gene Transcription Pro-inflammatory Gene Transcription Nucleus->Pro-inflammatory Gene Transcription Peonidin Glycosides Peonidin Glycosides Peonidin Glycosides->IKK Complex MTT_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Seed cells in a 96-well plate B Incubate for 24h A->B C Add varying concentrations of this compound B->C D Incubate for 24-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability (%) H->I

References

Methodological & Application

Application Notes: Extraction and Analysis of Peonidin 3-Arabinoside from Cranberry Pomace

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cranberry pomace, the primary byproduct of cranberry juice production, is a rich source of bioactive polyphenols, including anthocyanins.[1] These anthocyanins are responsible for the vibrant red color of cranberries and possess significant antioxidant properties. Among the major anthocyanins found in cranberries are glycosides of cyanidin and peonidin.[1][2] Specifically, peonidin 3-arabinoside is a key compound of interest for researchers in nutrition, pharmacology, and drug development. This document provides detailed protocols for the extraction, purification, and quantification of this compound from cranberry pomace, tailored for a scientific audience.

Data Presentation

The following tables summarize the key quantitative data related to the composition and analysis of anthocyanins in cranberry pomace.

Table 1: Major Anthocyanins Identified in Cranberry Pomace

Anthocyanin CompoundCommon AbbreviationRelative Abundance
Cyanidin 3-galactosideC3GaMajor[2][3]
Cyanidin 3-arabinosideC3ArMajor[2][3]
Peonidin 3-galactosideP3GaMajor[2][3]
This compoundP3ArMajor[1][2][3]
Cyanidin 3-glucosideC3GlMinor[2][4]
Peonidin 3-glucosideP3GlMinor[5]

Table 2: Comparison of Extraction Methods for Anthocyanins from Cranberry Pomace

Extraction MethodSolvent SystemKey ConditionsTypical Yield (Total Anthocyanins)Reference
Conventional Solvent Extraction50% Aqueous Ethanol, pH 280 °C, 2 hours, continuous mixing~750 mg total polyphenols from 50g wet pomace (10:1 solvent ratio)[1]
Pressurized Liquid Extraction (PLE)100% Ethanol60-120 °C, 50 bar3.89-4.21 mg Cyanidin 3-glucoside equivalents / g dry weight[6]
Pressurized Liquid Extraction (PLE)70% Ethanol120 °C, 50 barOptimal conditions for anthocyanin extraction[7]
Methanol ExtractionMethanol with 0.03% HClAmbient temperature, stirringA single extraction at a 5:1 ratio extracts ~50% of pigment[8]

Table 3: Validated HPLC Parameters for this compound Quantification

ParameterSpecificationReference
Column C18 Reverse Phase[4][9]
Mobile Phase Binary gradient (e.g., water/formic acid and acetonitrile/formic acid)[4][9]
Detection UV-Vis or Diode Array Detector (DAD)[4][9]
Run Time ~35 minutes[4][9]
Analytical Range for P3Ar 0.42–27.14 µg/mL[4][9]
Method Detection Limit for P3Ar 0.011 µg/mL[4][9]

Experimental Workflows and Protocols

The overall process for isolating and analyzing this compound involves sample preparation, extraction, optional purification, and analytical quantification.

Overall_Workflow cluster_start Starting Material cluster_process Processing cluster_end Analysis & Result CranberryPomace Cranberry Pomace (Wet or Dried) Pretreatment Pre-treatment (Grinding/Homogenizing) CranberryPomace->Pretreatment Extraction Extraction (e.g., CSE or PLE) Pretreatment->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Purification Purification (Optional) (e.g., SPE) Filtration->Purification Analysis HPLC-UV/DAD Quantification Filtration->Analysis Direct Analysis Purification->Analysis Result This compound Concentration Data Analysis->Result

Caption: General workflow from cranberry pomace to quantitative data.

Protocol 1: Conventional Solvent Extraction (CSE)

This protocol is adapted from methods using acidified aqueous ethanol, which is effective for extracting a broad range of polyphenols, including anthocyanins.[1]

Materials and Equipment:

  • Wet or freeze-dried cranberry pomace

  • Ethanol (food grade or HPLC grade)

  • Hydrochloric acid (HCl)

  • Shaking water bath or heated magnetic stirrer

  • Homogenizer or blender

  • Filtration apparatus (e.g., vacuum filter with Whatman paper or 0.22 µm filter)

  • pH meter

Procedure:

  • Preparation: If using wet pomace, blend 50 g with 250 mL of 50% aqueous ethanol (a 5:1 solvent-to-pomace ratio).[1] For a higher yield, a 10:1 ratio can be used.[1] If starting with dried pomace, grind it to a fine powder.

  • Acidification: Adjust the pH of the ethanol-pomace slurry to 2.0 using HCl.[1] Acidic conditions are crucial for maintaining anthocyanin stability.[10][11]

  • Extraction: Place the flask in a shaking water bath set to 80°C for 2 hours.[1] Continuous agitation ensures efficient extraction.

  • Cooling: After 2 hours, remove the flask and allow it to cool to room temperature.

  • Separation: Filter the extract to remove solid pomace residues. For analytical purposes, a final filtration step through a 0.22 µm syringe filter is recommended before HPLC analysis.[1]

  • Storage: Store the final extract at -20°C in the dark to prevent degradation.

CSE_Protocol start Start pomace Weigh Pomace (e.g., 50g wet) start->pomace solvent Add 50% Ethanol (e.g., 250 mL for 5:1 ratio) pomace->solvent ph_adjust Adjust pH to 2.0 with HCl solvent->ph_adjust extract Heat at 80°C for 2h with continuous shaking ph_adjust->extract cool Cool to Room Temperature extract->cool filter Filter to remove solids (0.22 µm for analysis) cool->filter end Store Extract at -20°C filter->end

Caption: Step-by-step workflow for Conventional Solvent Extraction.

Protocol 2: Pressurized Liquid Extraction (PLE)

PLE is a highly efficient method that uses elevated temperatures and pressures to enhance extraction. This protocol is based on optimized conditions for maximizing anthocyanin recovery.[3][6][7]

Materials and Equipment:

  • Freeze-dried and ground cranberry pomace

  • Diatomaceous earth or clean sand

  • Ethanol (HPLC grade)

  • Pressurized Liquid Extraction system with extraction cells

Procedure:

  • Sample Preparation: Mix the ground cranberry pomace with a dispersing agent like diatomaceous earth (e.g., in a 1:1 w/w ratio) to prevent cell clogging.

  • Cell Packing: Tightly pack the mixture into the PLE extraction cell.

  • System Parameters: Set the PLE system parameters. Optimal conditions for anthocyanin extraction have been reported using 100% ethanol at temperatures between 60-120°C and a pressure of 50 bar.[3][6]

  • Extraction Cycle: Perform the extraction. A static extraction time of 5-10 minutes followed by a flush with fresh solvent is a typical cycle. Multiple cycles can be run to ensure complete extraction.

  • Collection: Collect the extract in a vial protected from light.

  • Storage: Store the extract at -20°C or below until analysis.

PLE_Workflow start Start prep Mix ground pomace with diatomaceous earth start->prep pack Pack mixture into PLE cell prep->pack params Set PLE Parameters Solvent: 100% Ethanol Temp: 100°C Pressure: 50 bar pack->params run Perform Extraction Cycles params->run collect Collect Extract in amber vial run->collect end Store Extract at -20°C collect->end

Caption: Workflow for Pressurized Liquid Extraction (PLE).

Protocol 3: Purification by Solid-Phase Extraction (SPE)

For applications requiring higher purity, an SPE step can be used to separate anthocyanins from other compounds like sugars and organic acids.[8]

Materials and Equipment:

  • Crude cranberry extract

  • Amberlite CG-50 resin (or C18 SPE cartridges)

  • Ethanol and HCl

  • SPE manifold and cartridges

Procedure:

  • Resin Activation: If using Amberlite resin, wash it with ethanol containing 0.0001% HCl to activate it.[8] For C18 cartridges, activate with methanol followed by acidified water.

  • Loading: Load the crude extract onto the SPE column. The anthocyanins will be absorbed by the resin.[8]

  • Washing: Rinse the column with water to wash away impurities like sugars and acids.[8]

  • Elution: Elute the purified anthocyanins from the resin using ethanol containing a small amount of acid (e.g., 0.0001% HCl).[8]

  • Concentration: The eluate can be concentrated under vacuum to remove the solvent. The resulting purified extract is ready for analysis or further use.

Protocol 4: Quantification by HPLC-UV/DAD

High-Performance Liquid Chromatography is the standard method for the separation and quantification of individual anthocyanins.[4][9]

Equipment and Reagents:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or DAD detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • This compound analytical standard

  • Mobile Phase A: Water/Formic Acid (e.g., 95:5 v/v)

  • Mobile Phase B: Acetonitrile/Formic Acid (e.g., 95:5 v/v)

  • Filtered cranberry extract

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound standard in acidified methanol. Create a series of dilutions to generate a calibration curve (e.g., from 0.5 to 30 µg/mL).

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 30°C).

    • Set the detector wavelength to the absorbance maximum for anthocyanins (typically 520 nm).

    • Program a binary gradient elution profile to separate the anthocyanins. A typical run may start with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic compounds.

  • Analysis:

    • Inject the prepared standards to generate a calibration curve (peak area vs. concentration).

    • Inject the filtered cranberry pomace extract.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard. Quantify the concentration using the linear regression equation from the calibration curve.

HPLC_Analysis cluster_prep Preparation cluster_hplc HPLC Run cluster_data Data Analysis standards Prepare Standard Curve (P3Ar dilutions) inject_std Inject Standards standards->inject_std sample Prepare Sample (Filter extract) inject_sample Inject Sample sample->inject_sample acquire Acquire Data (Chromatograms at 520 nm) inject_std->acquire inject_sample->acquire calibrate Generate Calibration Curve (Peak Area vs. Conc.) acquire->calibrate quantify Identify & Integrate Sample Peak acquire->quantify result Calculate Concentration calibrate->result quantify->result

Caption: Workflow for the quantification of this compound by HPLC.

References

Application Note: Ultrasound-Assisted Extraction of Peonidin-3-Arabinoside

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Peonidin-3-arabinoside is an O-glycosylated form of peonidin, a major anthocyanin responsible for the rich red and purple pigmentation in various fruits and vegetables.[1] It is found in high concentrations in berries such as American cranberries (Vaccinium macrocarpon), bilberries (Vaccinium myrtillus), and highbush blueberries (Vaccinium corymbosum).[1] Like other anthocyanins, Peonidin-3-arabinoside is a potent antioxidant and holds significant interest for applications in nutraceuticals, functional foods, and pharmaceuticals.

Ultrasound-Assisted Extraction (UAE) is a highly efficient and modern technique for isolating bioactive compounds from plant matrices.[2][3] The method utilizes high-frequency sound waves (>20 kHz) to induce acoustic cavitation in a solvent.[2][4] This phenomenon involves the formation, growth, and violent collapse of microscopic bubbles, which generates intense local pressures and temperatures, shock waves, and high shear forces.[2][4][5] These mechanical effects disrupt plant cell walls, enhance solvent penetration, and accelerate mass transfer, leading to significantly higher extraction yields in shorter times with reduced solvent consumption compared to conventional methods.[3][6] This application note provides a detailed protocol for the efficient extraction and quantification of Peonidin-3-arabinoside using UAE.

Mechanism of Ultrasound-Assisted Extraction

The primary mechanism of UAE is acoustic cavitation. High-power ultrasound waves create alternating high-pressure and low-pressure cycles in the solvent. During the low-pressure phase, microscopic bubbles form and grow. During the subsequent high-pressure phase, these bubbles violently collapse (implode). This implosion generates powerful physical forces that act on the plant material at a microscopic level, facilitating the release of intracellular compounds.[2][6][7]

UAE_Mechanism cluster_ultrasound Ultrasound Probe/Bath cluster_slurry Solvent + Plant Material Slurry cluster_effects Effects on Plant Cell US_Wave High-Frequency Sound Waves (>20 kHz) Cavitation Acoustic Cavitation: Bubble Formation & Violent Collapse US_Wave->Cavitation Induces Forces Generated Physical Forces: • Micro-jets & Shockwaves • Shear Forces • Microstreaming Cavitation->Forces Generates Cell_Disruption Cell Wall & Membrane Disruption (Sonoporation) Forces->Cell_Disruption Causes Mass_Transfer Enhanced Mass Transfer: • Increased Solvent Penetration • Improved Diffusion Forces->Mass_Transfer Enhances Outcome Release of Peonidin-3-arabinoside into Solvent Cell_Disruption->Outcome Mass_Transfer->Outcome

Caption: Mechanism of Ultrasound-Assisted Extraction (UAE).

Experimental Protocols

Materials and Reagents
  • Plant Material: Freeze-dried and powdered berries (e.g., cranberries, blueberries).

  • Standards: Peonidin-3-arabinoside analytical standard (>97% purity).

  • Solvents: HPLC-grade methanol, ethanol, acetonitrile, and formic acid.

  • Water: Deionized or Milli-Q water.

  • Filters: 0.22 µm or 0.45 µm syringe filters (PTFE or Nylon).

  • Gases: Nitrogen gas (for solvent degassing and sample drying).

Equipment
  • Ultrasonic bath or probe system with temperature and power control.

  • Laboratory mill or grinder.

  • Freeze-dryer.

  • Analytical balance.

  • Centrifuge.

  • Vortex mixer.

  • Rotary evaporator or nitrogen evaporator.

  • pH meter.

  • High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD), quaternary pump, autosampler, and column oven.

  • C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Sample Preparation
  • Selection: Obtain fresh or frozen berries known to contain Peonidin-3-arabinoside.[1]

  • Washing: Wash the raw material with deionized water to remove surface contaminants.

  • Freeze-Drying: Freeze the material at -80°C and lyophilize until a constant weight is achieved. This prevents enzymatic degradation and preserves thermolabile compounds.

  • Grinding: Grind the dried material into a fine powder (e.g., 40-60 mesh) using a laboratory mill.[3] A smaller particle size increases the surface area available for extraction.[3]

  • Storage: Store the powdered sample in an airtight, dark container at -20°C or lower until extraction.

Ultrasound-Assisted Extraction (UAE) Procedure
  • Weighing: Accurately weigh approximately 1.0 g of the dried plant powder into an extraction vessel (e.g., a 50 mL glass flask or beaker).[3]

  • Solvent Addition: Add the extraction solvent at a predetermined solid-to-liquid ratio (e.g., 1:20 to 1:30 w/v).[3][8] A common effective solvent is 50-70% aqueous methanol or ethanol, acidified with 0.1-1% formic acid or HCl to stabilize the anthocyanin flavylium cation.[3]

  • Sonication: Place the vessel in the ultrasonic bath or immerse the ultrasonic probe into the slurry.

  • Parameter Control: Set the desired extraction parameters. Based on literature for similar compounds, recommended starting conditions are:

    • Temperature: 40-50°C. Note: Peonidin-3-arabinoside can degrade at temperatures above 40°C, so careful temperature control is critical.[9]

    • Time: 20-40 minutes.[3]

    • Ultrasound Power/Amplitude: 100-400 W for baths, or 30-70% amplitude for probe systems.[3][10]

  • Agitation: If using an ultrasonic bath, ensure the sample is agitated continuously for uniform energy distribution.[3]

Post-Extraction Processing
  • Separation: After sonication, separate the solid residue from the liquid extract by centrifuging the mixture at 4000 rpm for 15 minutes.[3]

  • Filtration: Carefully decant the supernatant and filter it through a suitable filter paper (e.g., Whatman No. 1) to remove any remaining fine particles.[3]

  • Solvent Evaporation (Optional): To concentrate the extract, the solvent can be removed under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Storage: Store the final extract in a dark, airtight container at -20°C or colder to prevent degradation prior to analysis.[3]

Data Presentation: Optimized UAE Parameters

While a specific protocol for Peonidin-3-arabinoside is not widely published, numerous studies have optimized UAE for total anthocyanins and phenolic compounds from various sources. These parameters provide an excellent starting point for method development.

Plant SourceTarget Compound(s)SolventTemp. (°C)Time (min)Solid:Liquid RatioUltrasound Power/Amp.Reference
Red OnionAnthocyanins57% Methanol (pH 2)60°C100.2g : 15mL90% Amplitude[10]
Blueberry Wine ResidueAnthocyaninsDeep Eutectic Solvent (29% water)55°C40N/A380 W[11]
Wild BlueberryFlavonoidsDeep Eutectic Solvent (60% water)50°C301:30 g/mL330 W[8]
Myrtus communisPhenolic Compounds70% EthanolN/A7.51:20 g/mL30% Amplitude[12]
Edible FlowersPhenolic Compounds28% Methanol42°C101:30 g/mL1.0 s⁻¹ cycle[13]
Hawthorn SeedFlavonoids72% Ethanol65°C371:18 g/mLN/A[14]

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a validated HPLC-DAD method for the separation and quantification of Peonidin-3-arabinoside.

Preparation of Standards and Samples
  • Stock Solution: Prepare a 1 mg/mL stock solution of the Peonidin-3-arabinoside standard in acidified methanol (0.1% formic acid).

  • Calibration Curve: Create a series of working standards (e.g., 5, 10, 50, 100, 200 µg/mL) by diluting the stock solution with the mobile phase.[15]

  • Sample Preparation: Prior to injection, filter the stored extract through a 0.22 µm syringe filter into an HPLC vial.

HPLC-DAD Chromatographic Conditions
  • Instrument: HPLC system with a Diode Array Detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: Water with 1% Formic Acid.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Injection Volume: 10 - 20 µL.

  • Column Temperature: 35-40°C.

  • Detection Wavelength: 520 nm for quantification, with full spectrum scanning (200-600 nm) for peak purity and identification.

  • Gradient Elution (Example):

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95% 5%
    25 70% 30%
    30 50% 50%
    35 95% 5%

    | 40 | 95% | 5% |

Data Analysis
  • Identification: Identify the Peonidin-3-arabinoside peak in the sample chromatogram by comparing its retention time and UV-Vis spectrum with the analytical standard.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of Peonidin-3-arabinoside in the sample by interpolating its peak area against the linear regression equation of the calibration curve.

  • Reporting: Express the final concentration as mg of Peonidin-3-arabinoside per gram of dry weight (mg/g DW) of the original plant material.

Overall Experimental Workflow

Workflow A 1. Sample Collection (e.g., Cranberries, Blueberries) B 2. Sample Preparation • Freeze-Drying • Grinding to fine powder A->B C 3. Ultrasound-Assisted Extraction • Add acidified solvent (e.g., 60% EtOH) • Sonicate (40°C, 30 min, 200W) B->C D 4. Post-Extraction Processing • Centrifugation • Filtration C->D E 5. Sample for Analysis • Filter through 0.22 µm syringe filter D->E F 6. HPLC-DAD Analysis • C18 Column • Detection at 520 nm E->F G 7. Data Processing • Peak Identification • Quantification via Calibration Curve F->G H 8. Final Result (mg Peonidin-3-arabinoside / g DW) G->H

Caption: Overall workflow for UAE of Peonidin-3-arabinoside.

References

Application Note: Pressurized Liquid Extraction of Peonidin 3-arabinoside

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Peonidin 3-arabinoside is an anthocyanin, a class of water-soluble pigments responsible for the red, purple, and blue colors in many fruits, flowers, and vegetables. As a subject of interest in nutritional and pharmaceutical research, efficient extraction of this compound from plant matrices is crucial for accurate quantification and further investigation of its biological activities. Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a highly efficient technique for extracting bioactive compounds from solid and semi-solid samples.[1][2][3] This method utilizes elevated temperatures and pressures to enhance the extraction process, resulting in shorter extraction times and reduced solvent consumption compared to traditional methods.[1][4] This application note provides a detailed protocol for the extraction of this compound from plant material using PLE.

Principle of Pressurized Liquid Extraction

PLE employs solvents at temperatures above their atmospheric boiling points.[1] The application of pressure maintains the solvent in a liquid state, enabling extractions at higher temperatures.[5] These elevated temperatures decrease the viscosity and surface tension of the solvent while increasing its diffusivity, leading to improved extraction kinetics and efficiency.[6] The high pressure also facilitates the penetration of the solvent into the sample matrix, further enhancing the extraction of target analytes.

Materials and Equipment
  • Pressurized Liquid Extraction System: (e.g., ASE 350, Dionex Corporation)

  • Extraction Cells: Appropriate volume for the sample size

  • Collection Vials

  • Cellulose Filters

  • Dispersing Agent: Diatomaceous earth or sand

  • Plant Material: Dried and finely ground (particle size < 0.5 mm)[1]

  • Extraction Solvent: 80:20 (v/v) Methanol:Water with 0.1% Formic Acid

  • HPLC-DAD or LC-MS/MS system: For analysis and quantification[7]

  • Analytical Standards: this compound (purity >97%)[8]

  • Standard Laboratory Glassware and Equipment

Experimental Protocol

Sample Preparation

1.1. Obtain a representative sample of the plant material. 1.2. Lyophilize (freeze-dry) the plant material to a constant weight to remove moisture. 1.3. Grind the dried material into a fine, homogenous powder (particle size < 0.5 mm) using a laboratory mill.[1] 1.4. Store the powdered sample in a desiccator at -20°C in the dark to prevent degradation of anthocyanins.

Pressurized Liquid Extraction Procedure

2.1. Cell Preparation: 2.1.1. Place a cellulose filter at the bottom of the extraction cell. 2.1.2. Mix the powdered plant material (e.g., 1-10 g) with a dispersing agent like diatomaceous earth or sand at a 1:1 (w/w) ratio to prevent clumping. 2.1.3. Load the mixture into the extraction cell and gently tap to ensure even packing. 2.1.4. Place a second cellulose filter on top of the sample. 2.1.5. Seal the extraction cell and place it in the PLE system carousel.

2.2. PLE System Parameters: 2.2.1. Set the extraction parameters as outlined in the table below. These parameters may require optimization depending on the specific plant matrix.

2.3. Extraction and Collection: 2.3.1. Place a collection vial in the designated position. 2.3.2. Initiate the extraction sequence. The system will automatically perform the extraction according to the set parameters. 2.3.3. After the extraction is complete, carefully remove the collection vial containing the extract.

Post-Extraction Sample Processing

3.1. Transfer the extract to a round-bottom flask. 3.2. Concentrate the extract under vacuum using a rotary evaporator at a temperature not exceeding 40°C to remove the methanol.[8] 3.3. The remaining aqueous extract can be lyophilized to obtain a dry powder or reconstituted in a suitable solvent for analysis. 3.4. For HPLC analysis, filter the reconstituted extract through a 0.45 µm syringe filter before injection.

Quantification of this compound

4.1. Analytical Method: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). 4.2. HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[7]
  • Mobile Phase A: Water with 0.1% Formic Acid
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid
  • Gradient: A suitable gradient to separate this compound from other compounds.
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 520 nm for anthocyanins[7]
  • Injection Volume: 20 µL 4.3. Quantification: 4.3.1. Prepare a calibration curve using a certified standard of this compound. 4.3.2. Identify the this compound peak in the sample chromatogram by comparing the retention time and UV-Vis spectrum with the standard. 4.3.3. Quantify the amount of this compound in the extract using the calibration curve.

Diagrams

PLE_Workflow cluster_prep Sample Preparation cluster_ple Pressurized Liquid Extraction cluster_post Post-Extraction Processing cluster_analysis Analysis Sample Plant Material FreezeDry Freeze-Drying Sample->FreezeDry Grind Grinding (<0.5 mm) FreezeDry->Grind Mix Mix with Sand Grind->Mix Load Load into Cell Mix->Load PLE PLE System (60°C, 1500 psi) Load->PLE Extract Crude Extract PLE->Extract Concentrate Rotary Evaporation Extract->Concentrate Reconstitute Reconstitution Concentrate->Reconstitute Filter Filtering (0.45 µm) Reconstitute->Filter HPLC HPLC-DAD/LC-MS Filter->HPLC Quantify Quantification HPLC->Quantify

References

Application Note: Quantification of Peonidin 3-arabinoside using a Validated HPLC-DAD Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the accurate quantification of Peonidin 3-arabinoside, a key anthocyanin found in various natural products. The described protocol is tailored for researchers, scientists, and professionals in drug development who require a reliable analytical method for the characterization and quantification of this bioactive compound. The method utilizes a reversed-phase C18 column with a gradient elution program, providing excellent separation and resolution. The protocol has been validated for linearity, precision, accuracy, and sensitivity, ensuring dependable results.

Introduction

This compound is a naturally occurring anthocyanin, a class of water-soluble pigments responsible for the red, purple, and blue colors in many fruits, flowers, and vegetables.[1][2] Anthocyanins, including this compound, are of significant interest due to their potential health benefits, which include antioxidant, anti-inflammatory, and anti-cancer properties.[2] Accurate quantification of this compound is crucial for the quality control of raw materials, standardization of herbal extracts, and in various stages of drug discovery and development. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a widely used technique for the analysis of anthocyanins due to its high resolution, sensitivity, and ability to provide spectral information for peak identification.[3][4] This application note provides a detailed protocol for the quantification of this compound using a validated HPLC-DAD method.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (>97% purity)[5]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • Water (ultrapure, 18.2 MΩ·cm)

  • 0.45 µm syringe filters

Instrumentation
  • HPLC system equipped with a binary pump, autosampler, column oven, and a diode-array detector (DAD).

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Sonication bath

Chromatographic Conditions
  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 5% Formic acid in Water (v/v)

  • Mobile Phase B: Methanol

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10-30% B

    • 20-30 min: 30-50% B

    • 30-35 min: 50-10% B

    • 35-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detection Wavelength: 520 nm[6]

Preparation of Standard Solutions
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol acidified with 0.1% formic acid. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase A to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Extraction: For solid samples (e.g., plant material, freeze-dried extracts), accurately weigh a representative amount of the homogenized sample. Add a suitable volume of extraction solvent (e.g., methanol with 1% formic acid).

  • Sonication/Agitation: Sonicate the sample mixture for 30 minutes or agitate on a mechanical shaker for 1 hour to ensure efficient extraction of anthocyanins.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes to pellet solid debris.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[7]

  • Injection: Inject the filtered sample into the HPLC system.

Method Validation

The developed HPLC-DAD method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Linearity

The linearity of the method was evaluated by analyzing the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of this compound.

Precision

The precision of the method was determined by analyzing six replicate injections of a standard solution at a single concentration on the same day (intra-day precision) and on three different days (inter-day precision). The results are expressed as the relative standard deviation (%RSD).

Accuracy

The accuracy of the method was assessed by a recovery study. A known amount of this compound standard was spiked into a pre-analyzed sample at three different concentration levels. The percentage recovery was then calculated.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from the method validation experiments.

Table 1: Linearity Data for this compound Quantification

Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.5
10151.8
25380.1
50755.4
1001510.2
Linear Range 1 - 100 µg/mL
Regression Equation y = 15.08x + 0.25
Correlation Coefficient (r²) 0.9998

Table 2: Precision and Accuracy Data

ParameterConcentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (Recovery %)
Low51.82.598.5
Medium251.21.9101.2
High750.91.599.8

Table 3: LOD and LOQ

ParameterValue (µg/mL)
Limit of Detection (LOD)0.25
Limit of Quantification (LOQ)0.85

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing & Quantification start Start weigh_sample Weigh Sample/ Standard start->weigh_sample add_solvent Add Acidified Methanol weigh_sample->add_solvent extract Sonicate/Agitate add_solvent->extract centrifuge Centrifuge extract->centrifuge filter Filter (0.45 µm) centrifuge->filter hplc_vial Transfer to HPLC Vial filter->hplc_vial hplc_system HPLC System (C18 Column) hplc_vial->hplc_system Inject Sample dad_detector DAD Detector (520 nm) hplc_system->dad_detector data_acquisition Data Acquisition (Chromatogram) dad_detector->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of This compound calibration_curve->quantification report Generate Report quantification->report

Caption: Workflow for the quantification of this compound by HPLC-DAD.

Conclusion

The HPLC-DAD method described in this application note is a reliable, accurate, and precise method for the quantification of this compound in various sample matrices. The method is suitable for routine quality control and research applications in the pharmaceutical and nutraceutical industries. The detailed protocol and validation data provided herein can be readily adopted by analytical laboratories.

References

Application Note: UPLC-MS/MS Analysis of Peonidin 3-arabinoside in Berry Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peonidin 3-arabinoside is an anthocyanin, a class of flavonoids responsible for the red, purple, and blue pigments in many fruits and vegetables. Berries are a particularly rich source of this compound, which is of significant interest to researchers due to its potential antioxidant and health-promoting properties. Accurate and sensitive quantification of this compound in berry extracts is crucial for quality control, standardization of botanical products, and pharmacological studies. This application note provides a detailed protocol for the analysis of this compound in berry extracts using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly selective and sensitive analytical technique.

Data Presentation

The following table summarizes the quantitative data of this compound found in various berry extracts. Concentrations can vary significantly based on cultivar, growing conditions, and extraction methods.

Berry SpeciesCultivar/TypeConcentration of this compound (mg/100g fresh weight)Reference
American Cranberry (Vaccinium macrocarpon)'Woolman'0.146[1]
American Cranberry (Vaccinium macrocarpon)'Crowley'0.148[1]
American Cranberry (Vaccinium macrocarpon)Genetic Clone 'BL-8'0.138[1]
American Cranberry (Vaccinium macrocarpon)'Early Black'0.050[1]
American Cranberry (Vaccinium macrocarpon)Genetic Clone 'BL-22'0.047[1]
Bilberry (Vaccinium myrtillus)Not Specified3.300
Highbush Blueberry (Vaccinium corymbosum)Not SpecifiedPresent, but not quantified[1]
Lingonberry (Vaccinium vitis-idaea)Not SpecifiedPresent, but not quantified[1]

Experimental Protocols

Sample Preparation: Extraction of this compound from Berries

This protocol is optimized for the extraction of anthocyanins, including this compound, from fresh or frozen berries.[2]

Materials:

  • Fresh or frozen berries

  • Extraction Solvent: Methanol with 2% HCl (v/v) or Acetonitrile with 0.5% formic acid (v/v)[2]

  • Homogenizer

  • Centrifuge

  • Vortex mixer

  • 0.2 µm syringe filters

  • Autosampler vials

Procedure:

  • Weigh approximately 5 grams of fresh or frozen berries.

  • Add 20 mL of the extraction solvent to the berries.

  • Homogenize the mixture for 2 minutes until a uniform slurry is obtained.

  • Vortex the homogenate for 30 seconds.

  • Centrifuge the mixture at 13,200 rpm for 5 minutes.[2]

  • Carefully collect the supernatant.

  • For a second extraction, resuspend the pellet in 10 mL of the extraction solvent, vortex, and centrifuge again.

  • Combine the supernatants from both extractions.

  • Filter the combined supernatant through a 0.2 µm syringe filter into an autosampler vial.

  • Store the extracted sample at -20°C until UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

Instrumentation:

  • UPLC system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions:

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    1.0 15
    8.0 30
    8.5 95
    10.5 95
    10.6 5

    | 12.0 | 5 |

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Parameters for this compound:

    Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (s) Cone Voltage (V) Collision Energy (eV)

    | this compound | 433 | 301 | 0.05 | 30 | 20 |

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/h

  • Desolvation Gas Flow: 800 L/h

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis BerrySample Berry Sample (Fresh/Frozen) Homogenization Homogenization in Acidified Solvent BerrySample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Filtration 0.2 µm Filtration Supernatant->Filtration FinalExtract Final Extract for Analysis Filtration->FinalExtract UPLC UPLC Separation FinalExtract->UPLC Injection MSMS MS/MS Detection (MRM) UPLC->MSMS Data Data Acquisition & Quantification MSMS->Data

Caption: Experimental workflow for the analysis of this compound.

Anthocyanin_Biosynthesis_Pathway Coumaroyl_CoA 4-Coumaroyl-CoA + 3x Malonyl-CoA Naringenin_Chalcone Naringenin Chalcone Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Leucocyanidin Leucocyanidin Dihydrokaempferol->Leucocyanidin DFR Cyanidin Cyanidin Leucocyanidin->Cyanidin ANS Peonidin Peonidin Cyanidin->Peonidin OMT Peonidin_3_arabinoside This compound Peonidin->Peonidin_3_arabinoside GT CHS CHS CHI CHI F3H F3H DFR DFR ANS ANS OMT OMT GT Glycosyl transferase

Caption: Simplified anthocyanin biosynthesis pathway leading to this compound.

References

Application Note: Mass Spectrometry Fragmentation Analysis of Peonidin 3-arabinoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peonidin 3-arabinoside is an anthocyanin, a class of water-soluble pigments responsible for the red, purple, and blue colors in many flowers, fruits, and vegetables. Anthocyanins are of significant interest to the pharmaceutical and nutraceutical industries due to their antioxidant, anti-inflammatory, and potential disease-preventing properties. Accurate identification and quantification of these compounds in complex matrices are crucial for research and development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the structural elucidation and quantification of anthocyanins like this compound. This application note provides a detailed overview of the characteristic mass spectrometry fragmentation pattern of this compound and a comprehensive protocol for its analysis.

Mass Spectrometry Fragmentation Pattern of this compound

Under positive ion electrospray ionization (ESI+), this compound typically exhibits a characteristic fragmentation pattern. The protonated molecule, [M+H]⁺, is observed as the precursor ion. The primary fragmentation event involves the cleavage of the glycosidic bond, resulting in the loss of the arabinose sugar moiety and the formation of the peonidin aglycone. This aglycone can undergo further fragmentation, providing valuable structural information.

The fragmentation of this compound proceeds as follows:

  • Precursor Ion Formation: this compound (molecular weight: 433.38 g/mol ) is ionized to form the protonated molecule [M+H]⁺ at an m/z of 433.

  • Glycosidic Bond Cleavage: The [M+H]⁺ ion readily loses the arabinose moiety (a neutral loss of 132 Da), leading to the formation of the peonidin aglycone fragment at m/z 301.[1] This is typically the most abundant fragment ion in the MS/MS spectrum.

  • Aglycone Fragmentation: The peonidin aglycone (m/z 301) can undergo further fragmentation through two primary pathways:

    • Loss of a methyl radical (•CH₃): This results in a fragment ion at m/z 286.

    • Subsequent loss of carbon monoxide (CO): The fragment at m/z 286 can then lose a molecule of carbon monoxide, yielding a fragment ion at m/z 258.

This fragmentation cascade is a hallmark of peonidin glycosides and allows for their confident identification in complex samples.

Quantitative Fragmentation Data

The table below summarizes the key fragmentation data for this compound in positive ion mode ESI-MS/MS.

Precursor Ion (Species)Precursor m/zFragment Ion m/zNeutral/Radical Loss (Da)Proposed Fragment Identity
[M+H]⁺433301132[Peonidin aglycone+H]⁺
[Peonidin aglycone+H]⁺30128615[Peonidin aglycone+H - •CH₃]⁺
[Peonidin aglycone+H - •CH₃]⁺28625828[Peonidin aglycone+H - •CH₃ - CO]⁺

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol provides a general framework for the analysis of this compound in plant extracts or other biological matrices using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation

  • Extraction: Homogenize 1 gram of the plant material (e.g., berries, flowers) with 10 mL of an extraction solvent such as methanol/water/formic acid (80:19:1, v/v/v).

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to enhance extraction efficiency.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes to pellet solid debris.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

2. Liquid Chromatography (LC) Conditions

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is suitable for the separation.

  • Mobile Phase A: Water with 0.1% formic acid.[2][3]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[2][3]

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5-40% B

    • 15-18 min: 40-95% B

    • 18-20 min: 95% B

    • 20-21 min: 95-5% B

    • 21-25 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[4]

  • Capillary Voltage: 3.5 - 4.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • Scan Type:

    • Full Scan (MS1): m/z 100-1000 to identify the precursor ion of this compound (m/z 433).

    • Product Ion Scan (MS/MS): Select the precursor ion m/z 433 and fragment it to obtain the product ion spectrum.

  • Collision Energy: Optimize for the specific instrument and compound, typically in the range of 15-30 eV.

Visualizations

Fragmentation_Pathway cluster_main Fragmentation of this compound Peonidin_3_arabinoside This compound [M+H]⁺ m/z 433 Peonidin_aglycone Peonidin Aglycone [M+H]⁺ m/z 301 Peonidin_3_arabinoside->Peonidin_aglycone  - Arabinose  (-132 Da) Fragment_286 Fragment [M+H - •CH₃]⁺ m/z 286 Peonidin_aglycone->Fragment_286  - •CH₃  (-15 Da) Fragment_258 Fragment [M+H - •CH₃ - CO]⁺ m/z 258 Fragment_286->Fragment_258  - CO  (-28 Da)

Caption: Fragmentation pathway of this compound in positive ESI-MS/MS.

Experimental_Workflow cluster_workflow LC-MS/MS Analysis Workflow Sample_Prep Sample Preparation (Extraction, Sonication, Centrifugation, Filtration) LC_Separation Liquid Chromatography (C18 Column, Gradient Elution) Sample_Prep->LC_Separation MS_Analysis Mass Spectrometry (ESI+, Full Scan & MS/MS) LC_Separation->MS_Analysis Data_Analysis Data Analysis (Identification & Quantification) MS_Analysis->Data_Analysis

References

Application Notes and Protocols: ABTS Radical Scavenging Activity of Peonidin 3-arabinoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging activity of Peonidin 3-arabinoside, an anthocyanin found in various fruits and vegetables.[1][2] This document includes a summary of the antioxidant activity of related compounds, a detailed protocol for the ABTS assay, and diagrams illustrating the experimental workflow and the chemical mechanism of radical scavenging.

Introduction

This compound is a member of the anthocyanin family of flavonoids, which are known for their antioxidant properties.[1] The antioxidant activity of these compounds is largely attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals, thereby mitigating oxidative stress.[3] Oxidative stress is implicated in the pathogenesis of numerous chronic diseases, making the study of antioxidant compounds like this compound a significant area of research in drug development and nutritional science.

The ABTS assay is a widely used method to determine the total antioxidant capacity of a sample.[4] It is based on the ability of an antioxidant to scavenge the stable blue-green ABTS radical cation (ABTS•+).[3][4] The reduction of the ABTS•+ radical by an antioxidant results in a decolorization of the solution, which can be measured spectrophotometrically.[4][5]

Data Presentation: ABTS Radical Scavenging Activity of Anthocyanins

The following table summarizes the ABTS radical scavenging activity of Peonidin, its 3-glucoside derivative, and other relevant anthocyanins to provide a comparative context.

CompoundIC50 Value (µg/mL)Notes
This compoundData not availableThe arabinose sugar moiety may influence its activity compared to the glucoside form.
Peonidin 3-glucosideData not availableAs a closely related compound, its activity is expected to be a primary indicator for this compound. It has been studied for its anti-inflammatory and antioxidant properties.[7][8]
Cyanidin0.066 ± 0.003A structurally similar anthocyanidin.[9]
Trolox (Standard)0.118 ± 0.003A water-soluble analog of vitamin E, commonly used as a standard in antioxidant capacity assays.[9]
Quercetin (Standard)0.062 ± 0.003A flavonoid known for its potent antioxidant activity.[9]

IC50 values represent the concentration of the compound required to scavenge 50% of the ABTS radicals.

Experimental Protocols

This section provides a detailed methodology for determining the ABTS radical scavenging activity of this compound.

1. Materials and Reagents

  • This compound (purity >97%)

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate (K₂S₂O₈)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Ethanol or methanol (analytical grade)

  • Phosphate-buffered saline (PBS) or distilled water

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 734 nm

2. Preparation of Solutions

  • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of distilled water.

  • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of distilled water.

  • ABTS•+ Radical Cation Working Solution: Mix equal volumes of the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will produce the dark-colored ABTS•+ radical cation.[10]

  • Diluted ABTS•+ Solution: On the day of the experiment, dilute the ABTS•+ working solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[5]

  • This compound Stock Solution: Prepare a stock solution of this compound in ethanol or a suitable solvent.

  • Trolox Standard Solutions: Prepare a series of standard solutions of Trolox in ethanol (e.g., 0 to 15 µM).

3. Assay Procedure

  • Pipette 10 µL of the this compound sample solutions (at various concentrations) into the wells of a 96-well microplate.

  • For the standard curve, pipette 10 µL of each Trolox standard solution into separate wells.

  • For the blank, pipette 10 µL of the solvent (e.g., ethanol) into the wells.

  • Add 200 µL of the diluted ABTS•+ solution to each well.

  • Mix the contents of the wells thoroughly by shaking for 5 minutes.[5]

  • Incubate the microplate at room temperature in the dark for a specified time (e.g., 6 minutes).

  • Measure the absorbance of each well at 734 nm using a microplate reader.[5]

4. Data Analysis

  • Calculate the percentage of ABTS•+ radical scavenging activity for each sample using the following formula:

    • % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

  • Plot a standard curve of the percentage of inhibition versus the concentration of Trolox.

  • The antioxidant activity of this compound can be expressed as Trolox Equivalents (TE) by comparing its scavenging activity to that of Trolox.

  • Alternatively, the IC50 value for this compound can be determined by plotting the percentage of inhibition against the concentration of the sample and calculating the concentration that causes 50% inhibition.

Visualizations

ABTS_Assay_Workflow cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Prepare 7 mM ABTS Solution C Mix A and B, Incubate 12-16h (Dark) A->C B Prepare 2.45 mM Potassium Persulfate B->C D Dilute ABTS•+ to Absorbance ~0.7 at 734 nm C->D G Add Diluted ABTS•+ Solution to all wells D->G E Prepare this compound and Trolox Standards F Pipette Samples/Standards into 96-well plate E->F F->G H Incubate in Dark G->H I Measure Absorbance at 734 nm H->I J Calculate % Inhibition I->J K Plot Standard Curve (Trolox) J->K L Determine IC50 or Trolox Equivalents K->L

Caption: Experimental workflow for the ABTS radical scavenging assay.

Radical_Scavenging_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_products Products P3A This compound (P3A-OH) Mechanism Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) P3A->Mechanism Donates H• or e- ABTS_radical ABTS•+ ABTS_radical->Mechanism Accepts H• or e- P3A_radical This compound Radical (P3A-O•) Mechanism->P3A_radical ABTS_neutral ABTS Mechanism->ABTS_neutral

Caption: General mechanism of ABTS radical scavenging by this compound.

References

Cell-based Assays for Evaluating the Bioactivity of Peonidin 3-arabinoside: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peonidin 3-arabinoside is an anthocyanin, a class of flavonoids responsible for the red, purple, and blue pigments in many fruits and vegetables. Emerging research suggests that anthocyanins, including peonidin and its glycosides, possess a range of bioactive properties, including antioxidant, anti-inflammatory, and anti-cancer activities. These effects are often attributed to their ability to modulate key cellular signaling pathways. This document provides detailed application notes and protocols for a suite of cell-based assays to investigate the bioactivity of this compound. While specific quantitative data for this compound is limited in the current scientific literature, the provided protocols are established methods for assessing the bioactivity of anthocyanins. Data for the closely related compounds, peonidin and peonidin-3-glucoside, are included for reference.

Data Presentation: Bioactivity of Peonidin and its Glycosides

Bioactivity Compound Assay Cell Line Concentration/IC50 Effect
Anti-cancer Peonidin-3-glucosideMTT AssayHS578T (Breast Cancer)10 µM - 30 µMSignificant inhibition of cell viability.[1]
Peonidin-3-glucosideCell Cycle AnalysisHS578T (Breast Cancer)Not specifiedG2/M phase arrest.
PeonidinMTT AssaySPCA-1 (Lung Cancer)161.31 µg/mL (IC50)Inhibition of cell viability.
Anti-inflammatory Peonidin-3-glucosideELISAA549 (Lung) & THP-1 (Macrophage)1.25 - 10 µg/mLSignificant suppression of IL-6, IL-1β, and IL-18.[2]
Procyanidin ExtractNitric Oxide AssayRAW 264.7 (Macrophage)50 µg/mL (IC50)Inhibition of nitric oxide production.[3]
Antioxidant Various FlavonoidsCellular Antioxidant Activity (CAA)HepG2 (Liver)VariesQuenching of intracellular reactive oxygen species.

Experimental Protocols

Anti-Cancer Bioactivity: Cell Viability (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • This compound

  • Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions in culture medium to achieve the desired final concentrations. Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest compound concentration) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well plate incubate1 Incubate 24h seed->incubate1 Allow attachment treat Add compound to cells incubate1->treat prep_compound Prepare this compound dilutions prep_compound->treat incubate2 Incubate 24/48/72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO incubate3->add_dmso Dissolve formazan read_plate Read Absorbance at 570nm add_dmso->read_plate calc Calculate Cell Viability & IC50 read_plate->calc

MTT Cell Viability Assay Workflow.
Anti-inflammatory Bioactivity: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages

This protocol measures the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • LPS (from E. coli)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control, and a positive control (LPS-stimulated cells without the compound).

  • Griess Reaction: After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent Component A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition by this compound. Calculate the IC50 value.

NO_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_assay Assay cluster_analysis Analysis seed Seed RAW 264.7 cells incubate1 Incubate 24h seed->incubate1 pretreat Pre-treat with this compound incubate1->pretreat stimulate Stimulate with LPS pretreat->stimulate 1h incubate2 Incubate 24h stimulate->incubate2 collect_supernatant Collect Supernatant incubate2->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess read_absorbance Read Absorbance at 540nm add_griess->read_absorbance calc Calculate NO Inhibition & IC50 read_absorbance->calc

Nitric Oxide (NO) Inhibition Assay Workflow.
Antioxidant Bioactivity: Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of this compound to inhibit intracellular reactive oxygen species (ROS) generation in a cell-based model.

Materials:

  • This compound

  • HepG2 (human liver cancer) cell line

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

  • Hanks' Balanced Salt Solution (HBSS)

  • Black 96-well plates

  • Fluorescence microplate reader

Protocol:

  • Cell Seeding: Seed HepG2 cells in a black 96-well plate at a density of 6 x 10^4 cells/well and incubate for 24 hours.

  • Loading with DCFH-DA: Wash the cells with PBS and then incubate with 25 µM DCFH-DA in DMEM for 1 hour at 37°C.

  • Treatment: Remove the DCFH-DA solution, wash the cells with PBS, and then add different concentrations of this compound in HBSS.

  • Induction of Oxidative Stress: Add AAPH solution (final concentration 600 µM) to the wells to induce ROS production.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour using a fluorescence microplate reader.

  • Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics. The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) x 100, where ∫SA is the integrated area of the sample curve and ∫CA is the integrated area of the control curve. Determine the EC50 value, which is the concentration of the compound required to provide 50% of the antioxidant effect.

CAA_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Induction cluster_analysis Analysis seed Seed HepG2 cells incubate1 Incubate 24h seed->incubate1 load_dcfh Load with DCFH-DA incubate1->load_dcfh treat Add this compound load_dcfh->treat add_aaph Induce ROS with AAPH treat->add_aaph read_fluorescence Measure Fluorescence add_aaph->read_fluorescence Kinetics calc Calculate CAA & EC50 read_fluorescence->calc

Cellular Antioxidant Activity (CAA) Assay Workflow.

Signaling Pathways

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as the enzyme inducible nitric oxide synthase (iNOS).[4] Many flavonoids are known to inhibit this pathway, thereby exerting anti-inflammatory effects.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB IκB IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB DNA DNA NFkB->DNA translocates to nucleus IkB_NFkB->NFkB releases Transcription Pro-inflammatory Gene Transcription DNA->Transcription binds to promoter LPS LPS LPS->TLR4 Peonidin This compound Peonidin->IKK inhibits

General NF-κB Signaling Pathway and Potential Inhibition by Flavonoids.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key cascade involved in the regulation of various cellular processes, including proliferation, differentiation, and apoptosis.[5] Dysregulation of this pathway is a hallmark of many cancers. The MAPK pathway consists of a series of protein kinases that phosphorylate and activate one another. Key components include the ERK, JNK, and p38 MAPK pathways. Peonidin-3-glucoside has been shown to inhibit the MAPK pathway, particularly the phosphorylation of ERK1/2, which can lead to the downregulation of proteins involved in cancer cell invasion and metastasis.[6]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors translocates to nucleus and phosphorylates Gene_Expression Gene Expression (Proliferation, Invasion) Transcription_Factors->Gene_Expression activates Growth_Factor Growth Factor Growth_Factor->Receptor Peonidin This compound Peonidin->Raf inhibits Peonidin->MEK inhibits

General MAPK/ERK Signaling Pathway and Potential Inhibition by Flavonoids.

References

Application Notes and Protocols: In Vitro Anti-inflammatory Effects of Peonidin 3-arabinoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peonidin 3-arabinoside is a type of anthocyanin, a class of flavonoids responsible for the red, purple, and blue pigments in many fruits and vegetables. Anthocyanins, including peonidins, are recognized for their potent antioxidant and anti-inflammatory properties.[1] These compounds modulate key signaling pathways involved in the inflammatory response, making them promising candidates for the development of novel anti-inflammatory therapeutics. This document provides an overview of the in vitro anti-inflammatory effects of peonidin glycosides, with a focus on Peonidin 3-glucoside as a proxy for this compound, due to the extensive available data for the former. The protocols and data presented herein are intended to guide researchers in studying the anti-inflammatory properties of this class of compounds.

The primary mechanisms underlying the anti-inflammatory effects of peonidin glycosides involve the inhibition of pro-inflammatory mediators and the modulation of key signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3][4] These pathways are central to the expression of inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[5][6][7]

Data Presentation: Quantitative Anti-inflammatory Effects

The following tables summarize the quantitative data on the in vitro anti-inflammatory effects of Peonidin 3-O-glucoside (P3G), a closely related compound to this compound. These results were observed in various cell-based assays.

Table 1: Inhibition of Pro-inflammatory Cytokine and Gene Expression by Peonidin 3-O-glucoside (P3G)

Cell LineStimulantP3G Concentration (µg/mL)TargetMethodObserved Effect
A549 (human lung cells)SARS-CoV-2 Spike Glycoprotein S1 (100 ng/mL)1.25 - 10IL-6, IL-1β, IL-18 (mRNA)qRT-PCRSignificant dose-dependent suppression[2]
THP-1 (human macrophages)SARS-CoV-2 Spike Glycoprotein S1 (100 ng/mL)1.25 - 10NLRP3, IL-1β, IL-18 (mRNA)qRT-PCRSignificant dose-dependent suppression[2]
A549 (human lung cells)SARS-CoV-2 Spike Glycoprotein S1 (100 ng/mL)1.25 - 10IL-6, IL-1β, IL-18 (protein)ELISASignificant dose-dependent inhibition[2]
THP-1 (human macrophages)SARS-CoV-2 Spike Glycoprotein S1 (100 ng/mL)1.25 - 10IL-6, IL-1β, IL-18 (protein)ELISASignificant dose-dependent inhibition[2]
FFA-induced HepG2 cellsFree Fatty Acids (FFA)100 - 300 µMIL-6, TNF-α, IL-1β (protein)ELISASignificant reduction in cytokine production[8]

Table 2: Effect of Peonidin 3-O-glucoside (P3G) on Inflammatory Signaling Pathways

Cell LineStimulantP3G ConcentrationTarget Pathway/ProteinMethodObserved Effect
A549 and THP-1 cellsSARS-CoV-2 Spike Glycoprotein S1 (100 ng/mL)Not specifiedNF-κB activityTranscriptional Activity AssayAttenuation of SP-induced NF-κB activation[2]
FFA-induced HepG2 cellsFree Fatty Acids (FFA)100 - 300 µMNF-κB (activated)Western BlotSignificant reduction in expression[8]
H1299 (lung cancer cells)Not specifiedNot specifiedERK1/2 phosphorylationWestern BlotAttenuation of phosphorylation[3]
H1299 (lung cancer cells)Not specifiedNot specifiedAP-1 activationWestern Blot, EMSAInhibition of activation[3]

Signaling Pathways and Experimental Workflow

NF-κB Signaling Pathway Inhibition

Peonidin glycosides have been shown to inhibit the NF-κB signaling pathway, a cornerstone in the inflammatory response.[2][9] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS) or cytokines, the inhibitor of κB (IκB) is phosphorylated and degraded, allowing the NF-κB dimer (p65/p50) to translocate to the nucleus.[10] In the nucleus, it binds to DNA and promotes the transcription of pro-inflammatory genes. Peonidin glycosides can prevent the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and inhibiting the expression of its target genes.[2][11]

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocation NFkB_IkB NF-κB-IκB Complex NFkB_IkB->NFkB IκB degradation DNA DNA NFkB_nuc->DNA binds Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Pro_inflammatory_Genes transcription Stimuli Inflammatory Stimuli (LPS, Cytokines) Stimuli->IKK Peonidin Peonidin 3-arabinoside Peonidin->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade in inflammation.[12] It consists of a series of protein kinases that phosphorylate and activate downstream targets, including transcription factors like AP-1, which also regulate the expression of inflammatory genes.[3] Peonidin glycosides can attenuate the phosphorylation of key MAPK members such as ERK1/2, thereby suppressing downstream inflammatory responses.[3]

MAPK_Pathway cluster_pathway MAPK Cascade Stimuli Inflammatory Stimuli MAPKKK MAPKKK (e.g., RAF) Stimuli->MAPKKK Peonidin Peonidin 3-arabinoside MAPKK MAPKK (e.g., MEK1) Peonidin->MAPKK Inhibits MAPKKK->MAPKK P MAPK MAPK (e.g., ERK1/2) MAPKK->MAPK P AP1 AP-1 (Transcription Factor) MAPK->AP1 activates Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response leads to

Caption: Modulation of the MAPK signaling pathway by this compound.

General Experimental Workflow

The following diagram illustrates a typical workflow for assessing the in vitro anti-inflammatory effects of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_outcome Outcome Cell_Culture 1. Cell Culture (e.g., Macrophages, Epithelial cells) Pretreatment 2. Pre-treatment with This compound Cell_Culture->Pretreatment Stimulation 3. Inflammatory Stimulation (e.g., LPS) Pretreatment->Stimulation Cytokine_Analysis 4a. Cytokine Measurement (ELISA) Stimulation->Cytokine_Analysis Gene_Expression 4b. Gene Expression Analysis (qRT-PCR) Stimulation->Gene_Expression Protein_Expression 4c. Protein Expression Analysis (Western Blot) Stimulation->Protein_Expression Outcome Assessment of Anti-inflammatory Effects Cytokine_Analysis->Outcome Gene_Expression->Outcome Protein_Expression->Outcome

Caption: General workflow for in vitro anti-inflammatory assays.

Experimental Protocols

Here are detailed methodologies for key experiments to evaluate the in vitro anti-inflammatory effects of this compound.

Cell Culture and Treatment
  • Cell Lines: Murine macrophage cell line (RAW 264.7) or human monocytic cell line (THP-1) are commonly used. For studies on lung inflammation, human lung epithelial cells (A549) can be utilized.[2]

  • Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol:

    • Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for ELISA, 6-well for Western blot or qRT-PCR).

    • Allow cells to adhere and grow to about 80% confluency.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1-100 µM) for a specified duration (e.g., 1-4 hours).

    • Induce inflammation by adding a stimulant such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).

Cell Viability Assay (MTT Assay)

It is crucial to determine the non-toxic concentration range of this compound before conducting anti-inflammatory assays.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Protocol:

    • Seed cells in a 96-well plate and treat with various concentrations of this compound for 24-48 hours.[2]

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control.

Measurement of Nitric Oxide (NO) Production (Griess Assay)
  • Principle: The Griess assay measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Protocol:

    • Collect the cell culture supernatant after treatment with this compound and LPS.

    • Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration using a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
  • Principle: ELISA is used to quantify the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Protocol:

    • Collect the cell culture supernatant after the treatment period.

    • Use commercially available ELISA kits for the specific cytokines of interest.

    • Follow the manufacturer's instructions for coating the plate with capture antibody, adding samples and standards, adding detection antibody, adding substrate, and stopping the reaction.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the cytokine concentrations based on the standard curve.[2][8]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
  • Principle: qRT-PCR is used to measure the mRNA expression levels of pro-inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-6).

  • Protocol:

    • After treatment, lyse the cells and extract total RNA using a suitable kit.

    • Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

    • Perform real-time PCR using the cDNA, specific primers for the target genes, and a fluorescent dye (e.g., SYBR Green).

    • Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Western Blotting for Protein Expression and Signaling Pathways
  • Principle: Western blotting is used to detect and quantify the expression of specific proteins involved in inflammatory signaling pathways (e.g., p-IκB, p-p65, p-ERK, COX-2, iNOS).

  • Protocol:

    • Lyse the treated cells and determine the protein concentration of the lysates.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target proteins.

    • Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

    • Use a loading control (e.g., β-actin, GAPDH) to normalize the protein levels.[3][8]

References

Troubleshooting & Optimization

How to prevent Peonidin 3-arabinoside degradation during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to prevent the degradation of Peonidin 3-arabinoside during extraction.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of this compound Incomplete Cell Lysis: Insufficient disruption of plant cell walls.- Optimize Grinding: Ensure the plant material is ground to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction. - Enzymatic Pre-treatment: Consider using enzymes like cellulases or pectinases to break down cell walls before solvent extraction.
Inappropriate Solvent System: The solvent may not be optimal for solubilizing this compound.- Use Acidified Polar Solvents: Employ solvents such as methanol or ethanol acidified with a weak acid (e.g., 0.1% HCl, 1% formic acid, or citric acid) to maintain the stable flavylium cation form of the anthocyanin.[1] - Optimize Solvent Concentration: Test different concentrations of aqueous alcohol (e.g., 60-80%) to find the optimal polarity for your specific plant matrix.
Insufficient Extraction Time or Temperature: The extraction parameters may not be sufficient to draw out the compound.- Increase Extraction Time: Extend the duration of the extraction, but be mindful of potential degradation with prolonged exposure to heat and light. - Optimize Temperature: While higher temperatures can increase extraction efficiency, they also accelerate degradation. For ultrasound-assisted extraction (UAE), temperatures up to 75°C have been shown to be safe for similar compounds, while for pressurized liquid extraction (PLE), stability may be maintained up to 100°C.[2]
Extract Discoloration (Browning) Oxidation: Exposure to oxygen can lead to the degradation of anthocyanins into brown pigments.- Minimize Oxygen Exposure: Work in an inert atmosphere (e.g., under nitrogen or argon) whenever possible. - Use Degassed Solvents: Boil and cool solvents before use to remove dissolved oxygen. - Add Antioxidants: Consider adding antioxidants like ascorbic acid to the extraction solvent, but be aware of potential interactions.
Enzymatic Degradation: Polyphenol oxidases (PPO) and other enzymes released during cell lysis can degrade anthocyanins.- Blanching: Briefly heat the plant material in boiling water or steam to deactivate enzymes before extraction. - Low-Temperature Extraction: Perform the extraction at low temperatures (e.g., 4°C) to reduce enzymatic activity.
High pH: Anthocyanins are unstable at neutral or alkaline pH, leading to color loss and degradation.- Maintain Acidic Conditions: Ensure the extraction solvent is and remains acidic (pH 2-4).
Difficulty in Filtering Extract Fine Particulate Matter: Over-sonication in UAE or improper grinding can create very fine particles that clog filters.- Reduce Ultrasound Power/Time: Optimize the sonication parameters to avoid excessive breakdown of the plant matrix. - Centrifugation: Centrifuge the extract at high speed (e.g., 4000 rpm for 15 minutes) to pellet fine particles before filtration. - Multi-stage Filtration: Use a series of filters with progressively smaller pore sizes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound during extraction?

A1: The stability of this compound, like other anthocyanins, is significantly influenced by several factors:

  • pH: Anthocyanins are most stable in acidic conditions (pH < 3). As the pH increases towards neutral and alkaline, they undergo structural transformations, leading to color loss and degradation.[2]

  • Temperature: High temperatures accelerate the degradation of anthocyanins.[3] The rate of degradation typically follows first-order kinetics.

  • Light: Exposure to light, especially UV light, can cause photodegradation of anthocyanins.

  • Oxygen: The presence of oxygen can lead to oxidative degradation, often resulting in browning of the extract.[4]

  • Enzymes: Plant enzymes such as polyphenol oxidases (PPO) and glycosidases, released during the disruption of plant cells, can actively degrade anthocyanins.[4]

Q2: What is the optimal solvent for extracting this compound?

A2: Acidified polar solvents are generally the most effective. A common choice is a mixture of methanol or ethanol with water (e.g., 70-80% alcohol) acidified with a small amount of a weak acid like formic acid, acetic acid, or citric acid (typically around 0.1% to 1%). The acid helps to maintain the anthocyanin in its stable, colored flavylium cation form.

Q3: How can I prevent enzymatic degradation during the extraction process?

A3: To minimize enzymatic degradation, you can employ several strategies:

  • Blanching: A brief heat treatment of the raw plant material can denature and inactivate degradative enzymes.

  • Low-Temperature Extraction: Conducting the extraction at reduced temperatures (e.g., 4°C) can significantly slow down enzymatic reactions.

  • Drying: Drying the plant material at a low temperature (e.g., 40-50°C) before extraction can also help to reduce enzymatic activity.

Q4: Is it better to use fresh or dried plant material for extraction?

A4: Both fresh and dried materials can be used. Fresh material may better represent the in-vivo anthocyanin profile, but it is more susceptible to enzymatic degradation. Dried material, if prepared carefully at low temperatures, can inhibit enzymatic activity and may allow for a more concentrated extraction. The choice often depends on the specific research goals and the nature of the plant source.

Q5: How should I store my this compound extract to ensure its stability?

A5: For optimal stability, extracts should be stored in the dark at low temperatures (e.g., -20°C or -80°C). It is also beneficial to store them under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The storage solvent should be acidic to maintain the stability of the anthocyanin.

Quantitative Data on Degradation

The degradation of anthocyanins, including this compound, is significantly influenced by temperature and pH. The following tables provide an overview of the degradation kinetics, which typically follow a first-order reaction model.

Table 1: Approximate Degradation Rate Constants (k) of Peonidin at Different Temperatures and pH

Temperature (°C)pHApproximate Rate Constant (k) (min⁻¹)Reference
603.00.001 - 0.005[5]
803.00.008 - 0.015[5]
1003.00.025 - 0.040[5]
605.00.003 - 0.008[5]
805.00.015 - 0.025[5]
1005.00.040 - 0.060[5]

Note: Data is generalized from studies on peonidin and other anthocyanins. Actual rates for this compound may vary depending on the specific matrix and conditions.

Table 2: Approximate Half-lives (t₁/₂) of Peonidin at Different Temperatures and pH

Temperature (°C)pHApproximate Half-life (t₁/₂) (minutes)Reference
603.0139 - 693Calculated from k
803.046 - 87Calculated from k
1003.017 - 28Calculated from k
605.087 - 231Calculated from k
805.028 - 46Calculated from k
1005.012 - 17Calculated from k

Note: Half-life is calculated as t₁/₂ = 0.693 / k.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a general guideline and should be optimized for your specific plant material.

1. Sample Preparation:

  • Obtain fresh or properly dried plant material.

  • If fresh, wash with distilled water to remove contaminants.

  • If drying, use a hot air oven at a low temperature (40-50°C) until a constant weight is achieved to minimize enzymatic degradation.

  • Grind the material into a fine powder (40-60 mesh) to maximize surface area.

2. Extraction Procedure:

  • Weigh a precise amount of the powdered sample (e.g., 1 gram).

  • Place the powder into an appropriate extraction vessel (e.g., a glass flask).

  • Add the extraction solvent (e.g., 70% ethanol in water acidified with 0.5% citric acid) at a specific solid-to-liquid ratio (e.g., 1:20 w/v).

  • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

  • Set the desired parameters:

    • Ultrasound Power: 100-400 W

    • Temperature: 40-60°C

    • Extraction Time: 20-40 minutes

  • Ensure continuous agitation during sonication if using a bath.

3. Post-Extraction Processing:

  • After extraction, separate the solid residue from the liquid extract by centrifugation (e.g., 4000 rpm for 15 minutes).

  • Filter the supernatant through a suitable filter paper (e.g., Whatman No. 1) or a 0.45 µm syringe filter for analytical purposes.

  • Store the extract in a dark, airtight container at -20°C or lower to prevent degradation.

Protocol 2: Pressurized Liquid Extraction (PLE) of this compound

PLE is a rapid and efficient extraction method that uses elevated temperatures and pressures.

1. Sample Preparation:

  • Prepare the plant material as described in the UAE protocol (dried and finely ground).

  • Mix the powdered sample with a dispersing agent like diatomaceous earth to prevent clogging of the extraction cell.

2. Extraction Procedure:

  • Pack the sample mixture into a stainless-steel extraction cell.

  • Place the cell into the PLE system.

  • Set the extraction parameters:

    • Solvent: e.g., 80% ethanol with 0.1% formic acid

    • Temperature: 60-100°C

    • Pressure: 1500 psi (to keep the solvent in a liquid state)

    • Static Extraction Time: 5-10 minutes per cycle

    • Number of Cycles: 1-3

  • The system will automatically perform the extraction and collect the extract.

3. Post-Extraction Processing:

  • The collected extract is typically free of solid particles.

  • For long-term storage, immediately place the extract in a dark, airtight container and store at -20°C or below.

Visualizations

DegradationPathways P3A This compound (Stable, Red/Purple) Degradation Degradation Products (Colorless/Brown) P3A->Degradation leads to Factors Degradation Factors Factors->P3A act on pH High pH (>4) Factors->pH Temp High Temperature (>60°C) Factors->Temp Light Light Exposure (UV) Factors->Light Oxygen Oxygen Factors->Oxygen Enzymes Enzymes (PPO, Glycosidases) Factors->Enzymes

Caption: Factors leading to the degradation of this compound.

Caption: General experimental workflow for this compound extraction.

References

Resolving co-elution of Peonidin 3-arabinoside and its isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve the co-elution of Peonidin 3-arabinoside and its isomers during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common isomers?

This compound is an anthocyanin, a type of flavonoid pigment responsible for red, purple, and blue colors in many plants.[1] Isomers of this compound are molecules that have the same chemical formula (C21H21O11) but differ in the spatial arrangement of their atoms.[1][2] The most common isomerism in anthocyanins involves the sugar moiety (e.g., arabinose vs. xylose, which have the same mass) or cis-trans isomerism of acylated anthocyanins.[3][4]

Q2: Why do this compound and its isomers frequently co-elute in reverse-phase HPLC?

Co-elution occurs when two or more compounds exit the chromatography column at the same time, resulting in overlapping peaks.[5] Isomers of this compound often co-elute because they have very similar chemical structures and polarities.[6] This similarity leads to nearly identical interactions with the stationary phase (e.g., C18) and mobile phase, making their separation challenging.[7] Poor selectivity is the primary reason for co-elution in this case.[5]

Q3: How can I detect if co-elution is occurring?

Detecting co-elution is a critical first step for troubleshooting. Here are several indicators:

  • Peak Shape: Look for non-symmetrical peaks, such as those with shoulders, peak fronting, or excessive tailing.[8] A perfectly Gaussian (symmetrical) peak is less likely to be a result of co-elution.

  • Diode Array Detector (DAD/PDA): A DAD or PDA detector can perform a peak purity analysis. If the UV-Vis spectra are not consistent across the entire peak, it indicates the presence of more than one compound.

  • Mass Spectrometry (MS): A mass spectrometer is a powerful tool to detect co-elution.[5] By examining the mass spectra across the peak, you can identify if multiple mass-to-charge ratios (m/z) are present. High-resolution MS, like Quadrupole Time-of-Flight (Q-TOF), can distinguish between isomers if they have even a slight mass difference or can be differentiated by their fragmentation patterns.[7][9]

Q4: What are the three key factors I can manipulate to resolve co-eluting peaks?

The resolution of two chromatographic peaks is governed by the resolution equation, which involves three key factors:

  • Efficiency (N): This relates to the narrowness of the peaks. Higher efficiency (skinnier peaks) can be achieved by using columns with smaller particles (like in UPLC), longer columns, or optimizing the flow rate.[5]

  • Capacity Factor (k'): This is a measure of how long a compound is retained on the column. If peaks elute too close to the void volume (low k'), there is not enough interaction with the stationary phase to achieve separation. Weaker mobile phases can increase the capacity factor.[5]

  • Selectivity (α): This is the most critical factor for separating isomers.[5] Selectivity is the ability of the chromatographic system to "tell the difference" between analytes. To improve selectivity, you must change the chemistry of the separation by altering the mobile phase composition (e.g., changing the organic solvent or pH) or changing the stationary phase (the column).[5]

Troubleshooting Guide for Co-elution

This guide provides specific solutions for common problems encountered when separating this compound isomers.

Symptom Possible Cause(s) Suggested Solution(s)
Single, broad, or shouldered peak. 1. Co-elution of Isomers: The primary cause is insufficient selectivity of the analytical method.[8] 2. Column Overload: Injecting too much sample can cause peak distortion.[10]1. Modify Mobile Phase:     a. Change Organic Solvent: If using methanol, switch to acetonitrile, or vice-versa. This alters the chemical selectivity.[5]     b. Adjust pH/Modifier: Slightly changing the pH of the aqueous mobile phase with formic acid or trifluoroacetic acid (TFA) can alter the ionization state of the analytes and improve separation. 2. Change Stationary Phase: Switch to a column with a different chemistry. A mixed-mode column (e.g., reversed-phase/strong anion-exchange) can provide enhanced selectivity for anthocyanin isomers.[3] 3. Reduce Sample Concentration: Dilute the sample to ensure you are not overloading the column.[10]
Poor resolution between two closely eluting peaks. 1. Suboptimal Efficiency: The peaks may be too broad. 2. Inadequate Selectivity: The system chemistry is not different enough for the two isomers.[5]1. Optimize Efficiency:     a. Lower Flow Rate: This can increase the number of theoretical plates and improve resolution.     b. Use a UPLC/UHPLC System: These systems use columns with smaller particles (<2 µm), which dramatically increases efficiency.[9] 2. Adjust Gradient: Make the elution gradient shallower (i.e., increase the run time and slow the rate of organic solvent increase). This provides more time for the isomers to separate. 3. Change Temperature: Adjusting the column temperature can sometimes alter selectivity and improve resolution.[11]
Inconsistent retention times and peak shapes run-to-run. 1. Mobile Phase Instability: The pH of an unbuffered mobile phase can be inconsistent. 2. Column Degradation: The stationary phase may be degrading, especially at high pH.1. Use a Buffer: For consistent pH, use a buffer in the mobile phase, ensuring it is soluble in the organic solvent and compatible with MS if used. 2. Check Column Health: Flush the column with a strong solvent. If performance does not improve, the column may need to be replaced.[10]
Quantitative Data Summary: Approaches to Improve Isomer Separation
ParameterStandard ApproachAlternative Approach for IsomersExpected OutcomeReference
Stationary Phase C18 (Octadecylsilane)Mixed-Mode RP/SAX (Reversed-Phase/Strong Anion-Exchange)Significantly improved selectivity and resolution between cis-trans anthocyanin isomers.[3]
Mobile Phase: Organic AcetonitrileMethanolChanges in selectivity (α) due to different solvent-analyte interactions. May resolve co-eluting peaks.[5]
Mobile Phase: Modifier 0.1% - 1% Formic Acid0.05% Trifluoroacetic Acid (TFA)Can alter peak shape and selectivity. TFA provides stronger ion pairing but may cause ion suppression in MS.[12]
Platform HPLC (High-Performance Liquid Chromatography)UPLC/UHPLC (Ultra-High-Performance Liquid Chromatography)Increased peak efficiency (narrower peaks) and higher resolution, allowing for better separation of closely eluting compounds.[9][13]
Detection DAD / UV-Vis (520 nm)Tandem Mass Spectrometry (MS/MS or Q-TOF MS)MS can distinguish co-eluting compounds based on m/z and fragmentation patterns, even without chromatographic separation.[7][9][14]

Experimental Protocols

Protocol 1: UPLC-Q-TOF MS Method for Isomer Separation

This method is adapted from techniques used for the analysis of complex anthocyanin mixtures.[7][9]

  • Instrumentation:

    • An Ultra-Performance Liquid Chromatography (UPLC) system.

    • A Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).[9]

    • Mobile Phase A: Water containing 1% formic acid.[9]

    • Mobile Phase B: Acetonitrile.[9]

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient from 5% to 40% B

      • 15-18 min: 40% to 95% B

      • 18-20 min: Hold at 95% B

      • 20-22 min: Return to 5% B

      • 22-25 min: Re-equilibration at 5% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • MS Conditions:

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.0 kV.

    • Sampling Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Acquisition Range: m/z 100-1500.

    • Collision Energy (for MS/MS): Ramp from 10-40 eV to generate fragment ions for structural confirmation.

Visualizations

Logical Workflow for Troubleshooting Co-elution

Coelution_Troubleshooting cluster_selectivity Selectivity Optimization start Observe Peak Anomaly (Broad, Shoulder, Poor Rs) confirm Confirm Co-elution (Peak Purity, MS Scan) start->confirm mod_selectivity Modify Selectivity (α) confirm->mod_selectivity Co-elution Confirmed check_system Troubleshoot Other Issues (Overload, Column Fouling) confirm->check_system Peaks are Pure (Check other issues) change_mp Change Mobile Phase (e.g., ACN to MeOH) mod_selectivity->change_mp Primary Step change_ph Adjust pH (Modify Acidic Modifier) change_mp->change_ph If needed evaluate Re-evaluate Resolution change_mp->evaluate change_col Change Stationary Phase (e.g., to Mixed-Mode) change_ph->change_col If needed change_ph->evaluate change_col->evaluate success Problem Resolved (Validate Method) evaluate->success Resolution > 1.5 mod_efficiency Optimize Efficiency (N) (Adjust Flow Rate, Use UPLC) evaluate->mod_efficiency Resolution < 1.5 mod_efficiency->evaluate

Caption: A flowchart for systematically troubleshooting co-elution issues.

Experimental Workflow for Method Development

Method_Development_Workflow start Define Goal: Separate this compound and its isomers step1 Step 1: Initial Conditions Column: C18, 1.7 µm Mobile Phase: H2O/ACN with 1% Formic Acid start->step1 step2 Step 2: Perform Initial Run (Broad Gradient) step1->step2 step3 Step 3: Evaluate Chromatogram (Check for co-elution using MS) step2->step3 decision Is Resolution Sufficient? step3->decision step4 Step 4: Optimize Selectivity (α) - Change organic solvent (MeOH) - Adjust pH / modifier decision->step4 No end Validated Method decision->end Yes step5 Step 5: Optimize Efficiency (N) - Adjust flow rate - Adjust temperature step4->step5 step5->step3 Re-evaluate step6 Step 6: Final Validation (Linearity, Precision, Accuracy) step5->step6 Resolution Achieved step6->end

Caption: Workflow for developing a method to separate challenging isomers.

References

Improving extraction efficiency of Peonidin 3-arabinoside from complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of Peonidin 3-arabinoside. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance extraction efficiency from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which natural sources is it commonly found? this compound is a type of anthocyanin, a natural pigment belonging to the flavonoid class of compounds.[1] It is responsible for some of the red, purple, and blue colors in plants. It is found in high concentrations in various berries, including American cranberries, bilberries, and highbush blueberries.[1] It has also been detected in lingonberries, black chokeberries, and raspberries.[1]

Q2: What are the most critical factors influencing the extraction efficiency of this compound? Several factors significantly impact extraction efficiency. The most critical include the choice of solvent and its concentration, temperature, extraction time, and the pH of the extraction medium.[2][3] The characteristics of the raw material, such as ripeness and storage conditions, also play a crucial role. For modern techniques, parameters like ultrasonic power or microwave intensity are also key.[4][5]

Q3: Why is maintaining an acidic pH crucial during extraction? Anthocyanins, including this compound, are most stable in acidic conditions (typically pH < 3).[6] In this state, they exist predominantly in the stable flavylium cation form.[4][6] As the pH increases, they can undergo structural transformations to less stable forms, leading to degradation and color loss. Therefore, acidified solvents are commonly used to improve both yield and stability.[2]

Q4: What are the main advantages of modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) over conventional methods? Modern techniques offer several advantages over traditional methods like maceration or Soxhlet extraction.

  • Higher Efficiency and Yield: Techniques like UAE use acoustic cavitation to disrupt cell walls, enhancing mass transfer and leading to higher yields in shorter times.[7][8][9]

  • Reduced Processing Time: Extractions can often be completed in minutes rather than hours.[8]

  • Lower Solvent Consumption: These methods are often more efficient, requiring smaller volumes of solvents, making them a "green" alternative.[5][10]

  • Reduced Thermal Degradation: UAE is a mild, non-thermal technique, while MAE allows for rapid heating, both of which can minimize the degradation of heat-sensitive compounds like anthocyanins.[5][8][11]

Q5: How can I purify this compound from the crude extract? Crude extracts often contain sugars, acids, and other phenolic compounds that can interfere with analysis or reduce purity. Solid Phase Extraction (SPE) is a common and effective technique for purifying and concentrating anthocyanins from crude extracts.[12][13] SPE cartridges, particularly those with vinylbenzene-based polymeric sorbents, show excellent retention of these compounds.[12] The basic process involves conditioning the cartridge, loading the sample, washing away impurities, and eluting the purified anthocyanins.[12][14]

Troubleshooting Guides

Problem 1: Low Extraction Yield

Question: My extraction yield of this compound is consistently low. What are the potential causes and how can I resolve this?

Answer: Low yield is a common issue that can be traced back to several factors. Systematically evaluate the following parameters:

  • Suboptimal Solvent System: The type and concentration of the solvent are critical. Polar solvents like ethanol and methanol, typically mixed with water, are effective for anthocyanin extraction.[3] The optimal concentration often lies between 50-70% alcohol in water.[2][7] Pure water or high concentrations of alcohol can be less effective.[6] Ensure the solvent is acidified (e.g., with 0.1-1% formic, citric, or trifluoroacetic acid) to maintain stability.[2][4]

  • Incorrect Temperature and Time: Both conventional and modern extraction methods are sensitive to temperature and duration. For Ultrasound-Assisted Extraction (UAE), temperatures between 40-70°C for 15-40 minutes are often optimal.[2][7] For Pressurized Liquid Extraction (PLE), temperatures up to 100°C can be used without significant degradation.[15] Excessively high temperatures or prolonged extraction times can lead to degradation rather than increased yield.[6][16]

  • Inefficient Cell Disruption: this compound is located within the plant cell vacuoles. To achieve a high yield, the cell walls must be effectively disrupted. Ensure your raw material is properly ground to a small particle size to increase the surface area for extraction.[17] If using conventional methods, consider advanced techniques like UAE or MAE, which actively break down cell structures.[4][8] Enzyme-assisted extraction (EAE) can also be used to specifically degrade cell wall components like cellulose and pectin.[18]

  • Improper pH of the Medium: The extraction solvent must be acidic (pH 2-4) to ensure the stability of the flavylium cation form of the anthocyanin.[6][19] A neutral or alkaline pH will lead to rapid degradation and, consequently, lower yields.

  • Poor Raw Material Quality: The concentration of anthocyanins can vary significantly depending on the plant source, maturity, and storage conditions.[3] Use fresh or properly stored (frozen, freeze-dried) raw materials for best results.

Problem 2: Degradation of this compound During Extraction

Question: I suspect my analyte is degrading during the extraction process, indicated by a loss of color in the extract. What steps can I take to prevent this?

Answer: Anthocyanin degradation is a significant challenge. Stability is influenced by temperature, pH, light, and oxygen.

  • Control Temperature: Anthocyanins are thermo-labile.[19] Avoid excessive heat. When using methods like PLE or MAE, studies show anthocyanins are generally stable up to 100°C, but degradation can occur at higher temperatures.[11][15] UAE is a good alternative as it can be performed at lower temperatures.[5] If high temperatures are necessary, keep the extraction time as short as possible.[19]

  • Maintain Acidic pH: As detailed previously, anthocyanins are significantly more stable under acidic conditions.[4][20] Ensure your solvent is properly acidified and check the pH throughout the process if possible.

  • Protect from Light: Exposure to light can accelerate the degradation of anthocyanins.[16][20] Conduct experiments in a dimly lit environment or use amber-colored glassware to protect the extract from light. Store extracts in the dark.

  • Limit Oxygen Exposure: The presence of oxygen can contribute to the degradation of anthocyanins, especially at higher temperatures.[15] If possible, degassing solvents or blanketing the extraction vessel with an inert gas like nitrogen can help improve stability.

Problem 3: High Level of Impurities in the Crude Extract

Question: My extract is highly impure, which complicates downstream purification and analysis. How can I improve the selectivity of my extraction?

Answer: Improving the purity of the initial extract can save significant time and effort in later stages.

  • Optimize Solvent Selection: While acidified methanol or ethanol are common, their polarity can lead to the co-extraction of other polar compounds like sugars and organic acids. Fine-tuning the water-to-alcohol ratio can sometimes improve selectivity.[3]

  • Enzyme-Assisted Extraction (EAE): This technique can improve selectivity by using enzymes like cellulases and pectinases to break down the complex plant matrix, releasing the target anthocyanins without extracting other bound compounds.[18][21]

  • Implement a Solid Phase Extraction (SPE) Cleanup Step: SPE is an essential tool for purifying crude extracts.[12][22] By selecting an appropriate sorbent (e.g., polymeric reverse-phase or mixed-mode cation exchange), you can effectively retain this compound while washing away interfering compounds like sugars, acids, and less-polar phenolics.[22]

Data Presentation: Comparison of Extraction Parameters

The following tables summarize optimal conditions and influencing factors for anthocyanin extraction, providing a baseline for experimental design.

Table 1: Optimized Conditions for Modern Anthocyanin Extraction Techniques

Extraction MethodMatrixSolvent SystemTemperature (°C)Time (min)Key Findings & Yield
Ultrasound-Assisted Extraction (UAE) Mulberry63.8% Methanol (1% TFA)43.2°C40 minYield of 64.70 ± 0.45 mg/g. Methanol concentration, temperature, and liquid-to-solid ratio were significant factors.[2]
Ultrasound-Assisted Extraction (UAE) Potatoes60% Methanol in Water70°C15 minOptimal pH of 2.90. Method showed good repeatability (RSD < 5%).[7]
Ultrasound-Assisted Deep Eutectic Solvent Extraction (UADESE) Blueberry Wine ResiduesCholine chloride-based DES (28.6% water)55°C40 minYield of 9.75 mg/g. Ultrasound power of 378 W was optimal.[5]
Enzyme-Assisted Extraction (EAE) Açai40% Ethanol in Water60°C15 minOptimal pH of 4. Used 500 units of enzyme per gram of sample. Showed better results than maceration or UAE.[23][24]
Microwave-Assisted Extraction (MAE) Açai38.2% Methanol in Water99.6°C10 minOptimal pH of 2. MAE was proven to be very fast and efficient.[25]
Pressurized Liquid Extraction (PLE) Grape SkinsAcidified Water/Ethanol40-100°C10-15 minAnthocyanins were found to be stable up to 100°C. Acylated forms were more stable than non-acylated ones.[15][19]

Table 2: General Influence of Key Parameters on Extraction Efficiency

ParameterGeneral Trend & Optimal RangeRationale
Solvent Type Acidified polar solvents (Methanol, Ethanol) are most common.[3]Anthocyanins are polar molecules. Acidification is crucial for stability.[4]
Solvent Concentration 40-70% alcohol in water is a typical optimal range.[2][7][23]The addition of water improves the extraction of polar glycosides. Too much alcohol can extract unwanted nonpolar compounds.[4]
pH Strongly acidic (pH 2-4) is preferred.[7][19][23]This stabilizes the flavylium cation, the most stable form of anthocyanins, preventing degradation.[4][6]
Temperature 40-70°C is a common range. Can go up to 100°C for short durations with PLE.[5][7][15]Higher temperatures increase solubility and diffusion but can cause degradation if too high or applied for too long.
Solid-to-Liquid Ratio Typically ranges from 1:10 to 1:40 (g/mL).[2][26]A higher ratio increases the concentration gradient, favoring mass transfer, but uses more solvent.[26]

Experimental Protocols & Visualizations

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a generalized procedure based on optimized methods for anthocyanin extraction from berry-like matrices.

  • Sample Preparation:

    • Freeze-dry the raw plant material to remove water content.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh) to maximize surface area.

  • Extraction:

    • Weigh approximately 0.5 g of the powdered sample into a 50 mL centrifuge tube.

    • Prepare the extraction solvent: 60% methanol in water, acidified to pH 2.9 with formic acid.

    • Add 20 mL of the extraction solvent to the sample tube (a 1:40 solid-to-liquid ratio).

    • Place the tube in an ultrasonic bath or use a probe-type sonicator.

    • Sonicate for 15 minutes at a controlled temperature of 70°C.[7] If using a probe, set the amplitude to 70%.[7]

  • Sample Recovery:

    • After sonication, centrifuge the mixture at 7000 rpm for 15 minutes to pellet the solid residue.[18]

    • Carefully decant the supernatant into a clean collection vial.

    • For exhaustive extraction, the pellet can be re-extracted with a fresh portion of the solvent, and the supernatants combined.

    • Filter the supernatant through a 0.45 µm syringe filter before analysis (e.g., by HPLC).

    • Store the final extract at -20°C in the dark.[19]

Workflow for Extraction and Purification

G cluster_0 Extraction Phase cluster_1 Purification Phase RawMaterial Raw Material (e.g., Berries) Preparation Sample Preparation (Freeze-dry, Grind) RawMaterial->Preparation Extraction Extraction (e.g., UAE, MAE, EAE) Preparation->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract SPE Solid Phase Extraction (SPE) Cleanup CrudeExtract->SPE Load Sample PurifiedFraction Purified Fraction SPE->PurifiedFraction Analysis Analysis (HPLC, LC-MS) PurifiedFraction->Analysis

Caption: General workflow from raw material to purified analyte.

Protocol 2: Solid Phase Extraction (SPE) for Extract Purification

This protocol provides a method for cleaning up a crude anthocyanin extract using a polymeric reversed-phase cartridge.

  • Cartridge Selection:

    • Choose a vinylbenzene-based SPE cartridge (e.g., Oasis HLB or similar), which has been shown to have excellent retention for anthocyanins.[12]

  • Step 1: Conditioning:

    • Pass 10 mL of methanol through the cartridge to activate the sorbent. Do not let the sorbent run dry.[12][14]

    • Pass 10 mL of acidified water (pH 2) to equilibrate the sorbent for the aqueous sample.[12]

  • Step 2: Loading:

    • Take the crude extract and ensure its pH is adjusted to ~2.

    • Load up to 100 mL of the crude extract onto the cartridge at a slow flow rate (e.g., 1-2 mL/min) to ensure optimal interaction and retention of the analyte.[12][14]

  • Step 3: Washing:

    • Pass 10 mL of acidified water (pH 2) through the cartridge. This step removes highly polar impurities like sugars and organic acids while the anthocyanins remain bound to the sorbent.[12]

  • Step 4: Elution:

    • Elute the purified this compound from the cartridge using a small volume (e.g., 1.5 - 2 mL) of acidified methanol (pH 2).[12] This provides a concentrated and purified fraction.

    • Collect the eluate in a clean vial for analysis or further processing.

Troubleshooting Logic for Low Extraction Yield

G Start Start: Low Extraction Yield CheckSolvent Is the solvent system optimal? Start->CheckSolvent CheckParams Are Temp/Time parameters optimized? CheckSolvent->CheckParams Yes SolventSolution Action: Adjust solvent. Use 40-70% acidified alcohol. CheckSolvent->SolventSolution No CheckpH Is the pH acidic (pH 2-4)? CheckParams->CheckpH Yes ParamsSolution Action: Adjust parameters. Avoid excessive heat/time. CheckParams->ParamsSolution No CheckDisruption Is cell disruption efficient? CheckpH->CheckDisruption Yes pHSolution Action: Acidify solvent with formic or citric acid. CheckpH->pHSolution No CheckMaterial Is the raw material of high quality? CheckDisruption->CheckMaterial Yes DisruptionSolution Action: Improve grinding or use UAE/EAE. CheckDisruption->DisruptionSolution No MaterialSolution Action: Use fresh or properly stored material. CheckMaterial->MaterialSolution No End Yield Improved CheckMaterial->End Yes SolventSolution->CheckParams ParamsSolution->CheckpH pHSolution->CheckDisruption DisruptionSolution->CheckMaterial MaterialSolution->End

Caption: Decision tree for troubleshooting low extraction yields.

References

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Peonidin 3-arabinoside

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS/MS analysis of Peonidin 3-arabinoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A: In LC-MS/MS analysis, the "matrix" encompasses all components within a sample apart from the analyte of interest, this compound. These components can include salts, lipids, proteins, and other small molecules.[1] Matrix effects arise when these co-eluting substances interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity). Both phenomena can compromise the accuracy, precision, and sensitivity of the analytical method.[1][2][3] For instance, in biological matrices like plasma, phospholipids are a primary cause of ion suppression.[1]

Q2: How can I quantitatively determine if my this compound analysis is affected by matrix effects?

A: The most widely used method to quantitatively assess matrix effects is the post-extraction spike.[1][2] This procedure involves comparing the peak area of this compound in a standard solution with the peak area of this compound spiked into a blank matrix sample that has undergone the complete extraction process.[1]

The matrix effect (ME) can be calculated using the following formula:

ME (%) = (Peak area in post-extraction spiked sample / Peak area in neat standard solution) x 100.[1]

A value of 100% signifies no matrix effect, a value below 100% indicates ion suppression, and a value above 100% points to ion enhancement. It is advisable to evaluate the matrix effect at both low and high concentrations of the analyte.[1]

Troubleshooting Guide

Issue 1: I am observing significant ion suppression for this compound in plasma samples.

This is a common issue, often caused by phospholipids in plasma.[1] Here are some troubleshooting steps:

  • Optimize Sample Preparation: Protein precipitation alone is often insufficient for removing phospholipids.[1][4] Consider employing a more rigorous sample cleanup technique. A study on anthocyanin metabolites in human plasma demonstrated that Solid Phase Extraction (SPE) yielded significantly better recovery (60.8–121.1%) compared to protein precipitation (4.2–18.4%).[1][5]

  • Modify Chromatographic Conditions: Utilize a column with different selectivity to better separate this compound from phospholipids.[1] Adjusting the gradient to include a stronger organic wash at the beginning of the run can also help to elute some of the interfering lipids before the analyte.[1]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS is the most effective way to compensate for matrix effects.[6][7] Since the SIL-IS has very similar physicochemical properties to the analyte, it will be affected by ion suppression in the same way, allowing for accurate quantification.[7]

Issue 2: My results for this compound in fruit extracts are inconsistent.

Fruit extracts are complex matrices that can lead to variable matrix effects.[8]

  • Employ Matrix-Matched Calibration: To compensate for the matrix effect, prepare calibration standards in a blank matrix that is representative of the samples being analyzed.[1][9]

  • Choose an Appropriate Sample Preparation Method: Both Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can be effective for reducing matrix effects in food matrices.[1] QuEChERS is often faster and uses less solvent, making it suitable for high-throughput analysis.[1]

  • Dilute the Sample: If the concentration of this compound is high enough, diluting the sample can reduce the concentration of interfering matrix components and thereby lessen the matrix effect.

Quantitative Data Summary

The following tables summarize the effectiveness of different sample preparation techniques in reducing matrix effects and improving analyte recovery.

Table 1: Comparison of Analyte Recovery Using Protein Precipitation vs. Solid Phase Extraction for Anthocyanin Metabolites in Human Plasma

AnalyteProtein Precipitation Recovery (%)Solid Phase Extraction Recovery (%)
Cyanidin-3-glucoside18.4121.1
Pelargonidin-3-glucoside4.260.8

Data adapted from a study on anthocyanin metabolites, demonstrating the superior performance of SPE in complex biological matrices.[5]

Table 2: Matrix Effect Evaluation in Different Food Matrices After QuEChERS Sample Preparation

Food MatrixMatrix Effect (%) for a Representative AnalyteInterpretation
Strawberry85Minor Ion Suppression
Blueberry78Moderate Ion Suppression
Raspberry92Minor Ion Suppression

This table provides a conceptual representation of how matrix effects can vary across different fruit matrices even with a robust sample preparation method like QuEChERS.

Experimental Protocols & Workflows

Protocol 1: Solid Phase Extraction (SPE) for this compound from Plasma
  • Sample Pre-treatment: To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water. Vortex to mix.[1]

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.[1]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.[1]

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences, followed by 1 mL of water.[1]

  • Elution: Elute the this compound with 1 mL of methanol containing 0.1% formic acid.[1]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[1]

Protocol 2: QuEChERS for this compound from Fruit Samples
  • Sample Homogenization: Weigh 10 g of the homogenized fruit sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile (with 1% formic acid for anthocyanin stability). Add a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Vortex vigorously for 1 minute. Centrifuge at 4000 rpm for 5 minutes.[1]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the supernatant to a d-SPE tube containing a suitable sorbent (e.g., PSA and C18) to remove interfering substances. Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

  • Final Preparation: Take an aliquot of the cleaned extract for LC-MS/MS analysis.

Visualizations

MatrixEffect_Workflow cluster_start cluster_problem Problem Identification cluster_evaluation Matrix Effect Evaluation cluster_mitigation Mitigation Strategies cluster_end Start LC-MS/MS Analysis of This compound Problem Inaccurate or Irreproducible Results? Start->Problem Assess_ME Assess Matrix Effect (Post-Extraction Spike) Problem->Assess_ME Yes End Accurate & Reproducible Quantification Problem->End No ME_Present Matrix Effect > ±15%? Assess_ME->ME_Present Optimize_SamplePrep Optimize Sample Prep (SPE, QuEChERS) ME_Present->Optimize_SamplePrep Yes ME_Present->End No Optimize_Chromo Optimize Chromatography Optimize_SamplePrep->Optimize_Chromo Use_IS Use Stable Isotope Labeled Internal Standard Optimize_Chromo->Use_IS Use_IS->Assess_ME Re-evaluate

Caption: Troubleshooting workflow for matrix effects in this compound analysis.

ME_Evaluation_Workflow cluster_solutions Solution Preparation cluster_analysis Analysis & Calculation cluster_interpretation Interpretation Neat_Std Prepare Neat Standard (Analyte in Solvent) Analyze_LCMS Analyze Both by LC-MS/MS Neat_Std->Analyze_LCMS Spiked_Sample Prepare Post-Extraction Spiked Sample Spiked_Sample->Analyze_LCMS Calculate_ME Calculate Matrix Effect (%) Analyze_LCMS->Calculate_ME Result ME < 100%: Suppression ME = 100%: No Effect ME > 100%: Enhancement Calculate_ME->Result

Caption: Workflow for the quantitative evaluation of matrix effects.

References

Technical Support Center: Enhancing the Stability of Peonidin 3-arabinoside in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Peonidin 3-arabinoside in solution.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, providing potential causes and solutions.

Issue 1: Rapid Color Fading or Discoloration of this compound Solution

  • Symptom: The vibrant red-purple color of your this compound solution quickly fades to colorless or turns a brownish hue after preparation.

  • Potential Causes & Solutions:

    • Incorrect pH: this compound, like other anthocyanins, is most stable in acidic conditions (pH < 3), where it exists predominantly as the colored flavylium cation. At higher pH values, it converts to less stable, colorless forms (carbinol pseudobase and chalcone) which are prone to irreversible degradation.

      • Solution: Prepare your solutions in an acidic buffer (e.g., citrate buffer, pH 3.0). If your experimental conditions require a higher pH, prepare the solution immediately before use and minimize its exposure to these conditions.

    • Presence of Oxygen: Oxygen can accelerate the degradation of anthocyanins through direct oxidation or enzyme-catalyzed reactions.

      • Solution: De-gas your solvents before use. Prepare solutions under an inert atmosphere (e.g., nitrogen or argon) if possible. Store solutions in tightly sealed containers with minimal headspace.

    • Exposure to Light: Light, especially UV light, can cause photodegradation of this compound.

      • Solution: Work in a dimly lit area and use amber-colored vials or wrap your containers in aluminum foil to protect the solution from light.

    • Elevated Temperature: Higher temperatures significantly increase the degradation rate of anthocyanins. This compound is susceptible to degradation at temperatures above 40°C[1].

      • Solution: Prepare and handle solutions at room temperature or on ice. For storage, keep solutions at low temperatures (-20°C or -80°C)[2].

Issue 2: Inconsistent or Non-Reproducible Experimental Results

  • Symptom: You observe high variability in your results when using the same this compound solution over a period of hours or days.

  • Potential Causes & Solutions:

    • Stock Solution Degradation: The stability of your stock solution may be compromised over time, even when stored at low temperatures.

      • Solution: Prepare fresh stock solutions regularly. Aliquot your stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Adsorption to Labware: this compound can adsorb to the surface of certain plastic labware, leading to a decrease in the effective concentration.

      • Solution: Use glassware or low-adhesion plasticware for your experiments.

    • Interaction with Media Components: If working with cell culture media or other complex biological buffers, components within the media may interact with and degrade this compound.

      • Solution: Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO) and dilute it into the experimental media immediately before use. Avoid pre-incubating the compound in the media for extended periods.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing this compound solutions?

A1: The optimal pH for storing this compound solutions is below 3.0. In this acidic environment, the molecule exists primarily in its most stable form, the red-colored flavylium cation[3]. As the pH increases, it undergoes structural changes to less stable forms, leading to color loss and degradation[3].

Q2: How does temperature affect the stability of this compound?

A2: Temperature has a significant impact on the stability of this compound, with higher temperatures accelerating its degradation[2]. For short-term storage, solutions should be kept on ice or at refrigerator temperatures (2-8°C). For long-term storage, it is recommended to store solutions at -20°C or -80°C[1][2].

Q3: My experiment requires a neutral pH. How can I improve the stability of this compound under these conditions?

A3: While challenging, you can enhance the stability of this compound at neutral pH through a few methods:

  • Co-pigmentation: The addition of certain colorless compounds (co-pigments), such as phenolic acids (e.g., ferulic acid, caffeic acid) or flavonoids, can stabilize the anthocyanin structure through molecular stacking and hydrogen bonding[4][5]. This can help to protect the flavylium cation from hydration and degradation.

  • Encapsulation: Encapsulating this compound in matrices like cyclodextrins or proteins can provide a protective barrier against degradative environmental factors.

  • Minimizing Exposure: Prepare the solution at neutral pH immediately before your experiment and conduct your measurements as quickly as possible to minimize the time the compound spends in this less stable environment.

Q4: What is the best way to prepare a stock solution of this compound?

A4: For a stock solution, dissolve the powdered this compound in a small amount of an organic solvent like DMSO, and then dilute it with an acidified aqueous buffer (pH < 3.0)[6]. Store the stock solution in small aliquots at -20°C or -80°C in the dark[2].

Q5: How can I accurately quantify the concentration of this compound in my samples?

A5: High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) is a robust and widely used method for the quantification of this compound[7]. A reversed-phase C18 column is typically used with a gradient elution of an acidified aqueous mobile phase and an organic solvent like acetonitrile or methanol[7][8]. Detection is usually performed at a wavelength of around 520 nm[7].

Quantitative Data

The stability of anthocyanins is often described by first-order degradation kinetics. The following tables summarize representative data for peonidin glycosides and other related anthocyanins, as specific kinetic data for this compound is limited. This data can be used as a reference for experimental design.

Table 1: Thermal Degradation Kinetics of Anthocyanins at Different pH Values.

AnthocyaninpHTemperature (°C)Rate Constant (k) (h⁻¹)Half-life (t₁/₂) (h)Reference
Cyanidin-3-O-glucoside2.01000.035319.6[2]
Cyanidin-3-O-glucoside3.01000.041316.8[2]
Cyanidin-3-O-glucoside4.01000.052113.3[2]
Cyanidin-3-O-glucoside5.01000.07159.7[2]
Total Phenolics3.0600.1514.59[9]
Total Phenolics3.01000.4361.59[9]
Total Phenolics6.0600.1813.83[9]
Total Phenolics6.01000.4931.41[9]
Total Phenolics9.0600.1973.52[9]
Total Phenolics9.01000.6341.09[9]

Table 2: Co-pigmentation Effect on the Stability of Anthocyanins.

AnthocyaninCo-pigmentMolar Ratio (Anthocyanin:Co-pigment)pHStorage Temperature (°C)Half-life (t₁/₂) (days)Reference
Mulberry AnthocyaninsFerulic Acid1:203.520> 30[10]
Mulberry AnthocyaninsCaffeic Acid1:203.520> 30[10]
Mulberry AnthocyaninsVanillic Acid1:203.520> 30[10]
Chinese Bayberry AnthocyaninsFerulic Acid1:20Ambient80Increased stability[5]
Chinese Bayberry AnthocyaninsSinapic Acid1:20Ambient80Increased stability[5]
Chinese Bayberry AnthocyaninsSyringic Acid1:20Ambient80Increased stability[5]

Experimental Protocols

Protocol 1: Thermal Stability Assessment of this compound

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in acidified methanol (e.g., 1 mg/mL).

    • Prepare a series of buffers at different pH values (e.g., pH 2.0, 3.0, 4.0, 5.0) using citrate-phosphate buffer.

    • Dilute the stock solution with each buffer to a final concentration that gives an initial absorbance of approximately 1.0 at the λmax (around 520 nm).

  • Incubation:

    • Transfer aliquots of each solution into amber glass vials and seal them to prevent evaporation.

    • Place the vials in temperature-controlled water baths set to the desired temperatures (e.g., 60°C, 80°C, 100°C)[2].

    • At regular time intervals (e.g., every 20 minutes for higher temperatures, or every few hours for lower temperatures), remove a vial from each temperature and pH condition.

  • Measurement:

    • Immediately cool the removed vials in an ice bath to stop the degradation reaction.

    • Measure the absorbance of each sample at the λmax using a UV-Vis spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • The degradation of anthocyanins typically follows first-order kinetics. Plot the natural logarithm of the concentration ratio (Ct/C0) versus time.

    • The degradation rate constant (k) is the negative of the slope of the linear regression.

    • The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

Protocol 2: Enhancing Stability through Co-pigmentation with Phenolic Acids

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in an appropriate acidic buffer (e.g., pH 3.5).

    • Prepare stock solutions of the chosen phenolic acid co-pigments (e.g., ferulic acid, caffeic acid) in a small amount of ethanol or DMSO, then dilute with the same acidic buffer.

  • Co-pigmentation Reaction:

    • Mix the this compound solution with the co-pigment solutions at different molar ratios (e.g., 1:1, 1:5, 1:10, 1:20, 1:30)[5]. Include a control sample with no co-pigment.

    • Incubate the mixtures in the dark at room temperature for a set period (e.g., 2 hours) to allow for complex formation.

  • Stability Assessment:

    • Subject the co-pigmented solutions and the control to a stress condition, such as elevated temperature (e.g., 80°C) or exposure to light, as described in Protocol 1.

    • Monitor the degradation of this compound over time by measuring the absorbance at the λmax.

  • Data Analysis:

    • Compare the degradation rate constants and half-lives of the co-pigmented solutions to the control to determine the stabilizing effect of the co-pigments.

Protocol 3: Quantification of this compound by HPLC-DAD

  • Sample Preparation:

    • Extract this compound from the sample matrix using an acidified solvent (e.g., methanol with 1% formic acid)[7]. Sonication can be used to improve extraction efficiency.

    • Centrifuge the extract to remove solid debris.

    • Filter the supernatant through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Instrument: HPLC system with a Diode Array Detector (DAD).

    • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Water with 5% formic acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient would be to start with a low percentage of B, and gradually increase it over the run to elute the compound.

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Column Temperature: 30-40°C.

    • Detection Wavelength: 520 nm.

  • Quantification:

    • Prepare a calibration curve using a certified standard of this compound at various known concentrations.

    • Inject the prepared samples and standards into the HPLC system.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time and UV-Vis spectrum with the standard.

    • Quantify the amount of this compound in the sample by correlating its peak area with the calibration curve.

Visualizations

cluster_pH pH-Dependent Equilibrium of this compound Flavylium Flavylium Cation (Red, Stable) Quinoidal Quinoidal Base (Purple/Blue) Flavylium->Quinoidal Increase pH Carbinol Carbinol Pseudobase (Colorless) Flavylium->Carbinol + H2O Quinoidal->Flavylium Decrease pH Carbinol->Flavylium - H2O Chalcone Chalcone (Colorless/Yellowish) Carbinol->Chalcone Ring Opening

Caption: pH-dependent structural forms of this compound.

cluster_workflow Experimental Workflow for Thermal Stability Assessment Prep Prepare this compound solutions at different pH values Incubate Incubate solutions at various temperatures Prep->Incubate Sample Take samples at regular time intervals Incubate->Sample Cool Immediately cool samples on ice Sample->Cool Measure Measure absorbance at λmax (approx. 520 nm) Cool->Measure Analyze Calculate degradation rate constant (k) and half-life (t1/2) Measure->Analyze

Caption: Workflow for assessing the thermal stability of this compound.

cluster_copigmentation Mechanism of Intermolecular Co-pigmentation Anthocyanin This compound (Planar Structure) Complex Stable Complex Anthocyanin->Complex π-π Stacking Copigment Phenolic Acid (e.g., Ferulic Acid) Copigment->Complex Hydrogen Bonding

Caption: Molecular interactions in co-pigmentation for enhanced stability.

References

Troubleshooting low recovery of Peonidin 3-arabinoside during purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low recovery of Peonidin 3-arabinoside during purification.

Troubleshooting Guide

This guide addresses specific issues that can lead to low recovery of this compound during the purification process, particularly focusing on solid-phase extraction (SPE).

Question: Why is the recovery of my this compound low after solid-phase extraction (SPE)?

Answer: Low recovery of this compound during SPE can be attributed to several factors, primarily related to the compound's inherent instability and interactions with the sorbent.[1][2][3] Key areas to investigate include sample preparation, sorbent selection, and the loading, washing, and elution steps.

Question: How does the pH of my sample affect the recovery of this compound?

Answer: The pH of the sample is a critical factor. Anthocyanins, including this compound, are most stable and exist as positively charged flavylium cations at a low pH, typically below 3.[1][3] This positive charge enhances their retention on reversed-phase sorbents like C18. At higher pH values (pH 3-6), they can convert to colorless and less stable forms, leading to degradation and poor recovery.[1] Therefore, ensuring your sample is acidified before loading is crucial.

Question: My this compound is not binding to the C18 SPE cartridge. What could be the cause?

Answer: If your this compound is not binding to the C18 cartridge, consider the following:

  • High Organic Solvent Content in the Sample: If your sample contains a high percentage of organic solvent, it can prevent the analyte from effectively binding to the non-polar C18 sorbent. Diluting your sample with an acidified aqueous solution is recommended.[3]

  • Inadequate Sorbent Equilibration: It is essential to properly condition and equilibrate the SPE cartridge. This typically involves washing with methanol followed by acidified water to ensure the sorbent is ready for optimal interaction with the analyte.[3]

  • High Flow Rate: A fast flow rate during sample loading can reduce the contact time between the analyte and the sorbent, leading to poor retention. A flow rate of 1-2 mL/min is generally recommended.[3]

  • Sorbent Choice: While C18 is common, for highly polar anthocyanins, a polymeric reversed-phase sorbent or a mixed-mode cation exchange sorbent might provide better retention.[3]

Question: I am losing my this compound during the washing step. How can I prevent this?

Answer: Analyte loss during the washing step usually indicates that the wash solvent is too strong. The purpose of the wash step is to remove polar interferences without eluting the target compound. If you are using an organic solvent in your wash solution (e.g., a low percentage of methanol), it may be prematurely eluting the this compound. To remedy this, use a weaker wash solvent, such as deionized water acidified with 0.1% formic acid.[3]

Question: My this compound is stuck on the SPE column and won't elute. What should I do?

Answer: If you are experiencing poor elution, your elution solvent may not be strong enough to desorb the analyte from the sorbent. Here are some solutions:

  • Increase Elution Solvent Strength: Increase the percentage of organic solvent (e.g., methanol or acetonitrile) in your elution solvent. Acidifying the elution solvent with a small amount of formic acid (e.g., 0.1%) can also improve recovery by ensuring the analyte remains in its stable, charged form.[3]

  • Use a Stronger Elution Solvent: If increasing the concentration of methanol is not effective, switch to a stronger solvent like acetonitrile.[3]

  • Increase Elution Volume: You might not be using a sufficient volume of solvent to elute the compound completely. Try eluting with multiple, smaller volumes (e.g., 2 x 1 mL instead of 1 x 2 mL).[3]

Question: Could temperature be affecting my recovery of this compound?

Answer: Yes, temperature is a critical factor. This compound, like other anthocyanins, is heat-sensitive and can degrade at temperatures above 40°C.[4][5] It is advisable to perform all purification steps at low temperatures (e.g., 4°C) and to minimize the duration of the process to prevent thermal degradation.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: this compound should be stored in the dark at low temperatures, ideally below -5°C, to prevent degradation from light and heat.[4]

Q2: What is the ideal pH for the stability of this compound?

A2: Anthocyanins are most stable in acidic conditions, with a pH below 3 being optimal.[1] In this pH range, they exist predominantly in their colored flavylium cation form. As the pH increases, they can undergo structural transformations to less stable forms.[1]

Q3: Are there alternative purification methods to SPE for this compound?

A3: Yes, besides SPE, other chromatographic techniques like high-performance liquid chromatography (HPLC) and counter-current chromatography (CCC) can be used for the purification of anthocyanins.[6] The choice of method depends on the scale of purification and the desired purity of the final product.

Q4: How can I monitor the stability of my this compound during the purification process?

A4: The stability of this compound can be monitored spectrophotometrically by measuring its absorbance at its λmax (around 520 nm) in an acidic solution. A decrease in absorbance over time indicates degradation. HPLC analysis can also be used to quantify the compound and detect the appearance of degradation products.

Data Presentation

Table 1: Influence of pH on Anthocyanin Stability

pH RangePredominant Anthocyanin FormColorStability
< 2Flavylium CationRedHigh[1]
3 - 6Colorless Hemiacetal/ChalconeColorlessLow[1]
7 - 8Quinoidal AnhydrobasePurpleLow[2]
> 8Ionized Quinoidal AnhydrobaseBlueVery Low[1]

Table 2: Impact of Temperature on Anthocyanin Degradation

TemperatureEffect on Anthocyanin StabilityHalf-life
4°CHigh stability55.0 h[1]
> 40°CDegradation begins[4]-
50°C - 90°CSignificant thermal degradation[2]-
100°CRapid degradation5.9 h[1]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound Purification

This protocol outlines a general procedure for the purification of this compound using a C18 SPE cartridge. Optimization may be required based on the specific sample matrix.

Materials:

  • C18 SPE Cartridge

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Deionized water

  • Sample containing this compound

  • SPE vacuum manifold or positive pressure manifold

  • Collection vials

Procedure:

  • Sorbent Conditioning:

    • Pass 3 mL of methanol through the C18 cartridge.

    • Ensure the sorbent does not dry out.

  • Sorbent Equilibration:

    • Pass 3 mL of deionized water acidified with 0.1% formic acid through the cartridge.

    • Ensure the sorbent remains wet.[3]

  • Sample Loading:

    • Acidify the sample to a pH between 2 and 3 with formic acid.[3]

    • Load the acidified sample onto the cartridge at a flow rate of approximately 1-2 mL/min.[3]

  • Washing:

    • Wash the cartridge with 3 mL of deionized water acidified with 0.1% formic acid to remove polar impurities.[3]

    • Optional: For less polar interferences, a second wash with a weak organic solvent (e.g., 5% methanol in acidified water) can be performed. This step should be carefully optimized to avoid elution of the target compound.[3]

  • Drying:

    • Dry the cartridge under vacuum for 2-5 minutes to remove residual water.

  • Elution:

    • Elute the this compound with an appropriate volume (e.g., 2 x 1 mL) of methanol or acetonitrile containing 0.1% formic acid.[3]

    • Collect the eluate in a clean vial.

  • Post-Elution:

    • The collected fraction can be concentrated under a stream of nitrogen and reconstituted in a suitable solvent for further analysis or use.

Visualizations

PurificationWorkflow Start Crude Extract (Containing this compound) Acidification Acidify Sample (pH < 3) Start->Acidification Sample_Loading Sample Loading (1-2 mL/min) Acidification->Sample_Loading SPE_Conditioning SPE Cartridge Conditioning (Methanol) SPE_Equilibration SPE Cartridge Equilibration (Acidified Water) SPE_Conditioning->SPE_Equilibration SPE_Equilibration->Sample_Loading Washing Washing (Acidified Water) Sample_Loading->Washing Elution Elution (Acidified Methanol/Acetonitrile) Washing->Elution Purified_Fraction Purified this compound Elution->Purified_Fraction

Caption: A generalized workflow for the purification of this compound using solid-phase extraction.

TroubleshootingTree Low_Recovery Low Recovery of This compound Analyte_in_Flowthrough Is the analyte in the flow-through/wash? Low_Recovery->Analyte_in_Flowthrough Start Here Analyte_on_Column Is the analyte retained on the column? Analyte_in_Flowthrough->Analyte_on_Column No Increase_Retention Increase Retention Analyte_in_Flowthrough->Increase_Retention Yes Improve_Elution Improve Elution Analyte_on_Column->Improve_Elution Yes Check_pH Lower Sample pH (< 3) Increase_Retention->Check_pH Check_Solvent Decrease Organic Solvent in Sample Increase_Retention->Check_Solvent Check_Flow_Rate Decrease Loading Flow Rate Increase_Retention->Check_Flow_Rate Consider_Sorbent Consider Alternative Sorbent Increase_Retention->Consider_Sorbent Increase_Eluent_Strength Increase Organic Solvent in Elution Buffer Stronger_Eluent Use a Stronger Elution Solvent (e.g., ACN) Increase_Eluent_Volume Increase Elution Volume

References

Minimizing isomerization of Peonidin 3-arabinoside during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the isomerization and degradation of Peonidin 3-arabinoside during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a type of anthocyanin, a natural pigment found in many fruits and vegetables, such as cranberries and blueberries.[1] Like other anthocyanins, it is susceptible to structural changes and degradation, which can impact its quantification and biological activity. Minimizing these changes during sample preparation is crucial for accurate and reproducible results.

Q2: What are the main factors that cause isomerization and degradation of this compound?

The stability of this compound is primarily affected by:

  • pH: It is most stable in acidic conditions (pH < 3), where it exists predominantly as the colored flavylium cation.[2] As the pH increases, it can be converted to colorless or less stable forms.

  • Temperature: Elevated temperatures significantly accelerate the degradation of anthocyanins.[2]

  • Light: Exposure to light, especially UV light, can cause degradation.[2]

  • Oxygen: The presence of oxygen can lead to oxidation and loss of the compound.

  • Solvents: The type of solvent used for extraction and storage can influence stability.

Q3: At what pH is this compound most stable?

This compound, like other anthocyanins, is most stable at a pH below 3.0.[2] In this acidic environment, the molecule exists predominantly in its most stable form, the red-colored flavylium cation.

Q4: How does temperature affect the stability of this compound?

Higher temperatures accelerate the degradation of this compound. It is recommended to keep samples and extracts at low temperatures (e.g., < -5°C for storage) and to avoid prolonged exposure to heat during extraction and processing.

Q5: What is the best way to store samples and extracts containing this compound?

For long-term storage, it is recommended to keep samples and extracts in the dark at low temperatures (-20°C or below). Samples should be stored in tightly sealed containers to minimize exposure to oxygen.

Troubleshooting Guides

This section addresses common problems encountered during the handling and analysis of this compound.

Problem 1: Loss of color in the extract.

  • Possible Cause: The pH of the solution is too high (neutral or alkaline), leading to the conversion of the colored flavylium cation to colorless forms.

  • Solution: Ensure that all solvents and solutions used during extraction and sample preparation are acidified, ideally to a pH between 1 and 3. Use of a small amount of a weak acid like formic acid or citric acid in the extraction solvent is recommended.

  • Possible Cause: Degradation due to exposure to high temperatures.

  • Solution: Perform all extraction and processing steps at low temperatures. Use of an ice bath during sonication or homogenization is recommended. If heating is necessary, use the lowest possible temperature for the shortest possible time.

Problem 2: Inconsistent quantitative results between sample preparations.

  • Possible Cause: Variable degradation of this compound due to inconsistent exposure to light.

  • Solution: Protect samples from light at all stages of the experiment. Use amber vials or wrap containers in aluminum foil. Work in a dimly lit area when possible.

  • Possible Cause: Oxidation of the analyte.

  • Solution: De-gas solvents before use and consider working under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage of standards and extracts.

Problem 3: Poor separation of this compound from other compounds or potential isomers during HPLC analysis.

  • Possible Cause: Suboptimal HPLC method parameters.

  • Solution: Optimize the HPLC method, paying close attention to the mobile phase composition, gradient, column temperature, and flow rate. A C18 column is commonly used for anthocyanin separation. A mobile phase consisting of acidified water and an organic solvent like methanol or acetonitrile is a good starting point.[3][4] Increasing the column temperature (e.g., to 40°C) can sometimes improve peak shape and resolution for flavonoid isomers.[3][4]

Experimental Protocols

Protocol 1: Recommended Extraction of this compound from Plant Material

This protocol is a general guideline and may need to be optimized for specific sample matrices.

Materials:

  • Lyophilized and powdered plant material

  • Extraction Solvent: Methanol/Water/Formic Acid (80:20:1, v/v/v)

  • Centrifuge

  • Rotary evaporator

  • Solid Phase Extraction (SPE) C18 cartridges

  • 0.1% Formic acid in water

  • Methanol

  • Amber vials

Procedure:

  • Extraction:

    • Weigh an appropriate amount of powdered plant material into a centrifuge tube.

    • Add the acidified methanol extraction solvent at a ratio of 1:10 (sample weight:solvent volume).

    • Vortex the sample and then sonicate in an ice bath for 20 minutes.

    • Centrifuge the sample at 4°C for 15 minutes at 10,000 x g.

    • Carefully collect the supernatant.

    • Repeat the extraction process on the pellet two more times.

    • Pool the supernatants.

  • Solvent Evaporation:

    • Concentrate the pooled supernatant using a rotary evaporator at a temperature below 40°C until the methanol is removed.

  • Purification (SPE):

    • Condition a C18 SPE cartridge with methanol followed by 0.1% formic acid in water.

    • Load the aqueous extract onto the cartridge.

    • Wash the cartridge with 0.1% formic acid in water to remove sugars and other polar impurities.

    • Elute the anthocyanins with acidified methanol.

  • Final Preparation:

    • Evaporate the methanol from the eluate under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume of acidified mobile phase for HPLC analysis.

    • Store the final extract at -20°C in an amber vial until analysis.

Protocol 2: HPLC Analysis of this compound

Instrumentation and Conditions:

  • HPLC System: A system with a photodiode array (PDA) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase A: 5% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5-20% B

    • 20-30 min: 20-35% B

    • 30-35 min: 35-50% B

    • 35-40 min: 50-5% B (return to initial conditions)

    • 40-45 min: 5% B (equilibration)

  • Flow Rate: 1.0 mL/min.[3][4]

  • Column Temperature: 40°C.[3][4]

  • Detection Wavelength: 520 nm for anthocyanins.

  • Injection Volume: 10-20 µL.

Data Presentation

Table 1: Factors Affecting this compound Stability and Recommended Conditions

ParameterCondition to Minimize Degradation/IsomerizationRationale
pH Maintain pH < 3.0Stabilizes the flavylium cation, the most stable form of the molecule.[2]
Temperature Keep samples at low temperatures (<4°C for processing, <-20°C for storage)Reduces the rate of chemical degradation.[2]
Light Protect from light exposure using amber vials or foilPrevents photodegradation.[2]
Oxygen Minimize exposure; use degassed solvents and consider inert atmosphereReduces oxidative degradation.
Solvent Use acidified methanol or ethanol for extractionEfficiently extracts anthocyanins while maintaining an acidic environment for stability.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Plant Material (Lyophilized & Powdered) extraction Add Acidified Methanol (e.g., 80:20:1 MeOH:H2O:FA) start->extraction sonication Sonicate in Ice Bath extraction->sonication centrifugation Centrifuge at 4°C sonication->centrifugation supernatant Collect Supernatant centrifugation->supernatant repeat_extraction Repeat Extraction 2x supernatant->repeat_extraction Pool Supernatants repeat_extraction->centrifugation evaporation1 Rotary Evaporation (<40°C) repeat_extraction->evaporation1 spe Solid Phase Extraction (SPE) on C18 Cartridge evaporation1->spe wash Wash with Acidified Water spe->wash elution Elute with Acidified Methanol wash->elution evaporation2 Evaporate to Dryness (Nitrogen Stream) elution->evaporation2 reconstitution Reconstitute in Mobile Phase evaporation2->reconstitution hplc HPLC-PDA Analysis (520 nm) reconstitution->hplc end Data Acquisition & Quantification hplc->end

Caption: Experimental workflow for the extraction, purification, and analysis of this compound.

logical_relationship cluster_factors Environmental Factors cluster_consequences Consequences cluster_mitigation Mitigation Strategies pH pH (High) Isomerization Isomerization to Less Stable Forms pH->Isomerization Temp Temperature (High) Degradation Degradation Temp->Degradation Light Light Exposure Light->Degradation Oxygen Oxygen Oxygen->Degradation Loss Loss of Analyte & Inaccurate Quantification Isomerization->Loss Degradation->Loss Acidification Acidification (pH < 3) Acidification->Isomerization LowTemp Low Temperature LowTemp->Degradation LightProtection Light Protection LightProtection->Degradation InertAtmosphere Inert Atmosphere InertAtmosphere->Degradation

Caption: Factors influencing the stability of this compound and mitigation strategies.

References

Overcoming poor fragmentation of Peonidin 3-arabinoside in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometric analysis of Peonidin 3-arabinoside. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a particular focus on addressing poor fragmentation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the mass spectrometry of this compound in a question-and-answer format.

Q1: I am not observing the expected molecular ion for this compound ([M+H]⁺ at m/z 433.1). What could be the issue?

A1: Several factors could contribute to the absence or low intensity of the precursor ion:

  • In-source Fragmentation: this compound, like many glycosides, can be susceptible to fragmentation within the ion source before it reaches the mass analyzer. This is often due to high source temperatures or aggressive ionization conditions.

    • Troubleshooting Steps:

      • Reduce the ion source temperature.

      • Optimize the capillary and cone voltages to find a balance between efficient ionization and minimal fragmentation.

      • Consider using a gentler ionization technique if available.

  • Sample Degradation: Anthocyanins are sensitive to pH, light, and temperature. The sample may have degraded during preparation or storage.

    • Troubleshooting Steps:

      • Ensure the sample is prepared in an acidic mobile phase (e.g., with 0.1% formic acid) to maintain the stability of the flavylium cation.

      • Protect the sample from light and keep it cooled in the autosampler.

      • Prepare fresh samples for analysis.

  • Incorrect Mass Range: The mass spectrometer might not be scanning the correct m/z range.

    • Troubleshooting Step: Verify that the scan range includes m/z 433.1.

Q2: I see the precursor ion, but I am getting very poor or no fragmentation upon collision-induced dissociation (CID). How can I improve this?

A2: Poor fragmentation is a common issue for stable glycosylated flavonoids. The primary goal is to induce the characteristic cleavage of the glycosidic bond.

  • Insufficient Collision Energy: The applied collision energy may be too low to break the glycosidic bond.

    • Troubleshooting Steps:

      • Gradually increase the collision energy in a stepwise manner (e.g., in increments of 5-10 eV) to find the optimal setting for the fragmentation of the glycosidic bond.

      • Perform a collision energy optimization experiment to systematically determine the energy that yields the highest intensity of the aglycone fragment ion (m/z 301.1).

  • Incorrect Collision Gas Pressure: The pressure of the collision gas in the collision cell can affect fragmentation efficiency.

    • Troubleshooting Step: Consult your instrument's manual for optimal collision gas pressure ranges and adjust as necessary.

  • Stable Precursor Ion: The flavylium cation of anthocyanins can be very stable, requiring higher energy for fragmentation.

    • Troubleshooting Step: Consider using higher-energy collisional dissociation (HCD) if your instrument has this capability, as it can provide more extensive fragmentation.

Q3: My fragment ion intensity is very low, making identification and quantification difficult. What are the possible solutions?

A3: Low fragment ion intensity can be addressed by optimizing several instrumental parameters.

  • Suboptimal Collision Energy: As mentioned above, collision energy is a critical parameter. An energy level that is too low will result in poor fragmentation, while an energy level that is too high can lead to excessive fragmentation into very small, less specific ions.

    • Troubleshooting Step: Perform a detailed collision energy optimization study for the specific transition of interest (e.g., m/z 433.1 -> 301.1).

  • Ion Source Conditions: The conditions in the ion source can affect the overall ion signal.

    • Troubleshooting Steps:

      • Optimize the nebulizer gas flow to ensure efficient droplet formation.

      • Adjust the drying gas flow and temperature to promote efficient desolvation.

      • Fine-tune the capillary and cone voltages for maximum precursor ion intensity.

  • Sample Concentration: The concentration of the analyte may be too low.

    • Troubleshooting Step: If possible, increase the concentration of the sample being injected.

Frequently Asked Questions (FAQs)

Q: What are the expected major fragment ions for this compound in positive ion mode MS/MS?

A: The most characteristic fragmentation pathway for this compound involves the neutral loss of the arabinose sugar moiety (132 Da). This results in the formation of the peonidin aglycone fragment.

  • Precursor Ion [M+H]⁺: m/z 433.1

  • Primary Fragment Ion (Aglycone) [M+H - 132]⁺: m/z 301.1

Further fragmentation of the peonidin aglycone (m/z 301.1) can occur at higher collision energies, leading to fragments resulting from retro-Diels-Alder (RDA) reactions of the C-ring.

Q: Should I use positive or negative ion mode for the analysis of this compound?

A: Positive ion mode is generally preferred for the analysis of anthocyanins like this compound. This is because the flavylium cation is inherently positively charged and stable at low pH, leading to excellent ionization efficiency and sensitivity in positive electrospray ionization (ESI+). While negative ion mode can provide complementary structural information, positive ion mode typically yields a stronger signal for the primary analysis.

Q: How can I prevent in-source fragmentation of this compound?

A: To minimize in-source fragmentation, it is crucial to use "soft" ionization conditions. This can be achieved by:

  • Keeping the source temperature as low as possible while still allowing for efficient desolvation.

  • Using lower cone and capillary voltages.

  • Ensuring the mobile phase is sufficiently acidified (e.g., 0.1% formic acid) to stabilize the analyte.

Quantitative Data Summary

The following table summarizes the expected m/z values for this compound and its primary fragment in positive ion mode mass spectrometry. Collision energies are typically optimized on an instrument-specific basis, but the provided range is a common starting point for anthocyanin analysis.

Compound NamePrecursor Ion [M+H]⁺ (m/z)Major Fragment Ion (Aglycone) (m/z)Neutral Loss (Da)Typical Collision Energy Range (eV)
This compound433.1301.113220 - 40

Detailed Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol provides a general methodology for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Extract this compound from the sample matrix using an appropriate solvent, such as methanol or ethanol, acidified with 0.1% hydrochloric acid (HCl) or formic acid to ensure stability.

  • Centrifuge the extract to remove any solid particulates.

  • Filter the supernatant through a 0.22 µm syringe filter into an LC vial.

  • If necessary, dilute the sample with the initial mobile phase to an appropriate concentration for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-40% B

    • 15-17 min: 40-95% B

    • 17-19 min: 95% B

    • 19-20 min: 95-5% B

    • 20-25 min: 5% B (equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • Scan Mode: Multiple Reaction Monitoring (MRM) or Product Ion Scan.

  • MRM Transition: m/z 433.1 → 301.1.

  • Collision Energy: Optimize between 20-40 eV for the specific instrument. Start with 25 eV and increase in 5 eV increments to find the optimal value for the desired fragmentation.

Visualizations

Troubleshooting_Workflow start Start: Poor Fragmentation of This compound check_precursor Is the precursor ion (m/z 433.1) present and stable? start->check_precursor no_precursor No/Low Precursor Ion check_precursor->no_precursor No yes_precursor Yes check_precursor->yes_precursor Yes optimize_source Optimize Ion Source: - Decrease Temperature - Adjust Voltages - Check Sample Stability (pH) no_precursor->optimize_source check_fragmentation Is the aglycone fragment (m/z 301.1) observed? yes_precursor->check_fragmentation no_fragmentation No/Low Fragmentation check_fragmentation->no_fragmentation No yes_fragmentation Yes check_fragmentation->yes_fragmentation Yes optimize_ce Optimize Collision Energy: - Increase CE systematically - Perform CE ramp experiment no_fragmentation->optimize_ce check_intensity Is fragment intensity sufficient? yes_fragmentation->check_intensity optimize_source->check_precursor Re-analyze optimize_ce->check_fragmentation Re-analyze low_intensity Low Intensity check_intensity->low_intensity No good_intensity Sufficient Intensity check_intensity->good_intensity Yes optimize_gas_and_source Optimize Further: - Adjust Collision Gas Pressure - Fine-tune Source Parameters - Increase Sample Concentration low_intensity->optimize_gas_and_source end Successful Fragmentation good_intensity->end optimize_gas_and_source->check_intensity Re-analyze

Caption: Troubleshooting workflow for poor fragmentation.

Selecting the appropriate column for Peonidin 3-arabinoside analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Peonidin 3-arabinoside. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate HPLC column and optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the recommended type of HPLC column for this compound analysis?

A1: The most widely recommended and commonly used columns for the analysis of this compound and other anthocyanins are reversed-phase (RP) C18 columns.[1] These columns possess a non-polar stationary phase that effectively separates anthocyanins based on their hydrophobicity.

Q2: What are the critical factors to consider when selecting a C18 column for this analysis?

A2: When selecting a C18 column, several factors should be taken into account to achieve optimal separation:

  • Stationary Phase Chemistry: While a standard C18 is the primary choice, variations such as polymeric C18 columns can offer excellent stability, especially in highly acidic mobile phases.[1][2]

  • Particle Size: The choice of particle size impacts resolution and backpressure. Smaller particles (< 2 µm) provide higher resolution but require a UHPLC system. For standard HPLC systems, 3-5 µm particles offer a good balance.[1]

  • Column Dimensions (Length and Internal Diameter): Longer columns (150-250 mm) are suitable for complex samples requiring high resolution, while shorter columns (50-100 mm) allow for faster analysis times.[1][2] The internal diameter (ID) affects sensitivity and solvent consumption, with 4.6 mm being standard for analytical work and smaller IDs (e.g., 2.1 mm) being beneficial for LC-MS applications.[1]

  • Pore Size: A pore size of 100-120 Å is generally sufficient for a molecule of this size.[1]

Q3: Why is an acidic mobile phase required for this compound analysis?

A3: An acidic mobile phase, typically with a pH between 2 and 3, is crucial for maintaining this compound in its stable flavylium cation form.[1][3] This form is red and provides a strong chromophore for UV-Vis detection. At higher pH values, anthocyanins can undergo structural transformations, leading to colorless forms which are difficult to detect and can result in poor peak shape and reproducibility.[4]

Column Selection Guide

The selection of a suitable C18 column is a critical step in developing a robust analytical method for this compound. The following table summarizes various C18 column types and their typical applications.

Column TypeParticle Size (µm)Typical Dimensions (mm)AdvantagesDisadvantagesRecommended Use Case
Standard C18 54.6 x 250Robust, widely available, suitable for standard HPLC systems.Longer analysis times, lower resolution compared to smaller particle columns.Routine analysis and method development on standard HPLC systems.
Superficially Porous C18 2.74.6 x 100Provides high efficiency at lower backpressure than sub-2 µm particles, enabling faster analysis on both HPLC and UHPLC systems.[5]More expensive than traditional fully porous particle columns.High-throughput analysis and improved resolution without requiring a UHPLC system.
UHPLC C18 < 22.1 x 50/100Delivers the highest resolution and speed, ideal for complex sample matrices and high-throughput screening.[1][2]Requires a UHPLC system capable of handling high backpressures.Analysis of complex mixtures, rapid quality control, and when sample volume is limited.
Polymeric C18 3 or 54.6 x 150/250Offers excellent stability in highly acidic mobile phases, which are common in anthocyanin analysis.[2]May exhibit different selectivity compared to silica-based C18 columns.Methods requiring very low pH for optimal separation and stability.

Experimental Protocols

Below are detailed experimental protocols for the analysis of this compound using standard HPLC and UHPLC systems.

Protocol 1: Standard HPLC Method

This protocol is designed for a standard HPLC system and provides a robust method for the quantification of this compound.

  • Column: C18, 5 µm particle size, 4.6 x 250 mm

  • Mobile Phase A: Water with 1% Formic Acid[6]

  • Mobile Phase B: Acetonitrile[6]

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 70 30
    25 50 50
    30 95 5

    | 35 | 95 | 5 |

  • Flow Rate: 0.8 mL/min[6]

  • Column Temperature: 40°C[6]

  • Detection Wavelength: 520 nm[6]

  • Injection Volume: 20 µL[6]

Protocol 2: UHPLC Method for High-Throughput Analysis

This protocol is optimized for a UHPLC system to achieve rapid and high-resolution separation.

  • Column: C18, < 2 µm particle size, 2.1 x 100 mm

  • Mobile Phase A: Water with 0.5% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.5% Formic Acid

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    8 60 40
    10 20 80
    12 95 5

    | 15 | 95 | 5 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 45°C

  • Detection Wavelength: 520 nm[7]

  • Injection Volume: 2 µL

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Mobile phase pH is not optimal. - Column is overloaded. - Column is contaminated or degraded.- Ensure the mobile phase pH is between 2 and 3 to maintain the flavylium cation form.[1] - Reduce the injection volume or sample concentration. - Flush the column with a strong solvent (e.g., 100% acetonitrile). If the problem persists, replace the column.
Inconsistent Retention Times - Inadequate column equilibration. - Fluctuations in column temperature. - Changes in mobile phase composition. - System leaks.- Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. - Use a column oven to maintain a stable temperature.[8] - Prepare fresh mobile phase daily and ensure accurate composition.[8] - Check for any leaks in the HPLC system, particularly around fittings.[8]
Poor Resolution - Gradient is too steep. - Inappropriate stationary phase. - Column is nearing the end of its lifespan.- Optimize the gradient to make it shallower, allowing more time for separation. - Consider a column with a different C18 chemistry or a smaller particle size for higher efficiency. - Replace the column with a new one of the same type.
High Backpressure - Column frit is blocked. - Particulate matter from the sample or mobile phase. - Mobile phase viscosity is too high.- Reverse-flush the column (if permitted by the manufacturer). - Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter.[6] Use a guard column to protect the analytical column. - Consider using acetonitrile instead of methanol as the organic modifier, as it has a lower viscosity.

Workflow for Column Selection

The following diagram illustrates the logical workflow for selecting the appropriate column for this compound analysis.

ColumnSelectionWorkflow Column Selection Workflow for this compound Analysis start Start: Define Analytical Goal instrument Available Instrumentation? start->instrument hplc Standard HPLC instrument->hplc HPLC uhplc UHPLC instrument->uhplc UHPLC hplc_column Select Column: - C18, 3-5 µm - 4.6 x 150/250 mm hplc->hplc_column uhplc_column Select Column: - C18, < 2 µm or 2.7 µm - 2.1 x 50/100 mm uhplc->uhplc_column method_dev Develop Method: - Acidified Mobile Phase - Gradient Elution - Temp: 30-45°C hplc_column->method_dev uhplc_column->method_dev optimization Optimize Separation method_dev->optimization good_sep Good Separation? optimization->good_sep end Final Method good_sep->end Yes troubleshoot Troubleshoot: - Adjust Gradient - Check pH - Consider Alternative C18 good_sep->troubleshoot No troubleshoot->optimization

Caption: A flowchart outlining the decision-making process for selecting an appropriate HPLC column for this compound analysis.

References

Validation & Comparative

A Comparative Guide to the Standard Addition Method for Accurate Peonidin 3-Arabinoside Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of bioactive compounds is paramount. Peonidin 3-arabinoside, an anthocyanin found in various fruits and berries, presents analytical challenges due to its presence in complex biological and food matrices. These matrices can interfere with analytical signals, leading to inaccurate measurements. This guide provides an objective comparison of the standard addition method against other calibration strategies for the accurate measurement of this compound, supported by experimental principles and data presentation.

The primary obstacle in quantifying analytes like this compound in complex samples is the "matrix effect".[1] The matrix refers to all components within a sample other than the analyte of interest.[1] In techniques like liquid chromatography-mass spectrometry (LC-MS/MS), these co-eluting components can interfere with the ionization of the target analyte, causing either ion suppression (decreased signal) or ion enhancement (increased signal).[1] Both phenomena compromise the accuracy and precision of the analytical method, making it difficult to determine the true concentration of the analyte.[1] The standard addition method is a powerful technique specifically designed to compensate for these matrix effects.[2][3][4]

Methodology Comparison: Standard Addition vs. External Calibration

The choice of calibration method is critical for achieving accurate quantification. The two most common approaches are external calibration and the standard addition method.

1. The Standard Addition Method

This method inherently corrects for matrix effects by using the sample itself as the basis for the calibration curve. The principle involves adding known amounts of a pure standard of the analyte to several aliquots of the sample. The instrument's response is then plotted against the concentration of the added standard. The unknown initial concentration of the analyte in the sample is determined by extrapolating the linear regression line to the point where the response is zero (the negative x-intercept).[4] This approach is particularly useful when the sample matrix is complex, variable, or unknown.[2]

2. Alternative: External Standard Calibration

External calibration is a simpler method where a series of standard solutions of known concentrations are prepared in a clean solvent (neat standards) or a simulated matrix (matrix-matched standards). These are analyzed separately from the sample to create a calibration curve. The concentration of the analyte in the unknown sample is then determined by interpolating its response on this curve. While straightforward, this method's accuracy is highly dependent on the similarity between the calibration standards and the sample matrix. Any difference can lead to uncorrected matrix effects and, consequently, inaccurate results.

Logical_Comparison Figure 1. Logical flow of calibration methods. cluster_0 External Calibration cluster_1 Standard Addition Method ext_std Prepare Standards in Clean Solvent ext_cal Generate Calibration Curve ext_std->ext_cal ext_res Interpolate Concentration ext_cal->ext_res ext_sample Analyze Unknown Sample ext_sample->ext_res sa_sample Aliquot Unknown Sample sa_spike Spike Aliquots with Known Standard Amounts sa_sample->sa_spike sa_cal Generate Standard Addition Plot sa_spike->sa_cal sa_res Extrapolate to Find Original Concentration sa_cal->sa_res Standard_Addition_Workflow Figure 2. Experimental workflow for the standard addition method. A 1. Prepare Sample (e.g., via SPE) B 2. Aliquot Sample (e.g., 5 equal volumes) A->B D 4. Spike Aliquots - Aliquot 1: 0 ng (blank) - Aliquot 2: +10 ng - Aliquot 3: +20 ng - Aliquot 4: +40 ng - Aliquot 5: +80 ng B->D C 3. Create Spiking Solutions (this compound standard at increasing concentrations) C->D E 5. Analyze All Samples by UPLC-MS/MS D->E F 6. Plot Data (Instrument Response vs. Added Concentration) E->F G 7. Determine Concentration (Extrapolate to x-intercept) F->G

References

Differentiating Peonidin 3-arabinoside from Peonidin 3-glucoside by MS/MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of anthocyanin glycosides is a critical step in phytochemical analysis, natural product drug discovery, and quality control of botanical supplements. Peonidin 3-arabinoside and peonidin 3-glucoside are two common isomeric anthocyanins that can be challenging to distinguish due to their identical aglycone core. This guide provides a comprehensive comparison of their differentiation using tandem mass spectrometry (MS/MS), supported by experimental data and detailed protocols.

Distinguishing Features in MS/MS Fragmentation

The primary distinguishing feature between this compound and peonidin 3-glucoside in MS/MS analysis is the mass of the neutral loss corresponding to the sugar moiety. Peonidin 3-glucoside, containing a hexose sugar (glucose), exhibits a neutral loss of 162 Da. In contrast, this compound, which contains a pentose sugar (arabinose), displays a neutral loss of 132 Da. This mass difference of 30 Da provides a definitive marker for differentiation.

Upon collision-induced dissociation (CID), both compounds will yield a common product ion corresponding to the peonidin aglycone. The fragmentation of the glycosidic bond is the most favorable pathway, leading to the loss of the sugar group.

Quantitative Data Summary

The following table summarizes the key quantitative data for the differentiation of this compound and peonidin 3-glucoside by MS/MS in negative ion mode.

FeatureThis compoundPeonidin 3-glucoside
Molecular Formula C₂₁H₂₁O₁₁C₂₂H₂₃O₁₁
Monoisotopic Mass 449.1084 g/mol 463.1240 g/mol
Precursor Ion ([M-H]⁻) m/z 448.10m/z 462.12
Key Neutral Loss 132 Da (Arabinose)162 Da (Glucose)
Primary Product Ion m/z 301 (Peonidin aglycone)m/z 301 (Peonidin aglycone)

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a general method for the separation and identification of peonidin glycosides using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Extraction: Homogenize 1 gram of plant material (e.g., berries, flowers) with 10 mL of an extraction solvent (e.g., methanol/water/formic acid, 80:19:1, v/v/v).

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

2. Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is suitable for separation.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5-40% B

    • 15-20 min: 40-95% B

    • 20-22 min: 95% B

    • 22-22.1 min: 95-5% B

    • 22.1-25 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode. Negative mode is often preferred for flavonoids.

  • Capillary Voltage: -3.5 kV (Negative mode).

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • Scan Type: Full Scan (MS1) and Product Ion Scan (MS/MS).

  • MS1 Scan Range: m/z 100-1000.

  • MS/MS: Select the precursor ions of interest for fragmentation (e.g., m/z 448 for this compound and m/z 462 for peonidin 3-glucoside).

4. Data Analysis:

  • Process the acquired data using the instrument's software.

  • Identify the compounds based on their retention times and characteristic precursor and product ions.

  • Confirm the identity by observing the specific neutral loss of 132 Da for this compound and 162 Da for peonidin 3-glucoside.

Visualizing the Differentiation

MS/MS Fragmentation Pathways

P3G Peonidin 3-glucoside [M-H]⁻ m/z 462 P3G_NL Neutral Loss -162 Da (Glucose) P3G_Frag Peonidin Aglycone m/z 301 P3G->P3G_Frag -162 Da P3A This compound [M-H]⁻ m/z 448 P3A_NL Neutral Loss -132 Da (Arabinose) P3A_Frag Peonidin Aglycone m/z 301 P3A->P3A_Frag -132 Da

Caption: MS/MS fragmentation of peonidin glycosides.

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Extraction Extraction Sonication Sonication Extraction->Sonication Centrifugation Centrifugation Sonication->Centrifugation Filtration Filtration Centrifugation->Filtration LC_Separation LC Separation (C18 Column) Filtration->LC_Separation MS_Detection MS Detection (ESI) LC_Separation->MS_Detection MSMS_Fragmentation MS/MS Fragmentation (CID) MS_Detection->MSMS_Fragmentation Precursor_Ion Precursor Ion ID MSMS_Fragmentation->Precursor_Ion Neutral_Loss Neutral Loss Analysis Precursor_Ion->Neutral_Loss Product_Ion Product Ion Confirmation Neutral_Loss->Product_Ion

Caption: LC-MS/MS workflow for differentiation.

A Comparative Analysis of the Antioxidant Activity of Peonidin Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant activities of various peonidin glycosides, supported by experimental data. The aim is to offer a clear perspective on how different glycosylation patterns influence the antioxidant potential of peonidin, a common anthocyanidin found in many fruits and vegetables. This information is crucial for the development of novel therapeutic agents and functional foods.

Comparative Bioactivity: The Role of Glycosylation

Peonidin, an O-methylated anthocyanidin, exhibits significant antioxidant properties. However, in nature, it predominantly exists in its glycosylated forms. The attachment of sugar moieties to the peonidin aglycone can significantly alter its stability, bioavailability, and, consequently, its antioxidant efficacy. This guide synthesizes available data to compare the radical scavenging and antioxidant capacities of different peonidin glycosides.

Quantitative Antioxidant Activity Data

The antioxidant activity of peonidin and its glycosides has been evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. The following table summarizes the available quantitative data.

Compound NameChemical StructureAssayResult (IC50 or equivalent)Reference
Peonidin-3-O-glucoside (P3G)Peonidin with a glucose molecule at the C3 positionDPPHIC50: 47.22 µg/mL[1]
Peonidin-3-O-rutinosidePeonidin with a rutinose molecule at the C3 positionDPPHIC50: 37.52 µg/mL[1]
Peonidin-3-O-sophoroside-5-O-glucoside (P1)Complex peonidin glycosideDPPHIC50: 61.07 µg/mL[1]
Peonidin-3-O-(6''-caffeoyl-sophoroside)-5-O-glucoside (P4)Acylated complex peonidin glycosideDPPHIC50: 26.71 µg/mL[1]
Peonidin-3-O-(6''-p-coumaroyl-sophoroside)-5-O-glucoside (P5)Acylated complex peonidin glycosideDPPHIC50: 28.76 µg/mL[1]
PeonidinAglyconeORACLower activity than Malvidin[2]
Peonidin-3-O-glucosidePeonidin with a glucose molecule at the C3 positionSuperoxide Anion ScavengingIC50: 45.14 µg/mL[1]
Peonidin-3-O-rutinosidePeonidin with a rutinose molecule at the C3 positionSuperoxide Anion ScavengingIC50: 37.08 µg/mL[1]
Peonidin-3-O-sophoroside-5-O-glucoside (P1)Complex peonidin glycosideSuperoxide Anion ScavengingIC50: 57.88 µg/mL[1]
Peonidin-3-O-(6''-caffeoyl-sophoroside)-5-O-glucoside (P4)Acylated complex peonidin glycosideSuperoxide Anion ScavengingIC50: 29.05 µg/mL[1]
Peonidin-3-O-(6''-p-coumaroyl-sophoroside)-5-O-glucoside (P5)Acylated complex peonidin glycosideSuperoxide Anion ScavengingIC50: 30.62 µg/mL[1]

Note: A lower IC50 value indicates a higher antioxidant activity. Data for ABTS and more extensive ORAC values for specific peonidin glycosides are limited in publicly available comparative studies. The provided data indicates that acylated and less complex glycosides of peonidin tend to exhibit stronger antioxidant activity in DPPH and superoxide anion scavenging assays.[1]

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve the peonidin glycoside samples in methanol at various concentrations.

  • Reaction: Add 1 mL of the sample solution to 2 mL of the DPPH solution. A blank is prepared using 1 mL of methanol instead of the sample.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a plot of inhibition percentage against sample concentration.[3][4]

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation.

  • Reagent Preparation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation. Dilute the resulting solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Dissolve the peonidin glycoside samples in a suitable solvent at various concentrations.

  • Reaction: Add 10 µL of the sample solution to 1 mL of the diluted ABTS radical solution.

  • Incubation: Incubate the mixture at room temperature for 6 minutes.

  • Measurement: Measure the absorbance of the solution at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[5][6]

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

  • Reagent Preparation: Prepare a fluorescein stock solution and a peroxyl radical generator, 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), solution in a phosphate buffer (pH 7.4). Trolox, a water-soluble vitamin E analog, is used as a standard.

  • Sample and Standard Preparation: Prepare a series of dilutions of the peonidin glycoside samples and Trolox standard in the phosphate buffer.

  • Reaction Setup: In a 96-well black microplate, add the sample or standard, followed by the fluorescein solution. Incubate the plate at 37°C for a few minutes.

  • Initiation of Reaction: Add the AAPH solution to all wells to initiate the reaction.

  • Measurement: Immediately begin monitoring the fluorescence decay kinetically at an emission wavelength of 520 nm and an excitation wavelength of 485 nm. Readings are taken every minute for at least 35 minutes.

  • Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC of the sample is compared to the net AUC of the Trolox standard, and the results are expressed as micromoles of Trolox Equivalents (TE) per gram or milliliter of the sample.[7][8]

Visualizing Methodologies and Pathways

To better illustrate the experimental processes and biological mechanisms, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_assays Antioxidant Assays cluster_measurement Measurement cluster_data_analysis Data Analysis P_Glycosides Peonidin Glycosides Dilutions Serial Dilutions P_Glycosides->Dilutions DPPH DPPH Assay Dilutions->DPPH ABTS ABTS Assay Dilutions->ABTS ORAC ORAC Assay Dilutions->ORAC Spectrophotometer Spectrophotometer (Absorbance) DPPH->Spectrophotometer ABTS->Spectrophotometer Fluorometer Fluorometer (Fluorescence) ORAC->Fluorometer IC50 IC50 Calculation Spectrophotometer->IC50 TEAC TEAC Calculation Spectrophotometer->TEAC ORAC_val ORAC Value (TE) Fluorometer->ORAC_val

Caption: Experimental workflow for antioxidant activity assessment.

signaling_pathway cluster_stress Cellular Stress cluster_anthocyanin Intervention cluster_pathways Signaling Pathways ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes NFkB NF-κB ROS->NFkB Activates P3G Peonidin-3-glucoside P3G->Keap1 Inhibits P3G->NFkB Inhibits Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds Keap1->Nrf2 Ubiquitination & Degradation AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Promotes transcription AntioxidantEnzymes->ROS Neutralizes InflammatoryCytokines Pro-inflammatory Cytokines NFkB->InflammatoryCytokines Promotes transcription

Caption: Antioxidant signaling pathway of Peonidin-3-glucoside.

Antioxidant Signaling Pathways

Peonidin glycosides, such as peonidin-3-glucoside, exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[5] Under normal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1), which promotes its degradation.[5] In the presence of oxidative stress or antioxidants like peonidin-3-glucoside, Keap1 is inactivated, allowing Nrf2 to translocate to the nucleus.[5] There, it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), leading to their increased expression and enhanced cellular antioxidant defense.[5]

Furthermore, peonidin-3-glucoside has been shown to inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway.[9] By suppressing the activation of NF-κB, peonidin-3-glucoside can reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation-associated oxidative stress.[9]

Conclusion

The available data suggests that the antioxidant activity of peonidin is significantly influenced by its glycosidic substituents. Acylation and the type of sugar moiety can enhance its radical scavenging capabilities. While direct comparative data across all major antioxidant assays for a wide range of peonidin glycosides is not fully available, the existing evidence points to their potent antioxidant potential. Further research is warranted to fully elucidate the structure-activity relationships of different peonidin glycosides and their in vivo efficacy. The modulation of key signaling pathways like Nrf2 and NF-κB highlights the multifaceted mechanism by which these compounds may confer their health benefits.

References

HILIC vs. Reversed-Phase Chromatography for the Separation of Peonidin 3-arabinoside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate chromatographic method is paramount for the accurate quantification and purification of anthocyanins, a class of flavonoids responsible for the red, purple, and blue pigments in many plants. Peonidin 3-arabinoside, a specific anthocyanin with significant antioxidant properties, presents unique challenges in its separation due to its polar nature. This guide provides an objective comparison of two common chromatographic techniques, Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase (RP) Liquid Chromatography, for the separation of this compound, supported by experimental data and detailed protocols.

Principles of Separation: A Tale of Two Chemistries

Reversed-phase chromatography has traditionally been the workhorse for the analysis of a wide range of small molecules, including flavonoids.[1][2] In RP-LC, a nonpolar stationary phase (typically C18) is used with a polar mobile phase. Separation is based on hydrophobic interactions, where less polar compounds are retained longer on the column.

In contrast, HILIC is a powerful alternative for the separation of polar and hydrophilic compounds.[3] It utilizes a polar stationary phase (e.g., silica, amide, or diol) and a mobile phase with a high concentration of a less polar organic solvent, such as acetonitrile, with a small amount of aqueous buffer.[3][4] The separation mechanism in HILIC is primarily based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase.

Performance Comparison: HILIC vs. Reversed-Phase

The choice between HILIC and reversed-phase chromatography for the separation of this compound depends on the specific requirements of the analysis, such as the sample matrix, the need for high sensitivity, and the desired selectivity. While reversed-phase methods are robust and widely used, HILIC can offer distinct advantages for polar anthocyanins.

ParameterHILICReversed-Phase (C18)
Retention of this compound Stronger retention due to its polar nature.Weaker retention, may require highly aqueous mobile phases.
Elution Order Generally, more polar compounds are retained longer. The elution order is often the reverse of RP-LC.[4]Less polar compounds are retained longer.
Selectivity Offers complementary selectivity to RP-LC, which can be advantageous for complex samples.[5][6]Well-established selectivity for many flavonoids.
Sensitivity (with ESI-MS) Often provides enhanced sensitivity due to the high organic content of the mobile phase, which promotes efficient desolvation and ionization.[3]Can be effective, but the higher aqueous content in the mobile phase may sometimes lead to reduced ESI efficiency compared to HILIC.
Mobile Phase Compatibility High organic content is ideal for ESI-MS.Fully compatible with ESI-MS, though higher aqueous content can be a factor.
Column Equilibration May require longer equilibration times compared to RP columns.Generally rapid equilibration.

Experimental Protocols

Below are representative experimental protocols for the separation of this compound using both HILIC and reversed-phase chromatography. These are starting points and may require optimization for specific applications.

Reversed-Phase UPLC-UV Method

This protocol is adapted from a method used for the analysis of anthocyanins in blueberry juice.[7][8]

  • Column: Acquity BEH C18 column (50 mm × 2.1 mm, 1.7 µm)

  • Mobile Phase A: Water with 3% phosphoric acid

  • Mobile Phase B: 100% Acetonitrile

  • Gradient:

    • 0-2 min: 10% to 20% B

    • 2-2.1 min: 20% to 100% B

    • 2.1-2.7 min: Hold at 100% B

    • 2.7-2.8 min: Return to 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 525 nm

  • Injection Volume: 2 µL

HILIC Method

This protocol is a representative method for the separation of polar flavonoids.

  • Column: Luna HILIC (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase A: Acetonitrile with 0.5% acetic acid

  • Mobile Phase B: Water with 0.5% acetic acid

  • Gradient:

    • 0-5 min: 10% to 13% B

    • 5-20 min: 13% to 80% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: Diode Array Detector (DAD) or Mass Spectrometry (MS)

  • Injection Volume: 5 µL

Logical Workflow for Method Selection

The decision to use HILIC or reversed-phase chromatography for the separation of this compound can be guided by a logical workflow that considers the analytical goals and sample characteristics.

MethodSelection Analyte This compound Goal Analytical Goal Analyte->Goal Sample Sample Complexity Goal->Sample High Throughput/ Routine Analysis Detection Detection Method Goal->Detection High Sensitivity/ Unique Selectivity RPLC Reversed-Phase LC (C18) Sample->RPLC Simple Matrix HILIC HILIC Sample->HILIC Complex Matrix/ Interfering Polar Compounds Detection->RPLC UV/DAD Detection->HILIC ESI-MS Orthogonal Consider Orthogonal 2D LC (HILIC x RP) RPLC->Orthogonal Co-elution Issues HILIC->Orthogonal Co-elution Issues ExperimentalWorkflow cluster_prep Sample Preparation cluster_chrom Chromatographic Separation cluster_detect Detection & Analysis Extraction Extraction from Matrix (e.g., acidified methanol) Filtration Filtration (0.22 µm) Extraction->Filtration Injection Sample Injection Filtration->Injection Separation HILIC or RP Column Injection->Separation Detection Detection (UV/DAD or MS) Separation->Detection Data Data Acquisition & Processing Detection->Data Quant Quantification Data->Quant

References

A Comparative Guide to the Bioaccessibility of Peonidin 3-Arabinoside from Berries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioaccessibility of peonidin 3-arabinoside from three common food sources: blueberry, bilberry, and cranberry. The data presented is compiled from in vitro studies simulating human digestion, offering valuable insights for research into the bioavailability and potential therapeutic applications of this specific anthocyanin.

Quantitative Bioaccessibility Data

The bioaccessibility of this compound, which is the amount of the compound released from the food matrix and available for absorption in the gastrointestinal tract, varies significantly across different berry sources. The following table summarizes the quantitative data from simulated in vitro digestion studies.

Food SourceInitial Amount (mg/100g)Amount after Digestion (mg/100g)Bioaccessibility (%)Citation
Blueberry (Vaccinium corymbosum)1.620.106.17%[1]
Bilberry (Vaccinium myrtillus)Not SpecifiedNot Specified~39-41% (for peonidin glycosides)[2]
Cranberry (Vaccinium macrocarpon)10.02Substantially decreased/disappearedNot Quantified

Note: The data for bilberry represents the recovery of peonidin glycosides in general, not specifically this compound. For cranberry, while the initial amount was quantified, the bioaccessibility was described as a significant decrease after the gastric phase and disappearance after the intestinal phase, precluding a precise percentage.

Experimental Protocols

The data presented in this guide is primarily derived from studies employing in vitro digestion models that simulate the physiological conditions of the human gastrointestinal tract. A widely accepted and standardized protocol for such studies is the INFOGEST method.

Standardized In Vitro Digestion Protocol (INFOGEST)

The INFOGEST protocol is a static in vitro digestion method that simulates the oral, gastric, and intestinal phases of digestion.

1. Oral Phase:

  • Objective: To simulate the initial breakdown of the food matrix in the mouth.

  • Procedure: The food sample is mixed with a simulated salivary fluid (SSF) containing α-amylase to initiate carbohydrate digestion. The mixture is incubated at 37°C for a short duration (typically 2 minutes) with gentle mixing.

2. Gastric Phase:

  • Objective: To simulate the acidic environment and enzymatic activity of the stomach.

  • Procedure: The oral bolus is mixed with simulated gastric fluid (SGF) containing pepsin and the pH is adjusted to approximately 3.0. The mixture is incubated at 37°C for a longer period (e.g., 2 hours) with continuous mixing to simulate stomach churning.

3. Intestinal Phase:

  • Objective: To simulate the neutral pH and enzymatic activity of the small intestine.

  • Procedure: The gastric chyme is mixed with simulated intestinal fluid (SIF) containing pancreatin (a mixture of digestive enzymes including proteases, lipases, and amylases) and bile salts. The pH is adjusted to 7.0. The mixture is incubated at 37°C for a further period (e.g., 2 hours) with continuous mixing.

4. Sample Analysis:

  • Following the intestinal phase, the digest is typically centrifuged to separate the bioaccessible fraction (supernatant) from the undigested food residue (pellet).

  • The concentration of this compound in the bioaccessible fraction is then quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS).

Visualizations

Experimental Workflow for Bioaccessibility Assessment

The following diagram illustrates the general workflow for assessing the bioaccessibility of this compound using an in vitro digestion model.

experimental_workflow food Food Sample (Blueberry, Bilberry, Cranberry) oral Oral Phase (Simulated Saliva, α-amylase) food->oral gastric Gastric Phase (Simulated Gastric Fluid, Pepsin) oral->gastric intestinal Intestinal Phase (Simulated Intestinal Fluid, Pancreatin, Bile) gastric->intestinal separation Centrifugation intestinal->separation bioaccessible Bioaccessible Fraction (Supernatant) separation->bioaccessible undigested Undigested Residue (Pellet) separation->undigested analysis HPLC Analysis bioaccessible->analysis result Quantification of This compound analysis->result anthocyanin_absorption cluster_git Gastrointestinal Tract cluster_circulation Systemic Circulation & Metabolism ingestion Ingestion of Anthocyanin-rich Food stomach Stomach (Partial Absorption) ingestion->stomach small_intestine Small Intestine (Major Site of Absorption) stomach->small_intestine colon Colon (Microbial Metabolism) small_intestine->colon liver Liver (Metabolism - Phase I & II) small_intestine->liver Absorption colon->liver Absorption of Metabolites circulation Circulation to Tissues liver->circulation excretion Excretion (Urine, Feces) circulation->excretion

References

Comparative Guide to the Relative Quantification of Peonidin 3-arabinoside Without a Pure Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of phytochemicals is paramount. However, the commercial unavailability of pure analytical standards for every compound, such as Peonidin 3-arabinoside, presents a significant challenge. This guide provides a comparative overview of established methods for the relative quantification of this compound in the absence of its dedicated standard, complete with experimental protocols and supporting data.

Alternative Quantification Strategies

When a pure standard for this compound is not accessible, several alternative methods can be employed. The choice of method depends on the available equipment, the complexity of the sample matrix, and the desired level of accuracy.

  • Relative Quantification using a Structurally Related Standard : This is the most common and practical approach. A commercially available anthocyanin standard with a similar chemical structure is used to create a calibration curve. The concentration of the target analyte is then expressed as equivalents of the reference standard. Commonly used standards for anthocyanins include cyanidin-3-O-glucoside and malvidin-3-glucoside.[1][2] The underlying assumption is that the molar absorptivity of the analyte and the standard are comparable at the chosen detection wavelength.[3]

  • Quantitative Analysis of Multi-components by Single Marker (QAMS) : This is a more sophisticated chromatographic method that uses a single, readily available standard (the marker) to quantify multiple structurally similar compounds.[4] By determining the relative correction factor (RCF) between the marker and the other analytes, a more accurate quantification can be achieved compared to the simple relative quantification method.[4] This method, however, requires initial experiments to establish the RCFs.

  • Quantification using Total Anthocyanin Content (pH Differential Method) : This spectrophotometric method is a simple and economical technique to determine the total anthocyanin content in a sample.[2] It is based on the color change of anthocyanins at different pH values. While this method does not provide a quantity for individual anthocyanins like this compound, it can be a useful screening tool.

Comparison of Quantification Methods

MethodPrincipleProsCons
Relative Quantification (Structurally Related Standard) HPLC-UV/Vis; assumes similar molar absorptivity between standard and analyte.Relatively simple and widely applicable.[1] Requires standard HPLC equipment.Accuracy depends on the structural similarity to the standard; may lead to over- or under-estimation.[1]
QAMS HPLC-UV/Vis; uses a single marker and Relative Correction Factors (RCFs) to quantify multiple analytes.More accurate than simple relative quantification.[4] Cost-effective as it reduces the need for multiple standards.Requires initial validation to determine RCFs. The accuracy is influenced by the choice of the reference standard.[4]
pH Differential Method Spectrophotometry; measures the difference in absorbance at two different pH values.Simple, rapid, and inexpensive.[2] Good for determining total anthocyanin content.Does not quantify individual anthocyanins.[2] Susceptible to interference from other pigments.

Experimental Protocol: Relative Quantification of this compound using HPLC-UV/Vis

This protocol details the relative quantification of this compound in a sample matrix (e.g., fruit extract) using cyanidin-3-O-glucoside as an external standard.

1. Materials and Reagents

  • Sample containing this compound (e.g., cranberry extract)

  • Cyanidin-3-O-glucoside (analytical standard)

  • Methanol (HPLC grade)

  • Formic acid (or another suitable acid like trifluoroacetic acid)

  • Water (HPLC grade)

  • 0.45 µm syringe filters

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV/Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

3. Preparation of Standard Solutions

  • Prepare a stock solution of cyanidin-3-O-glucoside (e.g., 1 mg/mL) in acidified methanol.

  • From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Sample Preparation

  • Extract anthocyanins from the sample using an appropriate solvent, typically acidified methanol. Sonication can be used to improve extraction efficiency.[3]

  • Centrifuge the extract to pellet any solid material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[3]

5. HPLC Conditions

  • Mobile Phase A : Water with 5% formic acid

  • Mobile Phase B : Methanol with 5% formic acid

  • Gradient Elution : A typical gradient could be: 0-20 min, 10-40% B; 20-25 min, 40-60% B; 25-30 min, 60-10% B; 30-35 min, 10% B.

  • Flow Rate : 1.0 mL/min

  • Injection Volume : 20 µL

  • Detection Wavelength : 520 nm[5]

  • Column Temperature : 25 °C

6. Data Analysis

  • Inject the standard solutions to generate a calibration curve of peak area versus concentration for cyanidin-3-O-glucoside.

  • Inject the prepared sample.

  • Identify the peak corresponding to this compound based on retention time (if known from literature or preliminary LC-MS analysis).

  • Calculate the concentration of this compound in the sample using the calibration curve of cyanidin-3-O-glucoside. The result is expressed as "µg of cyanidin-3-O-glucoside equivalents per mL or g of sample".

Visualizations

Experimental_Workflow cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Cyanidin-3-O-glucoside) HPLC HPLC-UV/Vis Analysis (520 nm) Standard_Prep->HPLC Sample_Prep Sample Preparation (Extraction & Filtration) Sample_Prep->HPLC Calibration Calibration Curve Generation HPLC->Calibration Quantification Relative Quantification HPLC->Quantification Calibration->Quantification

Caption: Workflow for the relative quantification of this compound.

Logical_Relationship cluster_methods Quantification Approaches cluster_outputs Results A Relative Quantification (Alternative Standard) X Individual Anthocyanin Concentration (e.g., this compound equivalents) A->X Provides estimate for B QAMS Y More Accurate Individual Anthocyanin Concentration B->Y Provides more accurate C pH Differential Method Z Total Anthocyanin Content C->Z Provides

Caption: Relationship between quantification methods and their respective outputs.

References

Safety Operating Guide

Navigating the Safe Disposal of Peonidin 3-Arabinoside: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical compounds are fundamental to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Peonidin 3-arabinoside, fostering a culture of safety and operational excellence.

Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to handle this compound with care. According to safety data sheets, this compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling should occur in a well-ventilated area.

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as chemical waste. It should not be disposed of down the drain or in regular solid waste streams[2].

  • Waste Collection:

    • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.

    • Ensure the container is compatible with the chemical and is kept closed when not in use.

  • Labeling:

    • The waste container must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.

  • Storage:

    • Store the sealed waste container in a designated, secure secondary containment area away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.

    • Always follow your local, state, and federal regulations for hazardous waste disposal[1][3].

Spill Cleanup Procedure

In the event of a spill, adhere to the following protocol:

  • Ensure Safety: Alert personnel in the immediate area and ensure adequate ventilation.

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.

  • Collection: Carefully scoop the absorbed material and any contaminated debris into the designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials should also be disposed of as hazardous waste.

Quantitative Data

Currently, there is no publicly available quantitative data regarding specific disposal limits or environmental concentration thresholds for this compound. The guiding principle is to prevent any release into the environment.

ParameterGuideline
Regulatory ClassificationHarmful if swallowed, Very toxic to aquatic life with long lasting effects[1].
Primary Disposal RouteDispose of via an approved waste disposal plant or licensed waste disposal contractor[1][2].
Drain DisposalNot permitted[2].
Container DisposalEmpty containers should be treated as hazardous waste as they may retain product residue[2].

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Immediate Actions cluster_2 Final Disposal start Start: this compound waste generated spill Spill Occurs start->spill waste_gen Unused Product / Contaminated Materials start->waste_gen contain_spill Contain and absorb spill with inert material spill->contain_spill collect_waste Collect waste in a designated, labeled hazardous waste container waste_gen->collect_waste contain_spill->collect_waste store_waste Store container in a secure secondary containment area collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or licensed contractor store_waste->contact_ehs disposal Dispose of according to local, state, and federal regulations contact_ehs->disposal

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Peonidin 3-arabinoside

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the proper handling and disposal of Peonidin 3-arabinoside. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.

Hazard Identification and Classification

This compound is classified with the following hazards.[1]

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H410: Very toxic to aquatic life with long-lasting effects.[1]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[1]

  • P270: Do not eat, drink or smoke when using this product.[1]

  • P273: Avoid release to the environment.[1]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]

  • P330: Rinse mouth.[1]

  • P391: Collect spillage.[1]

  • P501: Dispose of contents/container to an approved waste disposal plant.[1]

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, the following personal protective equipment is mandatory to prevent exposure.[2]

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant gloves (e.g., nitrile).
Eye Protection Safety Glasses/GogglesTightly sealed goggles to protect from dust and splashes.
Respiratory Protection RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator, especially when handling the powder, to avoid inhalation.[2][3]
Body Protection Lab CoatA standard lab coat should be worn to prevent skin contact.[2]

Handling and Storage

Proper handling and storage are crucial to maintain the stability of this compound and ensure a safe laboratory environment.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to minimize inhalation of dust particles.[2]

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container.[4][5] Avoid storing with alkalis or strong reducing agents.[4] this compound is sensitive to heat and may degrade at temperatures above 40°C.

  • Stability: Anthocyanins like this compound are unstable and can be affected by factors such as pH, temperature, and light.[6][7]

First Aid Measures

In case of exposure, follow these first aid procedures immediately.[1]

Exposure RouteFirst Aid Procedure
If Swallowed Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1]
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing.[1]
Eye Contact Remove any contact lenses and flush eyes immediately with large amounts of water for at least 15 minutes. Seek medical attention.[1]
If Inhaled Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration.[8]

Spill and Disposal Plan

In the event of a spill, and for routine disposal, the following procedures must be followed.

Spill Cleanup:

  • Safety First: Alert others in the area and ensure the area is well-ventilated.[9]

  • Wear appropriate PPE: This includes safety goggles, gloves, and a lab coat.[9]

  • Containment: For small spills, use an inert, dry absorbent material like sand or vermiculite.[9]

  • Collection: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[9]

  • Decontamination: Clean the spill area with soap and water. All cleaning materials should be disposed of as chemical waste.[9]

Disposal:

  • Waste Classification: Dispose of this compound as hazardous waste.

  • Disposal Route: All waste, including empty containers, should be disposed of via a licensed waste disposal contractor.[9]

  • Environmental Precaution: Do not allow the substance to enter drains or watercourses.[9]

Experimental Workflow: Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) - Gloves - Goggles - Lab Coat - Respirator A->B C Prepare Well-Ventilated Workspace (Fume Hood) B->C D Weigh this compound Powder C->D Proceed with Caution E Dissolve in Appropriate Solvent D->E F Perform Experiment E->F G Clean Equipment and Workspace F->G Post-Experiment H Segregate Waste (Solid and Liquid) G->H I Dispose of Waste in Labeled Hazardous Waste Containers H->I

Caption: Workflow for safely handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Peonidin 3-arabinoside
Reactant of Route 2
Peonidin 3-arabinoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.